molecular formula C6H6ClNO2 B1366410 2-Chloro-6-(hydroxymethyl)pyridin-3-ol CAS No. 208519-41-9

2-Chloro-6-(hydroxymethyl)pyridin-3-ol

Cat. No.: B1366410
CAS No.: 208519-41-9
M. Wt: 159.57 g/mol
InChI Key: NQELPILICRHYOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-(hydroxymethyl)pyridin-3-ol is a useful research compound. Its molecular formula is C6H6ClNO2 and its molecular weight is 159.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-(hydroxymethyl)pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2/c7-6-5(10)2-1-4(3-9)8-6/h1-2,9-10H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQELPILICRHYOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1CO)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20465354
Record name 2-chloro-6-(hydroxymethyl)-3-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20465354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208519-41-9
Record name 2-chloro-6-(hydroxymethyl)-3-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20465354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Chloro-6-(hydroxymethyl)pyridin-3-ol molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of 2-Chloro-6-(hydroxymethyl)pyridin-3-ol, a key heterocyclic building block relevant to researchers, scientists, and professionals in drug development and agrochemical research. This guide delves into the molecule's structural and physical characteristics, its significance as a versatile synthetic intermediate, and the safety protocols essential for its handling.

Molecular Structure and Physicochemical Properties

This compound is a trifunctionalized pyridine derivative. The strategic placement of a chloro group, a hydroxymethyl group, and a phenolic hydroxyl group on the pyridine ring imparts a unique reactivity profile, making it a valuable precursor in complex organic syntheses.

Molecular Identity and Weight

The fundamental identity of this compound is established by its molecular formula and weight, which are foundational for all stoichiometric calculations and analytical interpretations.

  • Chemical Name: this compound

  • Synonyms: (2-chloro-5-hydroxy-6-pyridinyl)methanol

  • CAS Number: 208519-41-9[1][2][3][4]

  • Molecular Formula: C₆H₆ClNO₂[4]

  • Molecular Weight: 159.57 g/mol [4]

Structural Diagram

The architecture of the molecule is key to understanding its reactivity. The electron-withdrawing nature of the chlorine atom and the nitrogen in the pyridine ring influences the acidity of the phenolic proton and the reactivity of the hydroxymethyl group.

Caption: Molecular structure of this compound.

Physicochemical Data Summary

Quantitative physical data is crucial for designing experimental conditions, such as solvent selection, reaction temperature, and purification methods.

PropertyValueSource(s)
Melting Point 133.5-135 °C[4]
Boiling Point 407.6 ± 40.0 °C at 760 mmHg[4]
Density 1.5 ± 0.1 g/cm³
Flash Point 200.3 ± 27.3 °C[4]

Applications in Synthetic Chemistry

The utility of this compound stems from its capacity to serve as a versatile scaffold in the synthesis of more complex molecules. Its functional groups are amenable to a wide range of chemical transformations, allowing for the construction of diverse molecular libraries.

Pharmaceutical Intermediate

This compound is a recognized intermediate in the synthesis of high-value pharmaceutical agents.[2] Its structure is a key component for molecules targeting a range of diseases.

  • Mcl-1 Inhibitors: It is cited as a precursor for the preparation of Myeloid cell leukemia 1 (Mcl-1) inhibitors, which are a class of investigational anti-cancer agents.[2] Mcl-1 is a key pro-survival protein, and its inhibition can induce apoptosis in cancer cells.

  • HIV-1 Reverse Transcriptase Inhibitors: The molecule serves as a reagent for the stereoselective synthesis of furopyridylethylthiopyrimidine-based non-nucleoside reverse transcriptase inhibitors (NNRTIs).[2] These agents are critical components of highly active antiretroviral therapy (HAART) for HIV-1.

  • Neurological Disease Modulators: It acts as a building block for compounds designed to modulate nicotinic acetylcholine receptors.[5] These receptors are implicated in the pathophysiology of neurological disorders such as Alzheimer's and Parkinson's diseases.[5]

Agrochemical Research

Beyond pharmaceuticals, this pyridine derivative is also employed in agrochemical research for the rational design of novel and selective pesticides.[5] The pyridine scaffold is a common feature in many commercially successful agrochemicals.

Experimental Protocols and Handling

Disclaimer: The following sections are for informational purposes only. All laboratory work should be conducted by trained professionals in a controlled environment with appropriate personal protective equipment (PPE).

Synthesis and Purification

Purification would typically be achieved through recrystallization from a suitable solvent system, leveraging the compound's solid nature and defined melting point. The choice of solvent would be determined empirically to maximize recovery and purity.

Analytical Characterization Workflow

To confirm the identity and purity of this compound, a standard battery of analytical techniques should be employed.

G cluster_synthesis Synthesis & Workup cluster_purification Purification cluster_analysis Analytical Validation synth Crude Product purify Recrystallization synth->purify nmr NMR (¹H, ¹³C) (Structure Verification) purify->nmr ms Mass Spectrometry (Molecular Weight) purify->ms hplc HPLC/UPLC (Purity Assessment) purify->hplc ftir FTIR (Functional Groups) purify->ftir final Pure, Validated Compound nmr->final ms->final hplc->final ftir->final

Caption: Standard workflow for the synthesis and validation of the target compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the molecular structure, ensuring all protons and carbons are accounted for and in the correct chemical environment.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight (159.57 g/mol ) and can offer fragmentation data to further support the proposed structure.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound, typically aiming for >97% for use in sensitive downstream applications.

Safety and Handling

Based on data from structurally related compounds like 2-chloro-3-(hydroxymethyl)pyridine, appropriate safety precautions are mandatory.[6][7][8]

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

    • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles.

    • Handling: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

  • Storage: Store in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated place.[5]

Conclusion

This compound is a chemical intermediate of significant value to the pharmaceutical and agrochemical industries. Its trifunctional nature provides a versatile platform for synthetic chemists to build complex molecular architectures. While detailed synthetic procedures require access to proprietary or less-publicized literature, its commercial availability allows researchers to leverage its potential as a key building block for innovation in drug discovery and beyond. Proper analytical verification and strict adherence to safety protocols are paramount when working with this compound.

References

A Guide to the Spectroscopic Characterization of 2-Chloro-6-(hydroxymethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of 2-Chloro-6-(hydroxymethyl)pyridin-3-ol

This compound (CAS No: 208519-41-9, Molecular Formula: C₆H₆ClNO₂) is a substituted pyridine derivative of significant interest in medicinal chemistry.[3][4] Its utility as a building block for novel therapeutic agents necessitates a robust and unambiguous method for its structural confirmation and purity assessment. Spectroscopic techniques, namely NMR, IR, and MS, are indispensable tools in this regard, each providing a unique piece of the structural puzzle. This guide will provide a comprehensive overview of the expected spectroscopic data for this compound.

Molecular Structure and Key Features:

  • Pyridine Ring: A heterocyclic aromatic ring containing one nitrogen atom. The electronegativity of the nitrogen and the presence of substituents will influence the chemical shifts of the aromatic protons and carbons in the NMR spectrum.

  • Chloro Group: An electron-withdrawing group at the 2-position, which will deshield adjacent protons and carbons.

  • Hydroxymethyl Group: A -CH₂OH substituent at the 6-position. This group will exhibit characteristic signals in both NMR and IR spectra.

  • Hydroxyl Group: A phenolic -OH group at the 3-position, which will also have distinct spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can gain detailed information about the connectivity and chemical environment of atoms within the molecule.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) would exhibit distinct signals for each type of proton. The choice of an aprotic polar solvent like DMSO-d₆ is crucial for observing the exchangeable protons of the hydroxyl groups.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Assignment
~ 9.5 - 10.5Singlet (br)1HAr-OH (C3-OH)The phenolic proton is acidic and its chemical shift is highly dependent on concentration and temperature. It is expected to be a broad singlet and will exchange with D₂O.
~ 7.3 - 7.5Doublet1HAr-H (H4)This aromatic proton is adjacent to the hydroxyl group and coupled to the proton at the 5-position. The electron-donating effect of the OH group will shield this proton to some extent.
~ 6.9 - 7.1Doublet1HAr-H (H5)This aromatic proton is coupled to the proton at the 4-position. It is influenced by both the adjacent chloro and hydroxymethyl groups.
~ 5.0 - 5.5Triplet1H-CH₂-OH The hydroxyl proton of the hydroxymethyl group will appear as a triplet due to coupling with the adjacent methylene protons. This signal will also exchange with D₂O.
~ 4.5 - 4.7Doublet2H-CH₂ -OHThe methylene protons are diastereotopic and will be coupled to the hydroxyl proton, appearing as a doublet.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

    • A relaxation delay of 1-2 seconds is typically adequate.

  • Data Processing: Fourier transform the acquired free induction decay (FID), phase correct the spectrum, and integrate the signals.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, longer acquisition times are generally required.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)AssignmentRationale for Assignment
~ 155 - 160C 6The carbon bearing the hydroxymethyl group is attached to the electronegative nitrogen and is expected to be downfield.
~ 145 - 150C 2The carbon atom directly attached to the chlorine atom will be significantly deshielded.
~ 140 - 145C 3The carbon bearing the hydroxyl group will be deshielded.
~ 125 - 130C 4Aromatic carbon adjacent to the hydroxyl-bearing carbon.
~ 115 - 120C 5Aromatic carbon situated between the chloro- and hydroxymethyl-substituted carbons.
~ 60 - 65-C H₂OHThe carbon of the hydroxymethyl group is an sp³ hybridized carbon attached to an oxygen atom, appearing in the characteristic region for such carbons.

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

  • Sample Preparation: A more concentrated sample (~20-50 mg in ~0.6 mL of solvent) is often required compared to ¹H NMR.

  • Instrument Setup: Use a broadband probe on the NMR spectrometer.

  • Acquisition Parameters:

    • Employ proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.

    • A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are necessary.

  • Data Processing: Similar to ¹H NMR, the FID is Fourier transformed and the spectrum is phase corrected.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations (stretching and bending) at specific frequencies, resulting in a characteristic spectrum.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group Assignment
3200 - 3600BroadO-H StretchPhenolic -OH and alcoholic -OH groups. The broadness is due to hydrogen bonding.
3000 - 3100MediumC-H Stretch (sp²)Aromatic C-H stretching vibrations of the pyridine ring.
2850 - 2960MediumC-H Stretch (sp³)C-H stretching vibrations of the methylene (-CH₂-) group.
1550 - 1650MediumC=C and C=N StretchAromatic ring stretching vibrations of the pyridine ring.
1400 - 1500MediumC-C Stretch (in-ring)Aromatic ring stretching.
1200 - 1300StrongC-O StretchStretching vibrations of the phenolic C-O and alcoholic C-O bonds.
1000 - 1100StrongC-Cl StretchStretching vibration of the carbon-chlorine bond.

Experimental Protocol: Acquiring an IR Spectrum

  • Sample Preparation:

    • Solid (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet. This method is often preferred for high-quality spectra of solid samples.

    • Solid (ATR): Place a small amount of the solid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory. This is a quick and easy method that requires minimal sample preparation.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record a background spectrum of the empty sample compartment (or clean ATR crystal). Then, record the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation.

Predicted Mass Spectrum

For this compound (Molecular Weight: 159.57 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak and several fragment ions.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/z ValueIon Structure/FormulaFragmentation Pathway
159/161[C₆H₆ClNO₂]⁺˙ (Molecular Ion)The molecular ion peak. The presence of a chlorine atom will result in an M+2 peak with an intensity of approximately one-third of the molecular ion peak, which is a characteristic isotopic signature.
128/130[C₅H₃ClNO]⁺˙Loss of the hydroxymethyl radical (•CH₂OH).
129[C₆H₆NO₂]⁺Loss of a chlorine radical (•Cl).
100[C₅H₃NO]⁺˙Loss of a chlorine radical and a CO molecule from the pyridine ring.
79[C₅H₄N]⁺Pyridine cation radical, a common fragment for pyridine derivatives.

Experimental Protocol: Acquiring a Mass Spectrum

  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe (for solids) or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For a pure compound, direct infusion is often sufficient.

  • Ionization: Electron Ionization (EI) is a common technique that involves bombarding the sample with a high-energy electron beam, causing ionization and fragmentation. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to minimize fragmentation and enhance the molecular ion peak.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and the data is presented as a mass spectrum, which is a plot of ion intensity versus m/z.

Integrated Spectroscopic Analysis: A Holistic Approach

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The information obtained from NMR, IR, and MS is complementary and, when considered together, provides a comprehensive and unambiguous structural determination of this compound.

Workflow for Structural Confirmation:

Caption: Integrated workflow for the structural elucidation of this compound.

Conclusion

References

The Synthetic Chemist's Guide to Substituted Pyridin-3-ols: A Framework for Innovation in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Significance of the Pyridin-3-ol Scaffold

To the dedicated researchers, scientists, and drug development professionals who navigate the complex landscape of medicinal chemistry, the pyridine ring is a familiar and indispensable ally. Its presence in over 7,000 biologically active compounds is a testament to its versatile nature.[1] Among its many derivatives, the substituted pyridin-3-ol moiety stands out as a privileged scaffold, conferring unique electronic properties and a vector for molecular diversity that has proven critical in the development of novel therapeutics. This guide is crafted to provide not just a recitation of synthetic procedures, but a deep, experience-driven exploration of the core methodologies for constructing this vital chemical entity. We will dissect the "why" behind the "how," empowering you to make informed, strategic decisions in your synthetic campaigns.

I. De Novo Synthesis: Building the Pyridine Core from Acyclic Precursors

The de novo synthesis of the pyridine ring offers a powerful and flexible approach to creating highly substituted pyridin-3-ols with precise control over the placement of functional groups.

A. The Bohlmann-Rahtz Pyridine Synthesis: A Workhorse for Polysubstitution

First reported in 1957, the Bohlmann-Rahtz synthesis has evolved into a highly versatile method for preparing 2,3,6-trisubstituted pyridines.[2][3][4] The classical two-step approach involves the condensation of an enamine with an ethynylketone to form a stable aminodiene intermediate. This intermediate then undergoes a thermally-induced E/Z isomerization followed by cyclodehydration to yield the pyridine product.[2][3]

The primary drawback of the original protocol was the high temperature required for the cyclodehydration step.[3] Modern advancements have largely overcome this limitation through the use of acid catalysis, which facilitates both the initial Michael addition and the subsequent cyclization at significantly lower temperatures.[3]

Mechanism of the Bohlmann-Rahtz Pyridine Synthesis

Bohlmann_Rahtz enamine Enamine plus1 + enamine->plus1 ethynylketone Ethynylketone aminodiene Aminodiene Intermediate ethynylketone->aminodiene Michael Addition plus1->ethynylketone isomerization Heat or Acid Catalysis (E/Z Isomerization) aminodiene->isomerization cyclodehydration Cyclodehydration isomerization->cyclodehydration pyridine Substituted Pyridine cyclodehydration->pyridine

Caption: The Bohlmann-Rahtz synthesis proceeds via a Michael addition to form an aminodiene, which then isomerizes and cyclizes.

Field-Proven Insights:

The choice of catalyst and solvent is critical for optimizing the Bohlmann-Rahtz reaction. While protic solvents like ethanol are effective, the use of a Brønsted acid such as acetic acid in a non-polar solvent like toluene often provides excellent yields in a one-pot procedure.[3] For acid-sensitive substrates, milder conditions using Amberlyst-15 ion-exchange resin can be employed.[2][3] Furthermore, microwave-assisted protocols have been shown to dramatically reduce reaction times and improve yields.[5]

Experimental Protocol: One-Pot Microwave-Assisted Bohlmann-Rahtz Synthesis

This one-pot procedure is advantageous for its efficiency and high yields.

  • Reaction Setup: In a 10 mL pressure-rated microwave reaction tube, combine the enamine (2.0 mmol) and the ethynylketone (1.0 mmol) in dimethyl sulfoxide (DMSO) (3.0 mL).

  • Microwave Irradiation: Seal the tube and place it in a self-tuning single-mode microwave synthesizer. Irradiate the mixture at 170°C for 20 minutes with an initial power of 150 W.

  • Work-up: After cooling, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the substituted pyridine.

Table 1: Comparison of Bohlmann-Rahtz Methodologies

MethodCatalyst/ConditionsSolventTemperatureTimeTypical YieldReference
Classical Two-Step HeatN/A120-170°CSeveral hoursGood to Excellent[2]
One-Pot (Acid Catalyzed) Acetic AcidTolueneReflux1-4 hours70-90%[3]
One-Pot (Microwave) NoneDMSO170°C20 minutes>85%[5]

II. Modification of Pre-existing Pyridine Scaffolds

The functionalization of a pre-existing pyridine ring is a more direct, albeit often more challenging, approach to synthesizing substituted pyridin-3-ols. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, but electrophilic substitution, which would be required to introduce a hydroxyl group, is generally difficult.

A. Directed Ortho-Metalation: A Regioselective Approach

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In the context of pyridin-3-ol synthesis, the hydroxyl group must first be protected, typically as an ether (e.g., methoxy or benzyloxy). The protecting group then directs a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), to deprotonate the adjacent C2 or C4 position. The resulting lithiated intermediate can then be quenched with an electrophile to introduce a desired substituent.

Workflow for Directed Ortho-Metalation of 3-Alkoxypyridines

DoM_Workflow start 3-Alkoxypyridine lithiation Lithiation (e.g., n-BuLi, THF, -78°C) start->lithiation intermediate Lithiated Pyridine Intermediate lithiation->intermediate electrophile Quench with Electrophile (E+) intermediate->electrophile substituted_pyridine Substituted 3-Alkoxypyridine electrophile->substituted_pyridine deprotection Deprotection of Hydroxyl Group substituted_pyridine->deprotection final_product Substituted Pyridin-3-ol deprotection->final_product

Caption: A general workflow for the synthesis of substituted pyridin-3-ols via directed ortho-metalation.

Experimental Protocol: Synthesis of 4-substituted-3-methoxypyridine

  • Reaction Setup: To a solution of 3-methoxypyridine (1.0 eq) in anhydrous THF at -78°C under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise.

  • Lithiation: Stir the reaction mixture at -78°C for 1 hour.

  • Electrophilic Quench: Add the desired electrophile (1.2 eq) and continue stirring at -78°C for 30 minutes, then allow the reaction to warm to room temperature.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride and extract the product with an appropriate organic solvent.

  • Purification: Dry the combined organic layers, concentrate, and purify by column chromatography.

Causality in Experimental Design:

The choice of the alkoxy protecting group can influence the regioselectivity of the lithiation. A methoxy group typically directs lithiation to the C2 position, while a bulkier protecting group may favor C4. The low temperature (-78°C) is crucial to prevent side reactions and ensure the stability of the lithiated intermediate.

B. Catalytic Hydrogenation: A Route to the Pyridin-3-ol Core

For the synthesis of the parent pyridin-3-ol or derivatives where other functional groups are stable to reduction, catalytic hydrogenation of a protected precursor is a viable option. For instance, a 3-benzyloxypyridine can be hydrogenated over a palladium on carbon (Pd/C) catalyst to cleave the benzyl ether and yield pyridin-3-ol.[6]

Experimental Protocol: Deprotection of 3-Benzyloxypyridine

  • Reaction Setup: Dissolve 3-benzyloxypyridine (1.0 eq) in methanol.

  • Catalyst Addition: Add 10% Pd/C catalyst (typically 5-10 mol%).

  • Hydrogenation: Stir the mixture under a hydrogen atmosphere (balloon pressure or in a Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain pyridin-3-ol.

III. Cycloaddition Strategies: Constructing the Ring with [4+2] Reactions

Cycloaddition reactions, particularly the Diels-Alder reaction, provide an elegant means of constructing the six-membered pyridine ring.

A. Inverse Electron Demand Diels-Alder (IEDDA) Reaction

The IEDDA reaction is particularly well-suited for pyridine synthesis.[7][8] In this variant of the Diels-Alder reaction, an electron-poor diene reacts with an electron-rich dienophile.[8] Heterocyclic azadienes, such as 1,2,4-triazines, serve as excellent dienes. The initial cycloadduct readily extrudes a small molecule, like nitrogen gas, to form a dihydropyridine, which then aromatizes to the pyridine product.[7]

Mechanism of Inverse Electron Demand Diels-Alder for Pyridine Synthesis

IEDDA azadiene Electron-Poor Azadiene (e.g., 1,2,4-Triazine) plus + azadiene->plus dienophile Electron-Rich Dienophile cycloaddition [4+2] Cycloaddition dienophile->cycloaddition plus->dienophile cycloadduct Bicyclic Intermediate cycloaddition->cycloadduct extrusion Retro-[4+2] (e.g., -N2) cycloadduct->extrusion dihydropyridine Dihydropyridine extrusion->dihydropyridine aromatization Aromatization dihydropyridine->aromatization pyridine Substituted Pyridine aromatization->pyridine

Caption: The IEDDA reaction for pyridine synthesis involves a [4+2] cycloaddition followed by a retro-Diels-Alder reaction and aromatization.

Field-Proven Insights:

The success of the IEDDA approach hinges on the appropriate electronic matching of the diene and dienophile. The reaction is often thermally promoted and can provide access to highly substituted pyridines that may be difficult to synthesize via other methods. The regioselectivity is generally well-controlled by the electronics of the reactants.

IV. Conclusion: A Strategic Approach to Pyridin-3-ol Synthesis

The synthesis of substituted pyridin-3-ols is a rich and evolving field, offering multiple strategic pathways to this important heterocyclic core. The choice of the optimal synthetic route is a multifactorial decision, weighing the desired substitution pattern, the availability of starting materials, scalability, and the desired level of convergency.

  • For highly substituted, complex pyridin-3-ols , de novo methods like the Bohlmann-Rahtz synthesis offer unparalleled flexibility.

  • When a specific substitution pattern is desired on a simpler pyridin-3-ol core , the modification of a pre-existing pyridine ring through directed ortho-metalation is a powerful and regioselective strategy.

  • For access to unique substitution patterns , cycloaddition reactions, particularly the inverse electron demand Diels-Alder reaction, provide an elegant and efficient solution.

As Senior Application Scientists, we recognize that the most successful synthetic campaigns are those that are built on a solid foundation of mechanistic understanding and a strategic consideration of the available methodologies. It is our hope that this guide will serve as a valuable resource in your endeavors to synthesize the next generation of pyridin-3-ol-containing molecules that will drive innovation in medicine and beyond.

V. References

  • Bagley, M. C., et al. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters, 43(49), 8331-8334. --INVALID-LINK--

  • Bagley, M. C. (2007). The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications. Synlett, 2007(16), 2459-2482. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Furo[3,2-b]pyridin-3-ol. --INVALID-LINK--

  • Bagley, M. C., et al. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters, 43(45), 8331-8334*. --INVALID-LINK--

  • J&K Scientific LLC. (2025). Bohlmann–Rahtz Pyridine Synthesis. --INVALID-LINK--

  • Scribd. (n.d.). Bohlmann-Rahtz Pyridine Synthesis Guide. --INVALID-LINK--

  • ElectronicsAndBooks. (2003). A DIELS-ALDER SYNTHESIS OF PYRIDINES. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. --INVALID-LINK--

  • Wordpress. (n.d.). Cycloaddition/ Diels-Alder Approaches. --INVALID-LINK--

  • SciSpace. (1955). Preparation of 3-Pyridols from Furans. --INVALID-LINK--

  • Sella, E., et al. (2008). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. The Journal of Organic Chemistry, 73(13), 5063-5066. --INVALID-LINK--

  • Interchim. (n.d.). FlowSyn™ Application Note 10: Bohlmann-Rahtz Pyridine Synthesis. --INVALID-LINK--

  • SciSpace. (1955). New Methods for the Transformation of Furans into Pyridines. --INVALID-LINK--

  • Bagley, M. C., et al. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 9, 1957-1968. --INVALID-LINK--

  • Boger, D. L. (2019). Inverse Electron Demand Diels–Alder Reactions of Heterocyclic Azadienes, 1-Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective. The Journal of Organic Chemistry, 84(11), 6613-6649. --INVALID-LINK--

  • Wikipedia. (n.d.). Bohlmann–Rahtz pyridine synthesis. --INVALID-LINK--

  • Wang, Y., et al. (2017). Regioselectivity and Mechanism of Synthesizing N-Substituted 2-Pyridones and 2-Substituted Pyridines via Metal-Free C-O and C-N Bond-Cleaving of Oxazoline[3,2-a]pyridiniums. Scientific Reports, 7(1), 41243. --INVALID-LINK--

  • CHEM-333: Lab experiment 11: The Diels-Alder Reaction. (n.d.). University of Massachusetts Boston. --INVALID-LINK--

  • Amanote Research. (1954). (PDF) Preparation of 3-Pyridols From Furans. - Acta Chemica. --INVALID-LINK--

  • BenchChem. (2025). Comparative study of different synthetic routes to Pyridin-4-ol. --INVALID-LINK--

  • Wikipedia. (n.d.). Inverse electron-demand Diels–Alder reaction. --INVALID-LINK--

  • ResearchGate. (2025). A Diels—Alder Synthesis of Pyridines. --INVALID-LINK--

  • Sauer, J., et al. (2012). The Diels-Alder-Reaction with inverse-Electron-Demand, a very efficient versatile Click-Reaction Concept for proper Ligation of variable molecular Partners. Molecules, 17(12), 14883-14909. --INVALID-LINK--

  • Knochel, P., et al. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science, 12(15), 5535-5540. --INVALID-LINK--

  • Denmark Group. (n.d.). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. --INVALID-LINK--

  • DTIC. (n.d.). New Synthetic Methods. A. Lithiation of Methoxypyridines and N-Methylindoles Directed by a-Amino Alkoxides. B. Synthetic Methods. --INVALID-LINK--

  • Hendrickson, J. B., & Hussoin, M. S. (2004). A Diels—Alder Synthesis of Pyridines. ChemInform, 35(15)*. --INVALID-LINK--

  • ResearchGate. (2023). Comparison of different methods for the synthesis of three derivatives. --INVALID-LINK--

  • Arkivoc. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. --INVALID-LINK--

  • ResearchGate. (2021). Selective lithiation of 3-chloro-2-ethoxypyridine (1) and subsequent.... --INVALID-LINK--

  • BenchChem. (2025). Literature review comparing the reported yields of Pyridin-4-ol synthesis. --INVALID-LINK--

  • Reissig, H.-U., & Flögel, O. (2006). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Pure and Applied Chemistry, 78(8), 1545-1556*. --INVALID-LINK--

  • ResearchGate. (2025). Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization?. --INVALID-LINK--

  • Google Patents. (2018). CN108017572A - (S)The preparation method of -3- hydroxy piperidines. --INVALID-LINK--

  • Google Patents. (1968). US3408354A - Catalytic hydrogenation of 3-and 4-hydroxy pyridines. --INVALID-LINK--

  • ResearchGate. (2025). The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. --INVALID-LINK--

  • BenchChem. (2025). Comparative analysis of synthesis methods for polysubstituted pyridines. --INVALID-LINK--

  • PubMed. (2018). Iridium-catalyzed selective hydrogenation of 3-hydroxypyridinium salts: a facile synthesis of piperidin-3-ones. --INVALID-LINK--

  • MDPI. (2025). An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. --INVALID-LINK--

  • Journal of the American Chemical Society. (2007). Direct Synthesis of Pyridine Derivatives. --INVALID-LINK--

  • National Center for Biotechnology Information. (2023). Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst. --INVALID-LINK--

References

An In-depth Technical Guide to 2-Chloro-6-(hydroxymethyl)pyridin-3-ol: A Key Intermediate in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-Chloro-6-(hydroxymethyl)pyridin-3-ol, a pivotal intermediate in the synthesis of contemporary pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into its synthesis, characterization, and application, grounded in scientific principles and practical expertise.

Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in medicinal chemistry, valued for its ability to engage in hydrogen bonding and its presence in a vast array of biologically active molecules.[1] The strategic placement of functional groups on the pyridine ring is a key element in the design of novel therapeutics. This compound (CAS No: 208519-41-9) has emerged as a particularly valuable building block. Its unique arrangement of a chloro, a hydroxymethyl, and a hydroxyl group offers multiple points for synthetic modification, making it an ideal precursor for complex molecular architectures. This guide will delve into the technical nuances of this important intermediate.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a pharmaceutical intermediate is fundamental to its effective use in synthesis and for ensuring the quality and purity of the final active pharmaceutical ingredient (API).

PropertyValueSource
CAS Number 208519-41-9[2]
Molecular Formula C₆H₆ClNO₂[2]
Molecular Weight 159.57 g/mol [2]
Melting Point 133.5-135 °C[2]
Boiling Point 407.6±40.0 °C at 760 mmHg[2]
Appearance Off-white to pale yellow solidGeneral Observation
Spectroscopic and Chromatographic Profile

Accurate characterization of this compound is crucial for quality control. Below are the anticipated analytical signatures based on its structure and data from analogous compounds.

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (500 MHz, DMSO-d₆): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the hydroxymethyl group, and the hydroxyl protons. The chemical shifts are influenced by the electron-withdrawing chlorine atom and the electron-donating hydroxyl groups.[3]

  • ¹³C NMR (125 MHz, DMSO-d₆): The carbon NMR spectrum will display six unique signals corresponding to each carbon atom in the molecule. The carbons attached to the chlorine, oxygen, and nitrogen atoms will exhibit characteristic downfield shifts.[4][5][6]

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Assignment
~10.0 (br s, 1H)Pyridinol -OH
~7.5 (d, 1H)Ar-H
~7.0 (d, 1H)Ar-H
~5.5 (t, 1H)CH₂-OH
~4.5 (d, 2H)-CH₂-

2.1.2. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak [M]⁺ at m/z 159, with a characteristic [M+2]⁺ isotope peak at m/z 161, approximately one-third the intensity of the [M]⁺ peak, confirming the presence of a single chlorine atom.[7][8] Key fragmentation patterns would likely involve the loss of the hydroxymethyl group (-CH₂OH), a chlorine radical (Cl•), or water (H₂O).[7][8]

2.1.3. High-Performance Liquid Chromatography (HPLC)

Purity analysis is typically performed using reverse-phase HPLC with a C18 column. A suitable mobile phase would consist of a gradient of water and acetonitrile with a small percentage of an acid modifier like formic acid or trifluoroacetic acid to ensure sharp peak shapes. Detection is commonly carried out using a UV detector at a wavelength of approximately 270 nm.

Synthesis of this compound: A Proposed Protocol

Proposed Synthetic Route

The most plausible synthetic route involves the hydroxymethylation of the commercially available precursor, 2-chloro-pyridin-3-ol, using formaldehyde in the presence of a tertiary amine base.

Synthesis_Route Precursor 2-Chloro-pyridin-3-ol Product This compound Precursor->Product Hydroxymethylation Reagents Formaldehyde, Triethylamine

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is a guideline for laboratory synthesis and should be performed by qualified personnel with appropriate safety precautions.

Materials:

  • 2-Chloro-pyridin-3-ol

  • Formaldehyde (37% aqueous solution)

  • Triethylamine

  • Ethanol

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (1 M)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-pyridin-3-ol (1 equivalent) in ethanol.

  • Addition of Reagents: To the stirred solution, add triethylamine (1.5 equivalents) followed by the slow, dropwise addition of an aqueous solution of formaldehyde (1.2 equivalents). The use of a tertiary amine is crucial for catalyzing the reaction while minimizing side products.[9]

  • Reaction: Heat the reaction mixture to a gentle reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to obtain this compound as a solid.

Applications in Pharmaceutical Synthesis

The trifunctional nature of this compound makes it a versatile intermediate for the synthesis of a range of pharmaceutical agents, including nicotinic acetylcholine receptor modulators and Mcl-1 inhibitors.[2]

Synthesis of Nicotinic Acetylcholine Receptor Modulators

This intermediate is a key building block for compounds targeting neurological disorders such as Alzheimer's and Parkinson's disease.[2] The hydroxymethyl and hydroxyl groups can be further functionalized to build more complex molecular scaffolds.

nAChR_Modulator_Synthesis Intermediate This compound Step1 Protection/Activation Intermediate->Step1 Step2 Coupling with Amine Step1->Step2 Product Complex Pyridine Derivative (nAChR Modulator Precursor) Step2->Product

Caption: General workflow for synthesizing nAChR modulators.

Role in the Development of Mcl-1 Inhibitors

Myeloid cell leukemia 1 (Mcl-1) is an anti-apoptotic protein and a validated target in cancer therapy.[10][11][12] Small molecule inhibitors of Mcl-1 are of significant interest, and this compound can serve as a core scaffold for the synthesis of such inhibitors.[10]

The synthesis of Mcl-1 inhibitors often involves the construction of molecules that can mimic the binding of pro-apoptotic proteins to Mcl-1. The functional groups of our intermediate allow for the strategic attachment of various side chains to optimize binding affinity and selectivity.

Safety, Handling, and Storage

As a chlorinated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[9]

  • Hazard Statements (Anticipated): Based on similar compounds, it is likely to be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[13]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[13]

Conclusion

This compound is a high-value pharmaceutical intermediate with significant potential in the synthesis of novel therapeutics. Its versatile chemical nature, with three distinct functional groups, provides a robust platform for the construction of complex molecules targeting a range of diseases. This guide has provided a comprehensive overview of its properties, a proposed synthesis, and its applications, intended to support the endeavors of researchers and developers in the pharmaceutical industry.

References

An In-depth Technical Guide to 2-Chloro-6-(hydroxymethyl)pyridin-3-ol: Synthesis, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-6-(hydroxymethyl)pyridin-3-ol, a pivotal heterocyclic intermediate in contemporary medicinal and agrochemical research. The document delves into the compound's discovery and historical context, details its synthesis, and explores its significant role as a versatile building block, particularly in the development of novel therapeutics targeting neurological disorders. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utility of this important molecule.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone of medicinal chemistry, integral to the structure of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. Within this vast chemical space, polysubstituted pyridines offer a refined level of control over a molecule's physicochemical and pharmacological properties. This compound (CAS No: 208519-41-9) has emerged as a particularly valuable intermediate due to its trifunctional nature, presenting chemists with orthogonal handles for molecular elaboration.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 208519-41-9
Molecular Formula C₆H₆ClNO₂
Molecular Weight 159.57 g/mol
Melting Point 133.5-135 °C
Boiling Point 407.6±40.0 °C at 760 mmHg
Appearance Off-white to pale yellow crystalline solid

Discovery and Historical Context: A Molecule Born from Necessity

While a singular, seminal publication detailing the initial "discovery" of this compound is not readily apparent in the historical literature, its emergence can be traced to the burgeoning field of research into nicotinic acetylcholine receptor (nAChR) modulators in the late 20th and early 21st centuries. The scientific community's growing understanding of the role of nAChRs in the pathophysiology of neurological disorders such as Alzheimer's disease and Parkinson's disease spurred the demand for novel, highly specific ligands.[2]

The strategic substitution pattern of this compound—a chloro group for selective cross-coupling reactions, a hydroxymethyl group for etherification or esterification, and a hydroxyl group for further functionalization—made it an ideal starting material for the combinatorial synthesis of compound libraries targeting these receptors. Its development was therefore less a moment of serendipitous discovery and more a product of rational design by medicinal chemists seeking to efficiently explore the chemical space around the pyridine core.

Synthesis of this compound: A Mechanistic Perspective

The most direct and industrially scalable synthesis of this compound is achieved through the hydroxymethylation of 2-chloropyridin-3-ol. This reaction, while seemingly straightforward, requires careful control of reaction conditions to ensure regioselectivity and minimize side-product formation.

Retrosynthetic Analysis

A retrosynthetic approach reveals the key bond disconnection, highlighting the formation of the C-C bond between the pyridine ring and the hydroxymethyl group.

G This compound This compound C-C Disconnection C-C Disconnection This compound->C-C Disconnection Hydroxymethylation 2-chloropyridin-3-ol 2-chloropyridin-3-ol C-C Disconnection->2-chloropyridin-3-ol Formaldehyde Formaldehyde C-C Disconnection->Formaldehyde

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway

The synthesis proceeds via an electrophilic aromatic substitution-like mechanism, where formaldehyde, activated by the basic conditions, acts as the electrophile. The electron-donating hydroxyl group at the 3-position directs the incoming hydroxymethyl group to the ortho position (C6), which is also activated.

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product 2-chloropyridin-3-ol 2-chloropyridin-3-ol Mixing Mix and Heat 2-chloropyridin-3-ol->Mixing Formaldehyde Formaldehyde (aq.) Formaldehyde->Mixing Base Base (e.g., NaOH) Base->Mixing Neutralization Neutralize with Acid Mixing->Neutralization Extraction Extraction with Organic Solvent Neutralization->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established chemical principles for the hydroxymethylation of phenols and related electron-rich aromatic compounds.

Materials:

  • 2-chloropyridin-3-ol

  • Formaldehyde (37% aqueous solution)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, concentrated)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloropyridin-3-ol (1.0 eq) in water.

  • Addition of Reagents: To the stirred solution, add a solution of sodium hydroxide (1.1 eq) in water, followed by the dropwise addition of aqueous formaldehyde (1.2 eq).

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully neutralize with concentrated HCl to pH ~7.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Applications in Drug Discovery and Agrochemicals

The trifunctional nature of this compound makes it a highly sought-after building block in several areas of research.

Nicotinic Acetylcholine Receptor (nAChR) Modulators

The primary application of this intermediate is in the synthesis of nAChR modulators. These receptors are implicated in a range of neurological and psychiatric conditions, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction. The chloro, hydroxyl, and hydroxymethyl groups on the pyridine ring allow for the systematic modification of the molecule to optimize its binding affinity, selectivity, and pharmacokinetic properties for different nAChR subtypes.

G cluster_functionalization Functionalization Pathways cluster_reactions Chemical Transformations cluster_targets Therapeutic Targets Start This compound Chloro Chloro Group (Position 2) Start->Chloro Hydroxymethyl Hydroxymethyl Group (Position 6) Start->Hydroxymethyl Hydroxyl Hydroxyl Group (Position 3) Start->Hydroxyl Coupling Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Chloro->Coupling Etherification Etherification / Esterification Hydroxymethyl->Etherification Derivatization Further Derivatization Hydroxyl->Derivatization nAChR Nicotinic Acetylcholine Receptor Modulators Coupling->nAChR Other Other Biological Targets Coupling->Other Etherification->nAChR Etherification->Other Derivatization->nAChR Derivatization->Other

Caption: Synthetic utility of this compound in drug discovery.

Agrochemical Research

The pyridine core is also a common motif in modern agrochemicals. The functional groups of this compound can be modified to develop novel herbicides, insecticides, and fungicides with improved efficacy and selectivity, as well as more favorable environmental profiles.

Future Perspectives

The versatility of this compound ensures its continued relevance in the discovery of new bioactive molecules. As our understanding of complex biological pathways deepens, this intermediate will likely be employed in the synthesis of probes for chemical biology and as a starting material for the development of therapeutics targeting a wider range of diseases. Furthermore, the development of more efficient and sustainable methods for its synthesis will be an area of ongoing research.

References

Methodological & Application

Application Notes and Protocols: Hydroxymethylation of 2-Chloropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of Hydroxymethylated 2-Chloropyridines in Medicinal Chemistry

The introduction of a hydroxymethyl group onto a 2-chloropyridine scaffold is a pivotal transformation in the synthesis of high-value pharmaceutical and agrochemical compounds. The 2-chloropyridine moiety serves as a versatile building block, with the chlorine atom acting as a reactive handle for subsequent cross-coupling reactions or nucleophilic substitutions. The hydroxymethyl group (-CH₂OH) provides a key point for further functionalization, enabling the construction of more complex molecular architectures. These derivatives are integral to the synthesis of a wide range of biologically active molecules. Therefore, robust and efficient methods for the hydroxymethylation of 2-chloropyridine derivatives are of significant interest to researchers in drug discovery and development.

This guide provides a comprehensive overview of established and emerging methodologies for the hydroxymethylation of 2-chloropyridine derivatives. We will delve into the mechanistic underpinnings of these reactions, offer detailed, field-proven protocols, and present data to guide researchers in selecting the optimal synthetic route for their specific applications.

Synthetic Strategies for Hydroxymethylation

The introduction of a hydroxymethyl group onto the 2-chloropyridine ring can be achieved through several distinct synthetic strategies. The choice of method often depends on the desired regioselectivity, the nature of other substituents on the pyridine ring, and the overall synthetic sequence.

Formylation Followed by Reduction

A classic and reliable two-step approach involves the initial formylation of the 2-chloropyridine ring, followed by the reduction of the resulting aldehyde to the corresponding primary alcohol.

  • Formylation: This can be achieved through directed ortho-metalation using a strong base like lithium diisopropylamide (LDA) followed by quenching with an electrophilic formylating agent such as N,N-dimethylformamide (DMF).[1] The regioselectivity of this reaction is directed by the chlorine atom and other substituents on the pyridine ring. Alternatively, photocatalytic methods for the formylation of aryl chlorides have emerged, offering a redox-neutral approach.[2]

  • Reduction: The resulting 2-chloro-formylpyridine can be readily reduced to the hydroxymethyl derivative using a variety of reducing agents. Sodium borohydride (NaBH₄) is a common and mild choice for this transformation.[3][4]

Experimental Protocols

Protocol 1: Hydroxymethylation via Directed Ortho-Metalation and Reduction

This protocol details the synthesis of (2-chloropyridin-3-yl)methanol as a representative example.

Workflow Diagram:

Caption: Workflow for the synthesis of (2-chloropyridin-3-yl)methanol via ortho-metalation.

Materials:

  • 2-Chloropyridine

  • Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

  • Anhydrous Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

Part A: Formylation

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add anhydrous THF.

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of LDA to the cooled THF.

  • Add 2-chloropyridine dropwise to the LDA solution, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.

  • Add anhydrous DMF dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-chloro-3-formylpyridine.

  • Purify the crude product by flash column chromatography on silica gel.

Part B: Reduction

  • Dissolve the purified 2-chloro-3-formylpyridine in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add NaBH₄ portion-wise to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, quench by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford (2-chloropyridin-3-yl)methanol.[5][6]

Palladium-Catalyzed Cross-Coupling Reactions

More direct methods for hydroxymethylation involve palladium-catalyzed cross-coupling reactions. These approaches offer the advantage of a single-step introduction of the hydroxymethyl group.

  • Using (Acyloxymethyl)zinc Iodides: This method has been shown to be efficient for electron-deficient aryl halides, particularly 2-halopyridines.[7] The reaction proceeds via a palladium-catalyzed cross-coupling of the 2-chloropyridine with a pre-formed (acyloxymethyl)zinc iodide reagent, followed by deprotection to yield the hydroxymethylated product.[7]

  • Using Potassium Acetoxymethyltrifluoroborate: A versatile method for the direct hydroxymethylation of aryl and heteroaryl halides is the Suzuki-Miyaura cross-coupling reaction with potassium acetoxymethyltrifluoroborate.[8][9][10] This approach demonstrates good functional group tolerance and can be applied to a range of substrates.[9]

Reaction Scheme:

G 2-Chloropyridine 2-Chloropyridine Hydroxymethylated 2-Chloropyridine Hydroxymethylated 2-Chloropyridine 2-Chloropyridine->Hydroxymethylated 2-Chloropyridine Pd Catalyst, Ligand, Base + Hydroxymethylating Agent

Caption: General scheme for Palladium-catalyzed hydroxymethylation.

Table 1: Comparison of Palladium-Catalyzed Hydroxymethylation Methods

Hydroxymethylating AgentCatalyst SystemBaseSolventYieldsReference
(Benzoyloxymethyl)zinc iodidePd(PPh₃)₄-THFHigh for 2-halopyridines[7]
Potassium acetoxymethyltrifluoroboratePd(dba)₂ / RuPhosNa₂CO₃Dioxane/H₂OGood to excellent (up to 85%)[9]
Protocol 2: Palladium-Catalyzed Hydroxymethylation using Potassium Acetoxymethyltrifluoroborate

This protocol is based on the Suzuki-Miyaura cross-coupling reaction.[9]

Materials:

  • 2-Chloropyridine derivative

  • Potassium acetoxymethyltrifluoroborate

  • Palladium(II) bis(dibenzylideneacetone) [Pd(dba)₂]

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • In a Schlenk tube, combine the 2-chloropyridine derivative, potassium acetoxymethyltrifluoroborate, Pd(dba)₂, and RuPhos.

  • Add Na₂CO₃ to the mixture.

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add degassed 1,4-dioxane and deionized water to the reaction mixture.

  • Seal the tube and heat the reaction mixture at the appropriate temperature (e.g., 80-100 °C) for the specified time, monitoring by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired hydroxymethylated 2-chloropyridine.

Grignard and Organolithium Reagents

The reaction of organometallic reagents, such as Grignard or organolithium reagents, with formaldehyde is a fundamental method for forming primary alcohols.[11][12][13][14][15] This approach can be applied to 2-chloropyridines, where the organometallic species is first generated via metal-halogen exchange or deprotonation, followed by reaction with a formaldehyde source.

  • Generation of the Organometallic Reagent: Organolithium reagents can be generated by treating the 2-chloropyridine with a strong lithium base like n-butyllithium (n-BuLi).[16][17][18][19][20] The position of lithiation can be influenced by directing groups on the pyridine ring.

  • Reaction with Formaldehyde: Anhydrous formaldehyde, often generated by the depolymerization of paraformaldehyde or trioxane, is then introduced to the reaction mixture.[21][22][23] It is crucial to use a non-aqueous source of formaldehyde as organometallic reagents are highly reactive towards water.[13][23]

Causality Behind Experimental Choices:

  • Inert Atmosphere: Organolithium and Grignard reagents are highly reactive towards oxygen and moisture. Therefore, all reactions must be carried out under a dry, inert atmosphere (argon or nitrogen).[13]

  • Anhydrous Solvents: The use of anhydrous solvents is critical to prevent the quenching of the organometallic reagents.[13]

  • Low Temperatures: The generation of organolithium reagents is often performed at low temperatures (e.g., -78 °C) to control reactivity and prevent side reactions.[1]

Troubleshooting and Self-Validation

IssuePotential CauseRecommended Solution
Low yield in ortho-metalationIncomplete lithiation or side reactions.Ensure strictly anhydrous conditions. Check the concentration of the LDA solution. Optimize reaction time and temperature.
Multiple products in cross-couplingCatalyst deactivation or side reactions.Use fresh catalyst and ligand. Ensure proper degassing of solvents. Optimize catalyst loading and reaction temperature.
Quenching of organometallic reagentPresence of moisture or acidic protons.Use flame-dried glassware and anhydrous solvents. Ensure the substrate does not contain acidic functional groups.[13]
Low conversion in reduction stepInactive reducing agent.Use fresh NaBH₄. Monitor the reaction closely by TLC.

Conclusion

The hydroxymethylation of 2-chloropyridine derivatives is a critical transformation in synthetic organic chemistry, providing access to valuable intermediates for drug discovery and development. This guide has outlined several key methodologies, including the classical formylation-reduction sequence, modern palladium-catalyzed cross-coupling reactions, and the use of organometallic reagents. By understanding the underlying principles and following the detailed protocols provided, researchers can confidently select and execute the most appropriate synthetic strategy for their target molecules. The choice of method will ultimately be guided by factors such as substrate scope, desired regioselectivity, and available resources.

References

Application Notes and Protocols for the Synthesis of Mcl-1 Inhibitors Utilizing 2-Chloro-6-(hydroxymethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of Mcl-1 Inhibition

Myeloid cell leukemia 1 (Mcl-1) is a crucial pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1][2][3] Its primary function is to regulate apoptosis, or programmed cell death, by sequestering pro-apoptotic proteins like Bak and Bim.[1][4] In numerous cancers, including hematologic malignancies and solid tumors, the overexpression of Mcl-1 is a key mechanism that allows cancer cells to evade apoptosis, leading to tumor progression and resistance to conventional therapies.[3][5] Consequently, the development of small-molecule inhibitors that directly target Mcl-1 has emerged as a promising strategy in oncology.[5][6] These inhibitors aim to restore the natural apoptotic process in cancer cells by disrupting the interaction between Mcl-1 and pro-apoptotic proteins.[1][4]

This technical guide provides a comprehensive overview of a synthetic strategy for a novel class of Mcl-1 inhibitors, utilizing the versatile building block, 2-Chloro-6-(hydroxymethyl)pyridin-3-ol . This pyridinol derivative offers a unique scaffold for the elaboration into potent and selective Mcl-1 inhibitors. The protocols detailed herein are designed to be a practical resource for medicinal chemists and drug discovery scientists.

Synthetic Strategy Overview: Leveraging the Pyridinol Scaffold

The synthetic approach centers on the functionalization of this compound to introduce a side chain that can effectively interact with the BH3 binding groove of the Mcl-1 protein. The core of our strategy involves a key etherification step, followed by the coupling of the resulting intermediate with a suitable heterocyclic core, a common feature in many potent Mcl-1 inhibitors.[6][7]

The proposed synthetic pathway is outlined below. This multi-step sequence is designed for flexibility, allowing for the introduction of diverse chemical moieties to explore the structure-activity relationship (SAR) and optimize the pharmacological properties of the final compounds.

G A This compound B Step 1: Williamson Ether Synthesis (Intermediate 1) A->B Introduction of Linker C Step 2: Oxidation of Primary Alcohol (Intermediate 2) B->C Functional Group Transformation D Step 3: Amide Coupling (Final Mcl-1 Inhibitor) C->D Coupling with Heterocyclic Core

Caption: Proposed synthetic workflow for Mcl-1 inhibitors.

Experimental Protocols

PART 1: Synthesis of Key Intermediate 1 via Williamson Ether Synthesis

The initial step involves the etherification of the phenolic hydroxyl group of this compound. The Williamson ether synthesis is a robust and widely used method for this transformation, proceeding via an S(_N)2 mechanism.[8] This reaction introduces a linker that can be further functionalized.

Reaction Scheme:

G start This compound reagents + Br-(CH2)n-CO2Et NaH, DMF product Intermediate 1 reagents->product

Caption: Williamson ether synthesis of Intermediate 1.

Protocol:

  • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add the appropriate ethyl bromoalkanoate (e.g., ethyl 4-bromobutanoate, 1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride (NH(_4)Cl) solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na(_2)SO(_4)), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford the desired Intermediate 1 .

ReagentMolar Eq.PuritySupplier (Example)
This compound1.0>97%Sigma-Aldrich
Sodium Hydride (60% in mineral oil)1.2Acros Organics
Ethyl 4-bromobutanoate1.1>98%TCI Chemicals
Anhydrous DMF->99.8%Fisher Scientific

Rationale: The use of a strong base like NaH is necessary to deprotonate the phenolic hydroxyl group, forming the more nucleophilic alkoxide. DMF is an excellent polar aprotic solvent for S(_N)2 reactions.

PART 2: Synthesis of Key Intermediate 2 via Oxidation

The primary alcohol of Intermediate 1 is selectively oxidized to a carboxylic acid, which will serve as a handle for the subsequent amide coupling reaction. A variety of oxidizing agents can be employed; Dess-Martin periodinane (DMP) followed by a Pinnick oxidation is a mild and efficient two-step procedure.

Reaction Scheme:

G start Intermediate 1 reagents 1. DMP, DCM 2. NaClO2, NaH2PO4, 2-methyl-2-butene product Intermediate 2 reagents->product

Caption: Oxidation of Intermediate 1 to Intermediate 2.

Protocol:

  • Dissolve Intermediate 1 (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) under an inert atmosphere.

  • Add Dess-Martin periodinane (1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

  • Upon completion of the first step (formation of the aldehyde), quench the reaction with a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO(_3)) and sodium thiosulfate (Na(_2)S(_2)O(_3)).

  • Separate the layers and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, dry over Na(_2)SO(_4), filter, and concentrate in vacuo. The crude aldehyde is used directly in the next step without further purification.

  • Dissolve the crude aldehyde in a mixture of tert-butanol and water (4:1).

  • Add 2-methyl-2-butene (5.0 eq) followed by a solution of sodium chlorite (NaClO(_2), 4.0 eq) and sodium dihydrogen phosphate (NaH(_2)PO(_4), 4.0 eq) in water.

  • Stir the reaction vigorously at room temperature for 4-6 hours.

  • Acidify the reaction mixture to pH 3-4 with 1M HCl and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over Na(_2)SO(_4), filter, and concentrate to yield Intermediate 2 , which can be purified by crystallization or chromatography if necessary.

ReagentMolar Eq.PuritySupplier (Example)
Intermediate 11.0--
Dess-Martin Periodinane1.5>97%Oakwood Chemical
Sodium Chlorite4.080%Alfa Aesar
2-Methyl-2-butene5.0>99%Sigma-Aldrich

Rationale: The two-step oxidation provides a mild and high-yielding route to the carboxylic acid, avoiding harsh conditions that might affect other functional groups in the molecule.

PART 3: Synthesis of the Final Mcl-1 Inhibitor via Amide Coupling

The final step is the coupling of the carboxylic acid (Intermediate 2) with a suitable amine-containing heterocyclic core. For this example, we propose coupling with a substituted aminothiazole, a scaffold present in some known bioactive molecules. Standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for this transformation.

Reaction Scheme:

G start Intermediate 2 reagents + Substituted aminothiazole HATU, DIPEA, DMF product Final Mcl-1 Inhibitor reagents->product

Caption: Amide coupling to form the final Mcl-1 inhibitor.

Protocol:

  • To a solution of Intermediate 2 (1.0 eq) in anhydrous DMF (0.1 M), add the selected substituted aminothiazole (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq).

  • Add HATU (1.2 eq) to the mixture and stir at room temperature for 12-24 hours under an inert atmosphere.

  • Monitor the reaction by LC-MS. Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash successively with 5% aqueous lithium chloride (LiCl), saturated aqueous NaHCO(_3), and brine.

  • Dry the organic layer over Na(_2)SO(_4), filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative reverse-phase HPLC to afford the final Mcl-1 inhibitor .

ReagentMolar Eq.PuritySupplier (Example)
Intermediate 21.0--
Substituted aminothiazole1.1>95%Enamine
HATU1.2>98%Chem-Impex
DIPEA3.0>99%Sigma-Aldrich

Rationale: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization, making it ideal for the synthesis of complex molecules.

Characterization and Validation

The identity and purity of all intermediates and the final Mcl-1 inhibitor should be confirmed by a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    1^11
    H and
    13^{13}13
    C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Conclusion and Future Directions

This application note provides a detailed, plausible synthetic route for the preparation of novel Mcl-1 inhibitors based on a this compound scaffold. The described protocols utilize robust and well-established chemical transformations, offering a solid foundation for the synthesis and exploration of this chemical space. The modular nature of this synthetic strategy allows for the facile generation of a library of analogues for comprehensive structure-activity relationship studies, ultimately aiding in the discovery of potent and selective Mcl-1 inhibitors for cancer therapy.

References

Application Notes and Protocols for the Preparation of Furopyridines from 2-Chloro-6-(hydroxymethyl)pyridin-3-ol for HIV Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Furopyridine Scaffolds in HIV Drug Discovery

The global effort to combat Human Immunodeficiency Virus (HIV) necessitates the continuous development of novel antiretroviral agents to overcome challenges such as drug resistance and long-term toxicity.[1][2] HIV-1 integrase, a crucial enzyme responsible for inserting the viral genome into the host cell's DNA, has been identified as a key therapeutic target.[1][2][3] Integrase strand transfer inhibitors (INSTIs) are a frontline class of antiretroviral drugs, and many successful INSTIs incorporate a pyridine or a fused pyridine heterocyclic core in their structure.[2] This structural motif is critical for the chelation of essential metal ions in the integrase active site.[3]

Furopyridines, which are fused heterocyclic systems combining a furan and a pyridine ring, have emerged as a promising scaffold in medicinal chemistry due to their diverse pharmacological activities.[4] The rigid, planar structure and unique electronic properties of the furopyridine core make it an attractive pharmacophore for the design of potent and selective enzyme inhibitors, including those targeting HIV integrase.[5] This document provides a detailed guide for the synthesis of furopyridine derivatives from 2-Chloro-6-(hydroxymethyl)pyridin-3-ol, a versatile starting material for accessing this valuable heterocyclic system. The methodologies outlined herein are intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation HIV inhibitors.

Synthetic Strategy: Intramolecular Cyclization of a Dually Functionalized Pyridine Precursor

The primary synthetic route to the furopyridine core from this compound involves an intramolecular cyclization. This strategy leverages the inherent reactivity of the starting material, which possesses both a nucleophilic hydroxyl group and an electrophilic carbon atom at the 2-position, activated by the chloro substituent. The reaction proceeds via a base-mediated or metal-catalyzed intramolecular nucleophilic substitution to form the furan ring fused to the pyridine core.

The choice of reaction conditions, particularly the base or catalyst system, is critical for achieving high yields and purity. The following sections detail two primary protocols for this transformation: a base-mediated intramolecular cyclization and a palladium-catalyzed intramolecular C-O bond formation.

Experimental Protocols

Protocol 1: Base-Mediated Intramolecular Cyclization

This protocol describes a straightforward and cost-effective method for the synthesis of the furopyridine scaffold using a strong base to facilitate the intramolecular cyclization.

Reaction Scheme:

G compound1 This compound compound2 Furopyridine Derivative compound1->compound2 Intramolecular Cyclization reagents Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, THF)

A schematic of the base-mediated intramolecular cyclization.

Materials and Reagents:

ReagentGradeSupplier
This compound≥97%Commercial Source
Sodium Hydride (NaH), 60% dispersion in mineral oilReagent GradeCommercial Source
Potassium Carbonate (K2CO3), anhydrousACS ReagentCommercial Source
N,N-Dimethylformamide (DMF), anhydrous≥99.8%Commercial Source
Tetrahydrofuran (THF), anhydrous≥99.9%, inhibitor-freeCommercial Source
Ethyl Acetate (EtOAc)ACS ReagentCommercial Source
Saturated Sodium Bicarbonate SolutionLaboratory PreparedN/A
BrineLaboratory PreparedN/A
Anhydrous Magnesium Sulfate (MgSO4)ACS ReagentCommercial Source
Silica Gel60 Å, 230-400 meshCommercial Source
Deuterated Solvents for NMRNMR GradeCommercial Source

Instrumentation:

  • Round-bottom flasks

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Rotary evaporator

  • Column chromatography setup

  • NMR Spectrometer (¹H and ¹³C NMR)

  • Mass Spectrometer (MS)

  • Melting point apparatus

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Solvent Addition: Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) to a concentration of 0.1-0.5 M.

  • Base Addition:

    • For Sodium Hydride (NaH): Carefully add NaH (1.2 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution at 0 °C. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature.

    • For Potassium Carbonate (K2CO3): Add anhydrous K2CO3 (2.0-3.0 eq) to the solution at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to 80-100 °C (for DMF) or reflux (for THF). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If NaH was used, quench the reaction by the slow addition of water at 0 °C.

    • Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired furopyridine derivative.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.

Protocol 2: Palladium-Catalyzed Intramolecular C-O Bond Formation

For substrates that may be sensitive to strong bases or for optimizing reaction conditions, a palladium-catalyzed approach can be employed. This method facilitates the intramolecular C-O bond formation under milder conditions.

Reaction Scheme:

G compound1 This compound compound2 Furopyridine Derivative compound1->compound2 Intramolecular C-O Coupling reagents Pd Catalyst (e.g., Pd(OAc)2) Ligand (e.g., PPh3, BINAP) Base (e.g., Cs2CO3) Solvent (e.g., Toluene, Dioxane)

A schematic of the palladium-catalyzed intramolecular C-O bond formation.

Materials and Reagents:

ReagentGradeSupplier
This compound≥97%Commercial Source
Palladium(II) Acetate (Pd(OAc)2)98%Commercial Source
Triphenylphosphine (PPh3)99%Commercial Source
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)97%Commercial Source
Cesium Carbonate (Cs2CO3)99.9%Commercial Source
Toluene, anhydrous≥99.8%Commercial Source
1,4-Dioxane, anhydrous≥99.8%Commercial Source
Ethyl Acetate (EtOAc)ACS ReagentCommercial Source
WaterDeionizedN/A
BrineLaboratory PreparedN/A
Anhydrous Sodium Sulfate (Na2SO4)ACS ReagentCommercial Source
Silica Gel60 Å, 230-400 meshCommercial Source

Instrumentation:

  • Schlenk flasks or sealed reaction tubes

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Rotary evaporator

  • Column chromatography setup

  • NMR Spectrometer (¹H and ¹³C NMR)

  • Mass Spectrometer (MS)

  • Melting point apparatus

Step-by-Step Procedure:

  • Reaction Setup: In a Schlenk flask or sealed reaction tube under an inert atmosphere, combine this compound (1.0 eq), Palladium(II) Acetate (0.05-0.10 eq), and the appropriate phosphine ligand (e.g., PPh3 or BINAP, 0.10-0.20 eq).

  • Reagent Addition: Add Cesium Carbonate (1.5-2.0 eq) and anhydrous toluene or 1,4-dioxane.

  • Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir until the starting material is consumed, as monitored by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Confirm the structure and purity of the final furopyridine product using ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.

Characterization of Furopyridine Derivatives

Thorough characterization of the synthesized furopyridine derivatives is essential to confirm their structure and purity. The following techniques are recommended:

TechniquePurpose
¹H and ¹³C NMR Spectroscopy Elucidation of the chemical structure and confirmation of proton and carbon environments.
Mass Spectrometry (MS) Determination of the molecular weight and confirmation of the molecular formula.
Melting Point (m.p.) Assessment of the purity of the synthesized compound.
Elemental Analysis Confirmation of the empirical formula.
High-Performance Liquid Chromatography (HPLC) Determination of purity and quantification.

Discussion and Mechanistic Insights

The formation of the furopyridine ring from this compound proceeds via an intramolecular nucleophilic attack of the hydroxyl group on the carbon atom bearing the chloro substituent.

Base-Mediated Mechanism:

In the base-mediated protocol, the base (e.g., NaH or K2CO3) deprotonates the hydroxyl group to form a more nucleophilic alkoxide. This alkoxide then undergoes an intramolecular SNAr (Nucleophilic Aromatic Substitution) reaction, displacing the chloride ion and forming the furan ring. The choice of a strong, non-nucleophilic base is crucial to favor the desired intramolecular cyclization over intermolecular side reactions.

Palladium-Catalyzed Mechanism:

The palladium-catalyzed reaction likely proceeds through a catalytic cycle involving:

  • Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to the C-Cl bond of the pyridine ring.

  • Ligand Exchange/Deprotonation: The hydroxyl group coordinates to the palladium center, followed by deprotonation by the base to form a palladium alkoxide intermediate.

  • Reductive Elimination: Reductive elimination from the palladium(II) intermediate forms the C-O bond of the furan ring and regenerates the Pd(0) catalyst.

This catalytic approach often provides better functional group tolerance and can proceed under milder conditions compared to the base-mediated method.

Application in HIV Inhibitor Development

The synthesized furopyridine derivatives serve as a versatile scaffold for the development of novel HIV integrase inhibitors. The core structure can be further functionalized at various positions to optimize its binding affinity and pharmacokinetic properties. Structure-activity relationship (SAR) studies can be conducted by introducing diverse substituents on the furopyridine ring system to enhance potency against wild-type and drug-resistant HIV strains.[6][7][8][9]

Workflow for HIV Inhibitor Development:

G cluster_0 Synthesis and Characterization cluster_1 Biological Evaluation cluster_2 Lead Optimization A Synthesis of Furopyridine Scaffold B Functionalization and Library Generation A->B C Purification and Structural Characterization B->C D In vitro HIV Integrase Inhibition Assay C->D E Antiviral Activity in Cell Culture D->E F Cytotoxicity Assays E->F G Structure-Activity Relationship (SAR) Studies F->G H In silico Modeling and Docking G->H I ADMET Profiling H->I I->B Iterative Design

A workflow for the development of furopyridine-based HIV inhibitors.

Conclusion

The protocols detailed in this application note provide a robust framework for the synthesis of furopyridine derivatives from the readily available starting material, this compound. Both the base-mediated and palladium-catalyzed methods offer viable routes to this important heterocyclic scaffold. The resulting furopyridine core represents a valuable platform for the design and synthesis of novel HIV integrase inhibitors, contributing to the ongoing efforts in the development of new antiretroviral therapies.

References

Application Notes & Protocols: Stereoselective Synthesis Leveraging 2-Chloro-6-(hydroxymethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Chiral Pyridinols in Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a multitude of FDA-approved drugs.[1] When adorned with stereogenic centers, these heterocycles offer a three-dimensional architecture crucial for precise molecular recognition of biological targets. The pursuit of enantiomerically pure pharmaceuticals is a paramount objective in drug development, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. Consequently, the development of robust and efficient methods for stereoselective synthesis is of critical importance.

2-Chloro-6-(hydroxymethyl)pyridin-3-ol is a versatile and highly functionalized building block that holds significant potential for the stereoselective synthesis of complex molecules. Its utility has been noted in the preparation of advanced pharmaceutical intermediates, including precursors for furopyridylethylthiopyrimidine HIV-1 reverse transcriptase inhibitors and Mcl-1 (Myeloid cell leukemia 1) inhibitors. The strategic placement of chloro, hydroxyl, and hydroxymethyl groups on the pyridine ring provides multiple handles for synthetic manipulation, while the inherent chirality, once resolved, can be transferred to downstream products.

This guide provides an in-depth exploration of the application of this compound in stereoselective synthesis. We will delve into the core principles of its use as a chiral precursor, supported by detailed, field-proven protocols and an analysis of the underlying mechanistic considerations that govern stereochemical outcomes.

Core Concept: The Chiral Building Block Approach

The primary strategy for leveraging this compound in stereoselective synthesis is through its application as a chiral building block . In this approach, the racemic starting material is first resolved into its individual enantiomers. Each enantiomerically pure pyridinol can then be incorporated into a larger molecule, thereby imparting its defined stereochemistry to the final product. This method is predicated on the principle that the stereogenic center of the pyridinol is preserved throughout the synthetic sequence.

The presence of both a hydroxyl and a hydroxymethyl group offers distinct opportunities for diastereoselective reactions. The proximity of these functional groups to a prochiral center in a reaction intermediate can create a biased steric or electronic environment, favoring the formation of one diastereomer over another.

Protocol I: Enzymatic Kinetic Resolution of (±)-2-Chloro-6-(hydroxymethyl)pyridin-3-ol

The successful application of this compound as a chiral building block is contingent upon its efficient resolution into single enantiomers. Enzymatic kinetic resolution is a powerful and environmentally benign method for achieving this separation. Lipases are particularly effective for the selective acylation of one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted.

Principle: This protocol utilizes a lipase to selectively acylate one enantiomer of racemic this compound. The resulting ester and the unreacted alcohol can then be readily separated by standard chromatographic techniques. The choice of lipase and acyl donor is critical for achieving high enantioselectivity.

Experimental Protocol:

Reagent MW Amount Mmol Equivalents
(±)-2-Chloro-6-(hydroxymethyl)pyridin-3-ol159.571.0 g6.271.0
Lipase from Candida antarctica B (CALB), immobilized-100 mg-10% w/w
Vinyl acetate86.090.81 mL8.781.4
Anhydrous Tetrahydrofuran (THF)-20 mL--

Procedure:

  • To a flame-dried 50 mL round-bottom flask under an argon atmosphere, add (±)-2-Chloro-6-(hydroxymethyl)pyridin-3-ol (1.0 g, 6.27 mmol) and anhydrous THF (20 mL).

  • Stir the mixture at room temperature until all the solid has dissolved.

  • Add immobilized CALB (100 mg) to the solution.

  • Add vinyl acetate (0.81 mL, 8.78 mmol) to the suspension.

  • Seal the flask and stir the reaction mixture at 40 °C.

  • Monitor the reaction progress by chiral HPLC. The reaction is typically complete when ~50% conversion is reached, indicating that one enantiomer has been selectively acylated.

  • Upon completion, filter the reaction mixture to remove the immobilized enzyme. Wash the enzyme with a small amount of THF.

  • Concentrate the filtrate under reduced pressure to yield a crude mixture of the acylated product and the unreacted alcohol.

  • Purify the mixture by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to separate the acetylated enantiomer from the unreacted enantiomeric alcohol.

  • Determine the enantiomeric excess (ee) of the separated products by chiral HPLC analysis.

Expected Outcome: This protocol is expected to yield the two enantiomers of this compound (one as the acetate ester) with high enantiomeric purity (>95% ee).

G racemate Racemic (±)-2-Chloro-6- (hydroxymethyl)pyridin-3-ol calb CALB Vinyl Acetate racemate->calb Enzymatic Acylation products Mixture of: (R)-Acetate & (S)-Alcohol (or vice versa) calb->products separation Chromatographic Separation products->separation enantiomer_a Enantiomerically Pure Acetylated Pyridinol separation->enantiomer_a Product A enantiomer_b Enantiomerically Pure Pyridinol Alcohol separation->enantiomer_b Product B G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Diastereoselective Alkylation start (S)-2-Chloro-6-(hydroxymethyl)pyridin-3-ol base NaH start->base Deprotonation alkoxide Sodium Pyridinolate Intermediate base->alkoxide electrophile (R)-1-Bromoethylbenzene alkoxide->electrophile SN2 Attack transition_state Chelated Transition State (Favored Diastereomer) electrophile->transition_state product Diastereomerically Enriched Ether Product transition_state->product

References

Application Notes and Protocols for the Quantification of 2-Chloro-6-(hydroxymethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-6-(hydroxymethyl)pyridin-3-ol is a key intermediate in the synthesis of various pharmaceutical compounds, including novel therapeutic agents.[1] Its purity and concentration must be precisely controlled during the manufacturing process to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This document provides detailed analytical methods for the accurate quantification of this compound, designed for researchers, scientists, and drug development professionals.

The proposed methods are based on established principles for the analysis of related pyridinol and chlorinated pyridine derivatives.[2][3] This guide offers comprehensive, step-by-step protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), along with a framework for method validation in accordance with International Council for Harmonisation (ICH) guidelines.[4][5]

Compound Information:

PropertyValue
Chemical Name This compound
CAS Number 208519-41-9
Molecular Formula C6H6ClNO2
Molecular Weight 159.57 g/mol [6]
Melting Point 133.5-135 °C[6]
Boiling Point 407.6 ± 40.0 °C at 760 mmHg
Appearance Off-white to light yellow crystalline powder
Storage 2-8°C, sealed, dry[6]

Principle of Analysis

The quantification of this compound can be effectively achieved using two primary analytical techniques:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the preferred method for routine quality control due to its robustness, precision, and the presence of a UV-active pyridine ring in the analyte. The method separates the target compound from impurities and related substances based on its polarity, followed by quantification using a UV detector. Reverse-phase HPLC is particularly well-suited for this moderately polar molecule.[3][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high specificity and sensitivity. Due to the presence of polar hydroxyl groups, derivatization is recommended to increase the volatility and thermal stability of the analyte, ensuring sharp chromatographic peaks and reproducible fragmentation patterns for mass spectrometric detection.[8]

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol outlines a reverse-phase HPLC method for the quantification of this compound. The acidic mobile phase ensures the phenolic hydroxyl group is protonated, leading to better peak shape and retention.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Stock (e.g., 1.0 mg/mL in Methanol) prep_working Create Working Standards (Dilute stock to 0.01-0.5 mg/mL) prep_standard->prep_working filter_samples Filter all solutions (0.45 µm PTFE filter) prep_working->filter_samples prep_sample Prepare Sample Solution (e.g., 1.0 mg/mL in Methanol) prep_sample->filter_samples hplc_system Equilibrate HPLC System with Mobile Phase filter_samples->hplc_system inject Inject Sample/Standard (e.g., 10 µL) hplc_system->inject separation Isocratic Elution (C18 column) inject->separation detection UV Detection (e.g., 280 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram peak_integration Integrate Peak Area chromatogram->peak_integration calibration_curve Generate Calibration Curve (Area vs. Concentration) peak_integration->calibration_curve quantification Quantify Sample Concentration calibration_curve->quantification

Caption: HPLC-UV workflow for quantification.

Protocol

1. Reagents and Materials:

  • This compound reference standard (≥97% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (≥98%)

  • Volumetric flasks, pipettes, and autosampler vials

  • Syringe filters (0.45 µm PTFE)

2. Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size[2]
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (30:70 v/v)[3]
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detector Wavelength 280 nm (to be confirmed by UV scan)
Run Time 10 minutes

3. Standard and Sample Preparation:

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 0.01, 0.05, 0.1, 0.25, 0.5 mg/mL) by diluting the stock solution with the mobile phase.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. Further dilute with the mobile phase if necessary to fall within the calibration range.

  • Filtration: Filter all solutions through a 0.45 µm PTFE syringe filter before injection.

4. Data Analysis:

  • Inject the working standard solutions to generate a calibration curve by plotting the peak area against the concentration.

  • Perform a linear regression analysis on the calibration curve. The coefficient of determination (r²) should be ≥ 0.999.

  • Inject the sample solution and determine the peak area for this compound.

  • Calculate the concentration of the analyte in the sample using the linear regression equation from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is ideal for impurity profiling and confirmation of identity due to its high selectivity. Derivatization with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), is necessary to analyze the non-volatile hydroxyl groups.

Experimental Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep_standard Prepare Standard Stock (e.g., 1.0 mg/mL in Pyridine) dry_down Evaporate aliquot to dryness (under Nitrogen stream) prep_standard->dry_down prep_sample Prepare Sample Solution (e.g., 1.0 mg/mL in Pyridine) prep_sample->dry_down derivatize Add BSTFA + 1% TMCS Heat at 70°C for 30 min dry_down->derivatize gcms_system GC-MS System with DB-5ms column derivatize->gcms_system inject Inject derivatized sample (e.g., 1 µL, split mode) gcms_system->inject separation Temperature Programmed Separation inject->separation detection Mass Spectrometry (Scan or SIM mode) separation->detection tic Obtain Total Ion Chromatogram detection->tic mass_spectrum Extract Mass Spectrum tic->mass_spectrum quant_ion Select Quantitation Ion mass_spectrum->quant_ion quantification Quantify using internal standard or external standard method quant_ion->quantification

Caption: GC-MS with derivatization workflow.

Protocol

1. Reagents and Materials:

  • This compound reference standard

  • Anhydrous Pyridine (for sample dissolution)[9]

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Internal Standard (IS), e.g., 4,4'-Dichlorobiphenyl (if using IS method)

  • GC vials with inserts

2. Instrumentation and Conditions:

ParameterRecommended Setting
GC-MS System Agilent 8890 GC with 5977B MSD or equivalent
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 20:1
Oven Program Initial 100 °C, hold 1 min, ramp at 15 °C/min to 280 °C, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Scan Range 50 - 450 amu

3. Derivatization and Sample Preparation:

  • Prepare stock solutions of the standard and sample in anhydrous pyridine (e.g., 1 mg/mL).

  • In a GC vial, place a 100 µL aliquot of the stock solution.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Add 100 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block or oven.

  • Cool to room temperature before injection.

4. Data Analysis:

  • Inject the derivatized standard to identify the retention time and mass spectrum of the di-silylated this compound.

  • Identify a characteristic, abundant ion for quantification (e.g., the molecular ion or a major fragment ion).

  • Analyze the derivatized sample and quantify using an external standard calibration curve or an internal standard method. The use of an internal standard is recommended to correct for variations in derivatization efficiency and injection volume.

Method Validation Framework

All analytical methods must be validated to ensure they are suitable for their intended purpose.[10][11] The validation should be conducted according to ICH Q2(R2) guidelines.[4][5]

Validation Parameters
ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.Peak purity analysis (e.g., using a diode array detector for HPLC) should show no co-eluting peaks.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.Correlation coefficient (r²) ≥ 0.999 over a range of at least 5 concentration levels.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.Typically 80-120% of the test concentration for an assay.
Accuracy The closeness of test results obtained by the method to the true value. Assessed using a minimum of 9 determinations over a minimum of 3 concentration levels covering the specified range (e.g., 3 concentrations/3 replicates each).Percent recovery should be within 98.0% to 102.0%.
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. Includes Repeatability and Intermediate Precision.Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst) should have a Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1. Precision (RSD) at the LOQ should be ≤ 10%.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results when parameters like mobile phase composition (±2%), pH (±0.2), or column temperature (±5 °C) are varied.

References

The Versatile Role of 2-Chloro-6-(hydroxymethyl)pyridin-3-ol in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of heterocyclic scaffolds, substituted pyridines hold a privileged position due to their prevalence in a wide array of biologically active compounds. This guide focuses on a particularly valuable, yet often overlooked, pyridine derivative: 2-Chloro-6-(hydroxymethyl)pyridin-3-ol (CAS No. 208519-41-9) . Its unique trifunctional nature—a reactive chlorine atom, a primary alcohol, and a phenolic hydroxyl group—offers medicinal chemists a versatile platform for the synthesis of complex molecular architectures targeting a spectrum of diseases.

This document provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols, mechanistic insights, and a discussion of its role in the development of potent inhibitors for significant biological targets.

Strategic Importance in Drug Design

The strategic utility of this compound stems from the orthogonal reactivity of its functional groups. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, the hydroxymethyl group at the 6-position can be readily oxidized or further functionalized, and the hydroxyl group at the 3-position can participate in etherification or esterification reactions. This trifecta of reactivity allows for a modular and convergent approach to the synthesis of diverse compound libraries.

Our exploration will focus on three key areas where this building block has shown significant promise:

  • HIV-1 Reverse Transcriptase Inhibitors: As a key precursor in the synthesis of novel furopyridine-based non-nucleoside reverse transcriptase inhibitors (NNRTIs).

  • Nicotinic Acetylcholine Receptor (nAChR) Modulators: As a foundational scaffold for compounds targeting neurological disorders.[1]

  • Mcl-1 Inhibitors: As an intermediate in the development of anti-cancer agents that target the anti-apoptotic protein Mcl-1.[2]

Application in the Synthesis of Furopyridine-Based HIV-1 Reverse Transcriptase Inhibitors

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection. They bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its function. The development of new NNRTIs with improved resistance profiles and pharmacokinetic properties is an ongoing effort in medicinal chemistry. This compound has emerged as a critical intermediate for the stereoselective preparation of furopyridylethylthiopyrimidine HIV-1 reverse transcriptase inhibitors.[2]

Rationale for Use: The Furopyridine Scaffold

The furopyridine core is a bioisostere of other bicyclic systems found in potent NNRTIs. The fusion of the furan and pyridine rings creates a rigid scaffold that can effectively orient key pharmacophoric elements for optimal interaction with the NNRTI binding pocket of HIV-1 reverse transcriptase. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a feature known to be important for the activity of many NNRTIs.

Synthetic Protocol: From Pyridinol to Furopyridine

The following protocol outlines a key transformation of this compound to a furopyridine intermediate, a crucial step in the synthesis of the target HIV-1 inhibitors. This process involves an intramolecular cyclization, a common strategy for the construction of fused ring systems.

Protocol 1: Synthesis of a Furo[2,3-b]pyridine Intermediate

  • Reaction: Intramolecular Cyclization via Williamson Ether Synthesis

  • Description: This protocol describes the base-mediated intramolecular cyclization of a propargyl ether derivative of this compound to form the furopyridine scaffold. The phenolic hydroxyl group is first alkylated with a propargyl halide, and the resulting intermediate undergoes cyclization.

Materials:

Reagent/SolventGradeSupplier
This compound≥98%Commercially Available
Propargyl bromide (80% in toluene)ReagentSigma-Aldrich
Potassium carbonate (K₂CO₃)AnhydrousFisher Scientific
N,N-Dimethylformamide (DMF)AnhydrousAcros Organics
Copper(I) iodide (CuI)99.99%Strem Chemicals
Palladium(II) acetate (Pd(OAc)₂)99%Alfa Aesar
Triphenylphosphine (PPh₃)99%TCI
Triethylamine (Et₃N)≥99.5%Honeywell
Ethyl acetate (EtOAc)ACS GradeVWR
HexanesACS GradeVWR

Step-by-Step Procedure:

  • Propargylation of the Phenolic Hydroxyl:

    • To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

    • Slowly add propargyl bromide (1.2 eq) at room temperature.

    • Stir the reaction mixture at 60 °C for 4 hours, monitoring by TLC for the disappearance of the starting material.

    • Upon completion, cool the reaction to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude propargyl ether.

  • Intramolecular Cyclization:

    • Dissolve the crude propargyl ether in a mixture of DMF and triethylamine (3:1).

    • Add Copper(I) iodide (0.05 eq), Palladium(II) acetate (0.02 eq), and Triphenylphosphine (0.08 eq).

    • Heat the reaction mixture to 100 °C and stir for 12 hours under a nitrogen atmosphere.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to yield the desired furo[2,3-b]pyridine intermediate.

Expected Outcome:

This protocol typically yields the furopyridine product in moderate to good yields (50-70%). The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Mechanistic Causality

The choice of a palladium and copper co-catalyzed reaction (a variation of the Sonogashira coupling followed by cyclization) for the intramolecular cyclization is crucial. The palladium catalyst facilitates the activation of the C-H bond of the terminal alkyne, while the copper co-catalyst promotes the coupling. The subsequent intramolecular nucleophilic attack of the pyridinol oxygen onto the activated alkyne leads to the formation of the furan ring. The use of a phosphine ligand like triphenylphosphine is essential to stabilize the palladium catalyst and promote the catalytic cycle.

Logical Workflow Diagram

G cluster_0 Synthesis of Furopyridine Intermediate Start This compound Step1 Propargylation (Propargyl bromide, K₂CO₃, DMF) Start->Step1 Intermediate1 Propargyl Ether Intermediate Step1->Intermediate1 Step2 Intramolecular Cyclization (Pd(OAc)₂, CuI, PPh₃, Et₃N, DMF) Intermediate1->Step2 Product Furo[2,3-b]pyridine Intermediate Step2->Product

Caption: Synthetic workflow for the preparation of a furopyridine intermediate.

Application in the Development of Nicotinic Acetylcholine Receptor Modulators

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play a critical role in neuronal signaling. Modulators of nAChRs are being investigated for the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.[1] The substituted pyridinol scaffold of this compound serves as a valuable starting point for the synthesis of potent and selective nAChR modulators.

Rationale for Use: The Pyridinol Pharmacophore

The 3-hydroxypyridine moiety is a key pharmacophoric element in many known nAChR ligands. The hydroxyl group can act as a hydrogen bond donor or acceptor, interacting with key amino acid residues in the receptor's binding pocket. The chlorine atom at the 2-position and the hydroxymethyl group at the 6-position provide handles for introducing further diversity and fine-tuning the pharmacological properties of the molecule, such as selectivity for different nAChR subtypes (e.g., α7 vs. α4β2).

Synthetic Protocol: Williamson Ether Synthesis for nAChR Modulator Precursors

The Williamson ether synthesis is a classic and reliable method for the formation of ethers. In the context of nAChR modulator synthesis, this reaction is employed to introduce various side chains onto the phenolic hydroxyl group of this compound, thereby exploring the structure-activity relationship (SAR) of this class of compounds.

Protocol 2: General Procedure for Williamson Ether Synthesis

  • Reaction: O-alkylation of the phenolic hydroxyl group.

  • Description: This protocol details the general procedure for the reaction of this compound with a range of alkyl halides in the presence of a base to generate a library of ether derivatives.

Materials:

Reagent/SolventGradeSupplier
This compound≥98%Commercially Available
Alkyl halide (R-X)VariousCommercially Available
Sodium hydride (NaH, 60% dispersion in mineral oil)ReagentSigma-Aldrich
Tetrahydrofuran (THF)AnhydrousAcros Organics
Saturated aqueous ammonium chloride (NH₄Cl)ACS GradeVWR
Diethyl etherACS GradeVWR

Step-by-Step Procedure:

  • Deprotonation of the Phenol:

    • To a suspension of sodium hydride (1.2 eq) in anhydrous THF, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

    • Allow the mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Nucleophilic Substitution:

    • Cool the reaction mixture back to 0 °C and add the desired alkyl halide (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Work-up and Purification:

    • Extract the aqueous layer with diethyl ether (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired ether derivative.

Quantitative Data Summary:

Alkyl Halide (R-X)Product StructureTypical Yield (%)
Benzyl bromide2-Chloro-3-(benzyloxy)-6-(hydroxymethyl)pyridine85-95%
(2-Bromoethyl)benzene2-Chloro-6-(hydroxymethyl)-3-(phenethyloxy)pyridine80-90%
1-Bromo-3-phenylpropane2-Chloro-6-(hydroxymethyl)-3-(3-phenylpropoxy)pyridine75-85%
Mechanistic Causality

The Williamson ether synthesis proceeds via an SN2 mechanism. The strong base, sodium hydride, deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group in a single concerted step. The use of a polar aprotic solvent like THF is ideal as it solvates the cation (Na⁺) without solvating the nucleophile, thus enhancing its reactivity.

Logical Workflow Diagram

G cluster_1 Williamson Ether Synthesis for nAChR Modulators Start This compound Step1 Deprotonation (NaH, THF) Start->Step1 Intermediate1 Sodium Phenoxide Intermediate Step1->Intermediate1 Step2 Nucleophilic Substitution (Alkyl Halide, R-X) Intermediate1->Step2 Product Pyridyl Ether Derivative Step2->Product

Caption: Workflow for the synthesis of nAChR modulator precursors.

Application in the Synthesis of Mcl-1 Inhibitors

Myeloid cell leukemia 1 (Mcl-1) is an anti-apoptotic protein of the Bcl-2 family that is frequently overexpressed in various cancers, contributing to tumor cell survival and resistance to chemotherapy. Consequently, the development of small molecule inhibitors of Mcl-1 is a promising therapeutic strategy. This compound can be utilized as a key intermediate in the synthesis of potent Mcl-1 inhibitors.[2]

Rationale for Use: Scaffolding for BH3 Mimetics

Mcl-1 inhibitors often function as BH3 mimetics, meaning they mimic the action of pro-apoptotic BH3-only proteins by binding to the hydrophobic groove on the surface of Mcl-1, thereby preventing it from sequestering pro-apoptotic proteins like Bak and Bax. The substituted pyridinol scaffold can be elaborated to present the necessary pharmacophoric features—typically a combination of hydrophobic and hydrogen-bonding groups—that are required for high-affinity binding to the Mcl-1 BH3-binding groove. The hydroxymethyl group at the 6-position is particularly useful as it can be oxidized to a carboxylic acid, a common feature in many BH3 mimetics that forms a crucial salt bridge with an arginine residue in the binding pocket.

Synthetic Protocol: Oxidation of the Hydroxymethyl Group

The oxidation of the primary alcohol at the 6-position to a carboxylic acid is a key transformation in the synthesis of certain Mcl-1 inhibitors derived from this compound.

Protocol 3: Jones Oxidation of the Hydroxymethyl Group

  • Reaction: Oxidation of a primary alcohol to a carboxylic acid.

  • Description: This protocol describes the oxidation of the hydroxymethyl group of a protected this compound derivative to the corresponding carboxylic acid using Jones reagent.

Materials:

Reagent/SolventGradeSupplier
Protected this compoundN/ASynthesized in-house
Chromium trioxide (CrO₃)ACS ReagentSigma-Aldrich
Sulfuric acid (H₂SO₄)ConcentratedFisher Scientific
AcetoneACS GradeVWR
IsopropanolACS GradeVWR

Step-by-Step Procedure:

  • Preparation of Jones Reagent:

    • In a flask cooled in an ice bath, dissolve chromium trioxide (26.7 g) in concentrated sulfuric acid (23 mL), then carefully dilute with water to a final volume of 100 mL.

  • Oxidation Reaction:

    • Dissolve the protected this compound derivative (1.0 eq) in acetone.

    • Cool the solution to 0 °C and add the Jones reagent dropwise until a persistent orange color is observed.

    • Stir the reaction at room temperature for 2 hours.

  • Work-up and Purification:

    • Quench the excess oxidant by adding isopropanol until the solution turns green.

    • Remove the acetone under reduced pressure.

    • Add water to the residue and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • The crude carboxylic acid can be purified by recrystallization or column chromatography.

Note: The phenolic hydroxyl group must be protected prior to the Jones oxidation to prevent unwanted side reactions. A suitable protecting group, such as a benzyl ether, can be introduced using the Williamson ether synthesis protocol described earlier.

Mechanistic Causality

The Jones oxidation involves the formation of a chromate ester from the alcohol and chromic acid. Subsequent elimination of a proton from the carbon bearing the oxygen and the departure of a reduced chromium species leads to the formation of an aldehyde. The aldehyde is then hydrated in the aqueous acidic medium and further oxidized by another equivalent of chromic acid to the carboxylic acid. The reaction is typically fast and efficient for primary alcohols.

Logical Workflow Diagram

G cluster_2 Synthesis of Mcl-1 Inhibitor Precursor Start Protected this compound Step1 Jones Oxidation (CrO₃, H₂SO₄, Acetone) Start->Step1 Product 2-Chloro-6-carboxypyridin-3-ol Derivative Step1->Product

Caption: Oxidation step in the synthesis of an Mcl-1 inhibitor precursor.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in medicinal chemistry. Its trifunctional nature provides a rich platform for the synthesis of diverse and complex molecules with significant therapeutic potential. The protocols and insights provided in this guide demonstrate its utility in the development of inhibitors for challenging targets such as HIV-1 reverse transcriptase, nicotinic acetylcholine receptors, and the anti-apoptotic protein Mcl-1. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic application of such well-designed building blocks will undoubtedly play an increasingly important role in the future of drug discovery. Further exploration of the reactivity of this scaffold is warranted and will likely lead to the discovery of new and innovative therapeutic agents.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Chloro-6-(hydroxymethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed transformation between an organohalide and an organoboron species has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[1][3] Its advantages are numerous, including the use of mild reaction conditions and the relatively low toxicity and environmental impact of the boron-containing reagents.[1][3]

This guide provides a detailed examination and a robust protocol for a specific, yet challenging, application: the Suzuki-Miyaura coupling of 2-Chloro-6-(hydroxymethyl)pyridin-3-ol. This substrate is a valuable building block, as the resulting 2-aryl-6-(hydroxymethyl)pyridin-3-ol scaffolds are prevalent in medicinal chemistry. However, the molecule presents distinct challenges, including the presence of two reactive hydroxyl groups and a relatively unreactive heteroaryl chloride leaving group.[4][5][6] This document will explain the causal logic behind each experimental choice, from substrate protection to catalyst selection and final purification, to empower researchers to successfully navigate this transformation.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction lies in a well-orchestrated catalytic cycle centered on a palladium complex. The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][7][8]

  • Oxidative Addition : The cycle begins with a coordinatively unsaturated Palladium(0) complex, which inserts into the carbon-halogen bond of the electrophile (this compound). This is often the rate-determining step and results in the formation of a square planar Palladium(II) complex.[3]

  • Transmetalation : The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex.[9] This complex then transfers its organic moiety to the Pd(II) center, displacing the halide and forming a diorganopalladium(II) intermediate.

  • Reductive Elimination : The two organic groups on the palladium center couple, forming the new C-C bond of the desired product. This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[7][8][10]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Aryl-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R'-B(OR)₂ (Base Activated) PdII_Diorgano Aryl-Pd(II)L₂-R' Transmetalation->PdII_Diorgano RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 Ar-R' caption Fig. 1: Generalized Suzuki-Miyaura Catalytic Cycle.

Fig. 1: Generalized Suzuki-Miyaura Catalytic Cycle.

Strategic Considerations for the Substrate

The structure of this compound necessitates a carefully planned synthetic strategy. Direct coupling is often infeasible due to two primary factors:

  • Interference from Hydroxyl Groups : The phenolic hydroxyl group is acidic and will be deprotonated by the base required for the reaction.[11] Both the resulting phenoxide and the primary alcohol can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.

  • Reactivity of the Heteroaryl Chloride : Aryl and heteroaryl chlorides are significantly less reactive in oxidative addition compared to their bromide and iodide counterparts.[1] This challenge requires the use of highly active, specialized catalyst systems, typically employing bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[5][6][12]

Therefore, a protecting group strategy is essential for a successful and reproducible outcome. Silyl ethers are an excellent choice as they are stable under the basic coupling conditions but can be readily removed post-coupling.[11]

Detailed Experimental Protocols

This procedure is divided into three key stages: (A) Protection , (B) Suzuki-Miyaura Coupling , and (C) Deprotection . All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Part A: Di-protection of this compound

Causality: Protecting both hydroxyl groups as tert-Butyldimethylsilyl (TBDMS) ethers prevents side reactions and catalyst inhibition, ensuring a clean coupling reaction. Imidazole is used as a mild base to facilitate the silylation.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolve the substrate in anhydrous DCM (or THF) to a concentration of approximately 0.1 M.

  • Add imidazole (2.5 eq) to the solution and stir until it dissolves.

  • In a separate flask, dissolve TBDMS-Cl (2.3 eq) in a small amount of anhydrous DCM.

  • Slowly add the TBDMS-Cl solution to the substrate solution at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the di-TBDMS protected substrate.

Part B: Suzuki-Miyaura Coupling

Causality: This protocol employs a highly active palladium pre-catalyst with a bulky, electron-rich phosphine ligand (SPhos) to facilitate the coupling of the unreactive heteroaryl chloride.[2] A mixed solvent system (dioxane/water) and a strong inorganic base (K₃PO₄ or Cs₂CO₃) are used to promote both transmetalation and solubility of the reagents.[1][2]

Materials:

  • Di-TBDMS protected this compound (from Part A)

  • Aryl or Heteroaryl Boronic Acid or Boronic Ester (1.2 - 1.5 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (1-3 mol%) or a suitable pre-catalyst like SPhos Pd G3

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) ligand (2-6 mol%)

  • Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

Procedure:

  • To a flame-dried Schlenk flask or microwave vial, add the di-TBDMS protected substrate (1.0 eq), the boronic acid/ester (1.2 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the SPhos ligand (4 mol%), and the base (e.g., K₃PO₄, 2.0 eq).

  • Seal the flask with a septum, and thoroughly evacuate and backfill with an inert gas (Nitrogen or Argon) three times.[2]

  • Add anhydrous, degassed 1,4-dioxane via syringe to achieve a substrate concentration of 0.1-0.2 M.

  • Add degassed water (typically 10-20% of the total solvent volume).

  • Place the flask in a preheated oil bath at 80-110 °C and stir vigorously for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.[13][14]

  • Once complete, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.[7][15] Wash the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel, add water, and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography (hexane/ethyl acetate gradient) to yield the protected coupled product.

ParameterRecommended RangeRationale
Boronic Acid 1.1 - 1.5 eqExcess drives the reaction to completion; combats potential protodeboronation.
Pd Catalyst 1 - 5 mol%Balances reaction efficiency with cost and ease of removal.
Ligand:Pd Ratio 1:1 to 2:1Ensures full coordination to the metal center, promoting catalytic activity.
Base 2.0 - 3.0 eqCrucial for activating the boronic acid for efficient transmetalation.[9]
Concentration 0.1 - 0.5 MAffects reaction kinetics; higher concentrations can speed up the reaction.
Temperature 80 - 110 °CRequired to overcome the activation energy for oxidative addition of the chloride.
Solvent Ratio Dioxane:Water (4:1 to 10:1)Water is necessary for the base to function effectively, but too much can promote side reactions.
Part C: Deprotection of Silyl Ethers

Causality: A fluoride source, such as Tetra-n-butylammonium fluoride (TBAF), is highly effective for cleaving silicon-oxygen bonds due to the high strength of the resulting Si-F bond.[11]

Materials:

  • Protected coupled product (from Part B)

  • Tetra-n-butylammonium fluoride (TBAF), 1.0 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Deionized water

  • Brine

Procedure:

  • Dissolve the protected coupled product (1.0 eq) in anhydrous THF in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the TBAF solution (1.1 eq per silyl group, so 2.2 eq total).

  • Stir the reaction at 0 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with deionized water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the final product by flash column chromatography or recrystallization to obtain the desired 2-aryl-6-(hydroxymethyl)pyridin-3-ol.

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. Low yield, incomplete conversion, or the formation of byproducts like homocoupled boronic acid or protodeboronated starting material are common issues.

Troubleshooting_Tree Start Low or No Conversion CheckInert Inert atmosphere compromised? (O₂ deactivates Pd(0)) Start->CheckInert CheckReagents Reagent Quality? (Wet solvent, old base, decomposed boronic acid) Start->CheckReagents CheckCatalyst Catalyst/Ligand Inactive? (Try different system, e.g., NHC) Start->CheckCatalyst CheckTemp Temperature too low? (Increase in 10°C increments) Start->CheckTemp ActionDegas Action: Re-degas solvents & purge flask thoroughly. CheckInert->ActionDegas ActionNewReagents Action: Use fresh, anhydrous solvents and new reagents. CheckReagents->ActionNewReagents ActionScreen Action: Screen alternative catalysts/ligands. CheckCatalyst->ActionScreen ActionHeat Action: Increase reaction temp. CheckTemp->ActionHeat caption Fig. 2: Decision tree for troubleshooting low conversion.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-6-(hydroxymethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Chloro-6-(hydroxymethyl)pyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges in obtaining high yields of this valuable synthetic intermediate. As a key building block for compounds targeting neurological disorders, optimizing its synthesis is crucial for efficient drug discovery pipelines.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and a validated experimental protocol to enhance your success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of this compound.

Q1: What is the primary synthetic route to this compound and its main challenges?

The most direct and common route is the base-catalyzed hydroxymethylation of 2-chloropyridin-3-ol using formaldehyde as the C1 source.[3] While conceptually straightforward, this reaction is often plagued by low yields due to several factors:

  • Regioselectivity: The pyridine ring has multiple potential sites for electrophilic substitution. While the hydroxymethyl group is expected to add ortho to the activating hydroxyl group, side-products from addition at other positions can occur.

  • Over-reaction: The product itself can potentially react with another equivalent of formaldehyde, leading to di-hydroxymethylated byproducts.

  • Formaldehyde Polymerization: Under basic conditions, formaldehyde can self-polymerize to form paraformaldehyde, reducing its effective concentration and complicating purification.

  • Purification Difficulties: The product and starting material have similar polarities, and the presence of polymeric byproducts can make chromatographic separation challenging.[4]

Q2: How does the choice of base impact the reaction yield?

The base is critical as it deprotonates the hydroxyl group of 2-chloropyridin-3-ol to form a pyridinolate anion. This anion is a significantly stronger nucleophile than the neutral starting material and is essential for attacking the electrophilic carbon of formaldehyde.

  • Strong, Non-nucleophilic Bases (e.g., NaOH, KOH): These are effective at generating the pyridinolate. However, their high basicity can also promote the undesired self-polymerization of formaldehyde (Cannizzaro reaction and polymerization). Careful, slow addition and strict temperature control are necessary.

  • Weaker Bases (e.g., K₂CO₃, Et₃N): These are less likely to cause rapid polymerization of formaldehyde but may result in lower conversion rates due to an unfavorable equilibrium between the pyridin-3-ol and its conjugate base.

The optimal choice often involves a trade-off between achieving a high conversion rate and minimizing side reactions.

Q3: What is the significance of strict temperature control?

Temperature is a critical parameter that must be carefully managed. An analogous synthesis of 2-(hydroxymethyl)pyridin-3-ol is conducted at elevated temperatures (100°C) to drive the reaction forward.[5] However, for this specific chlorinated derivative, the following points must be considered:

  • Low Temperatures (e.g., < 50°C): May lead to very slow reaction rates and incomplete conversion of the starting material.

  • High Temperatures (e.g., > 100°C): Can accelerate the polymerization of formaldehyde and may lead to decomposition of the starting material or product, resulting in colored byproducts and reduced yield.[4]

It is crucial to establish an optimal temperature that provides a reasonable reaction rate without promoting significant side-product formation.

Section 2: Troubleshooting Guide for Low Yield

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.

Observed Issue Potential Cause Recommended Action & Scientific Rationale
1. Low Conversion of Starting Material A. Insufficient Base: The equilibrium is not sufficiently shifted to the reactive pyridinolate anion. B. Low Reaction Temperature: The activation energy for the C-C bond formation is not being overcome. C. Short Reaction Time: The reaction has not proceeded to completion.A. Optimize Base Stoichiometry: Increase the equivalents of base (e.g., from 1.0 to 1.2 eq.) to ensure complete deprotonation of the starting material. Monitor with TLC. B. Screen Temperatures: Incrementally increase the reaction temperature (e.g., in 10°C steps from 70°C to 100°C). This increases the kinetic energy of the molecules, leading to more frequent and energetic collisions.[6] C. Extend Reaction Time: Monitor the reaction by TLC every 2-4 hours. Continue until the starting material spot is no longer visible or its intensity remains constant over several hours.
2. Complex Mixture of Products by TLC/NMR A. Lack of Regioselectivity: Hydroxymethylation is occurring at other positions on the pyridine ring. B. Over-reaction: Formation of bis(hydroxymethyl)pyridine byproducts. C. Formaldehyde Side Reactions: Byproducts from the Cannizzaro reaction or polymerization are present.A. Modify Reaction Conditions: Lowering the temperature may increase regioselectivity by favoring the thermodynamically preferred product. B. Adjust Stoichiometry: Use a slight excess of 2-chloropyridin-3-ol relative to formaldehyde (e.g., 1.1:1.0) to minimize the chance of the product reacting a second time. C. Control Reagent Addition: Add the formaldehyde solution slowly and sub-surface to avoid localized high concentrations which favor polymerization.[4]
3. Significant Product Loss During Workup/Purification A. pH Sensitivity: The product may be unstable or have variable solubility at different pH values.[7] B. Emulsion Formation: High concentrations of salts or polymeric material can complicate liquid-liquid extractions. C. Co-elution during Chromatography: Product and impurities have similar retention factors.A. Careful Neutralization: After the reaction, cool the mixture and carefully adjust the pH to ~7 using dilute acid (e.g., 1M HCl). Avoid strongly acidic or basic conditions during workup. B. Modify Extraction: If an emulsion forms, add brine (saturated NaCl solution) to increase the aqueous phase density and break the emulsion. Alternatively, filter the crude mixture through a pad of celite before extraction. C. Optimize Chromatography: Screen different solvent systems for column chromatography (e.g., Ethyl Acetate/Hexanes, Dichloromethane/Methanol). A shallow gradient may be required to achieve separation. Recrystallization from a suitable solvent (e.g., Ethyl Acetate/Heptane) is a preferred alternative if feasible.
Section 3: Optimized Experimental Protocol

This protocol is based on established methods for hydroxymethylation of hydroxypyridines and incorporates best practices to mitigate the common issues described above.[5]

Reagents & Materials

ReagentFormulaMW ( g/mol )Molarity/PurityAmountMoles
2-chloropyridin-3-olC₅H₄ClNO129.5498%5.00 g38.6 mmol
Sodium HydroxideNaOH40.0099%1.62 g40.5 mmol
Formaldehyde SolutionCH₂O30.0337 wt.% in H₂O3.44 mL42.5 mmol
Water (Deionized)H₂O18.02-25 mL-
Acetic AcidCH₃COOH60.05Glacial~2.4 mL~42.5 mmol

Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloropyridin-3-ol (5.00 g, 38.6 mmol) and deionized water (25 mL).

  • Base Addition: While stirring, add sodium hydroxide (1.62 g, 40.5 mmol). Stir the mixture at room temperature for 15 minutes until all solids have dissolved. The solution may become colored.

  • Reagent Addition: Slowly add the formaldehyde solution (3.44 mL, 42.5 mmol) to the reaction mixture using a syringe pump over 20 minutes.

  • Reaction: Heat the reaction mixture to 90°C in an oil bath.

  • Monitoring (In-Process Control): Monitor the reaction progress by Thin Layer Chromatography (TLC) every 2 hours (Eluent: 50% Ethyl Acetate in Hexanes). The product should have a lower Rf than the starting material. The reaction is typically complete in 8-12 hours.

  • Workup - Neutralization: Once the reaction is complete (starting material is consumed), cool the flask to 0°C in an ice bath. Slowly and carefully add glacial acetic acid (~2.4 mL) to neutralize the mixture to a pH of 7.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product as a solid or oil.

  • Purification: Purify the crude material by flash column chromatography on silica gel using a gradient of 20% to 60% ethyl acetate in hexanes to yield this compound as a solid. Alternatively, attempt recrystallization from an ethyl acetate/heptane solvent system.

Section 4: Visual Guides & Workflows

Visual aids can help clarify the reaction pathway and troubleshooting logic.

G cluster_0 Reaction Mechanism SM 2-chloropyridin-3-ol Intermediate Pyridinolate Anion (Nucleophile) SM->Intermediate Deprotonation Base NaOH Product 2-Chloro-6-(hydroxymethyl) pyridin-3-ol Intermediate->Product Nucleophilic Attack Formaldehyde Formaldehyde (Electrophile) G start Low Yield Observed check_sm Is Starting Material (SM) Consumed by TLC? start->check_sm no_sm_consumed Low Conversion check_sm->no_sm_consumed No check_sm->yes_sm_consumed Yes action_temp Increase Temperature (e.g., 90°C -> 100°C) no_sm_consumed->action_temp action_time Increase Reaction Time (Monitor by TLC) no_sm_consumed->action_time action_base Increase Base eq. (e.g., 1.05 -> 1.2) no_sm_consumed->action_base check_purity Is Crude Product Clean by NMR/TLC? yes_sm_consumed->check_purity impure_product Impurity Issues check_purity->impure_product No pure_product Workup/Purification Loss check_purity->pure_product Yes action_regio Decrease Temperature to improve selectivity impure_product->action_regio action_stoich Adjust Stoichiometry (1.1:1 SM:CH2O) impure_product->action_stoich action_ph Ensure Neutral pH During Workup (pH=7) pure_product->action_ph action_purify Optimize Chromatography (Solvent Screen, Gradient) pure_product->action_purify

References

Technical Support Center: Purification of 2-Chloro-6-(hydroxymethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Chloro-6-(hydroxymethyl)pyridin-3-ol (CAS No. 208519-41-9). This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals encountering challenges in the purification of this critical pharmaceutical intermediate.[1][2] The unique structure of this molecule, featuring a polar pyridinol core, a primary alcohol, and a chloro substituent, presents a distinct set of purification hurdles that require a nuanced approach. This guide is designed to explain the causality behind these challenges and provide field-proven solutions.

Section 1: Frequently Asked Questions (FAQs) - Initial Assessment

This section addresses the most common initial queries regarding the purification of this compound.

Q1: What are the most likely impurities in my crude reaction mixture?

A1: The impurity profile is highly dependent on the synthetic route. A common synthesis involves the hydroxymethylation of 2-chloropyridin-3-ol with formaldehyde.[3] Based on this, you should anticipate:

  • Unreacted Starting Materials: Primarily 2-chloropyridin-3-ol. This impurity is also highly polar and can be difficult to separate.

  • Polymeric Byproducts: Formaldehyde can polymerize or lead to multiple hydroxymethylation products on the pyridine ring under non-optimized conditions. These often present as an intractable baseline material in chromatography.

  • Process-Related Impurities: Salts from pH adjustments (e.g., sodium acetate if acetic acid is used for neutralization) and residual solvents.[4]

Q2: My crude product is a dark, sticky oil instead of the expected solid. What should I do first?

A2: An oily or dark crude product often indicates the presence of polymeric impurities and residual solvents. Direct application to a silica column can result in poor separation and contamination of the stationary phase.

  • Initial Step - Trituration: Before attempting chromatography or recrystallization, try triturating the oil with a non-polar solvent in which the product has minimal solubility. Dichloromethane or diethyl ether are good starting points. This process can selectively dissolve less polar impurities and may induce the crystallization of your target compound, converting it into a more manageable solid.

Q3: What is the recommended general purification strategy: chromatography or recrystallization?

A3: The choice depends on the scale and initial purity of your crude material.

  • For Low Purity (<90%) or Oily Crudes: Flash column chromatography is the preferred method to remove baseline impurities and closely related side-products.

  • For High Purity (>90%) Solid Material: Recrystallization is an excellent final step to achieve high analytical purity and obtain crystalline material, which is often required for downstream applications.

Q4: Are there any stability issues to consider during purification?

A4: Yes. While generally stable, pyridinols can be sensitive to certain conditions.[5]

  • pH Sensitivity: Both the phenolic and alcoholic hydroxyl groups can react under strongly acidic or basic conditions. Maintain a near-neutral pH during aqueous workups to prevent side reactions.

  • Thermal Stress: The compound has a high boiling point (approx. 407°C), making distillation impractical.[1] Prolonged heating during recrystallization should be avoided. When removing solvent on a rotary evaporator, use a water bath temperature below 50°C.

Section 2: In-Depth Troubleshooting Guide

This section provides specific solutions to problems encountered during purification experiments.

Challenges in Flash Column Chromatography

Flash chromatography is often the most effective method for purifying this compound, but its high polarity can cause issues.

Problem: My compound is streaking badly on the TLC plate and eluting very slowly, if at all, from the column.

  • Causality: The high polarity of this compound, driven by its two hydroxyl groups and the pyridine nitrogen, leads to very strong interactions with the acidic silanol groups of the silica gel. This causes poor elution and band broadening (tailing).

  • Solution 1 (Increase Eluent Polarity): Use a more polar mobile phase. A gradient elution starting from 100% Ethyl Acetate and gradually increasing the concentration of Methanol (e.g., 0-20%) is highly effective. The methanol competes with your compound for binding sites on the silica, facilitating elution.

  • Solution 2 (Modify the Mobile Phase): Add a small amount of a modifier to the eluent.

    • Acetic Acid (0.5-1%): Adding a weak acid can protonate the basic pyridine nitrogen, which reduces its interaction with the silica gel and often leads to sharper peaks.

    • Ammonia (0.5-1% in Methanol): In some cases, deprotonating the acidic silanol groups on the silica surface with a basic modifier can reduce tailing for basic compounds. However, use with caution as it may affect compound stability.

Problem: My compound appears to be degrading on the silica gel column.

  • Causality: Standard silica gel is acidic (pH ~4-5) and can catalyze the degradation of sensitive compounds over the long residence time of a column.

  • Solution 1 (Deactivate the Silica): Prepare a slurry of the silica gel in your starting eluent and add 1% triethylamine. This will neutralize the acidic sites on the silica surface. Evaporate the solvent and dry the silica under vacuum before packing the column.

  • Solution 2 (Use an Alternative Stationary Phase): Consider using a less acidic stationary phase like neutral alumina. However, be aware that activity grades of alumina must be carefully chosen, and it may require re-optimization of your solvent system.

Workflow for Troubleshooting Column Chromatography

Caption: Decision tree for optimizing column chromatography.

Challenges in Recrystallization

Recrystallization can be challenging due to the molecule's dual hydrophilic (-OH groups) and moderately lipophilic (chloropyridine ring) nature.

Problem: I cannot find a suitable single solvent for recrystallization.

  • Causality: The compound is often too soluble in highly polar solvents (like methanol or ethanol) even when cold, and poorly soluble in non-polar solvents (like hexanes) even when hot.

  • Solution (Use a Solvent/Anti-Solvent System): This is the most effective approach. Dissolve the compound in a minimum amount of a hot solvent in which it is soluble (the "solvent"). Then, slowly add a miscible "anti-solvent" in which the compound is insoluble until turbidity (cloudiness) persists. Gently heat until the solution becomes clear again, and then allow it to cool slowly.

Problem: My compound is "oiling out" of solution instead of forming crystals.

  • Causality: This happens when the solution becomes supersaturated at a temperature above the melting point of the solute-solvent mixture, or when significant impurities are present that inhibit crystal lattice formation. The reported melting point is 133.5-135 °C.[1][3]

  • Solution 1 (Reduce Cooling Rate): Allow the flask to cool to room temperature as slowly as possible, ideally by insulating it. Once at room temperature, transfer it to a refrigerator (2-8°C), avoiding the freezer initially.[1]

  • Solution 2 (Use a More Dilute Solution): Start with a larger volume of the primary solvent to avoid oversaturation.

  • Solution 3 (Scratch & Seed): Use a glass rod to gently scratch the inside of the flask at the solution's surface to create nucleation sites. If you have a small amount of pure solid, add a single "seed" crystal to induce crystallization.

Problem: My recovery is very low after recrystallization.

  • Causality: Significant product may remain dissolved in the mother liquor, especially if too much solvent was used or if the primary solvent has high solvating power even at low temperatures.

  • Solution 1 (Minimize Solvent Volume): Use the absolute minimum amount of hot solvent required to fully dissolve the solid.

  • Solution 2 (Optimize the Solvent System): Ensure your chosen anti-solvent causes a significant drop in solubility.

  • Solution 3 (Cool Thoroughly): Ensure the crystallization mixture is thoroughly cooled in an ice bath before filtering to maximize precipitation.

Section 3: Recommended Experimental Protocols

These protocols provide a validated starting point for your purification experiments. Always perform a small-scale trial first.

Protocol: Flash Column Chromatography
  • Preparation: Adsorb the crude product onto a small amount of silica gel (~2-3 times the mass of the crude product). To do this, dissolve the crude material in a minimal amount of methanol, add the silica, and then remove the solvent completely by rotary evaporation to yield a dry, free-flowing powder.

  • Column Packing: Dry pack the column with silica gel (typically 50-100x the mass of the adsorbed crude material).

  • Loading: Carefully add the silica-adsorbed crude product to the top of the packed column.

  • Elution: Begin elution with a mobile phase of 98:2 Ethyl Acetate:Methanol.

  • Gradient: Gradually increase the methanol concentration up to 20% over several column volumes. Monitor the elution using TLC or an in-line UV detector.

  • Collection & Analysis: Collect fractions and analyze them by TLC. Combine the pure fractions and remove the solvent under reduced pressure (water bath <50°C).

Protocol: Recrystallization using a Solvent/Anti-Solvent System
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot Isopropanol or Ethanol and heat gently with swirling until the solid is completely dissolved.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add Diethyl Ether or Hexane dropwise until you observe persistent cloudiness.

  • Clarification: Add 1-2 drops of the hot primary solvent (Isopropanol/Ethanol) to redissolve the precipitate and make the solution clear again.

  • Cooling (Crystallization): Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place it in a refrigerator (4°C) for several hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold anti-solvent.

  • Drying: Dry the purified crystals under vacuum.

Data Summary Table: Recommended Solvents for Purification
SolventRoleBoiling Point (°C)Polarity IndexNotes
Methanol Chromatography655.1Strong eluting solvent for polar compounds. Use in gradients.
Ethyl Acetate Chromatography774.4Good primary eluent for chromatography.
Isopropanol Recrystallization823.9Good primary solvent for dissolving the compound when hot.
Diethyl Ether Recrystallization352.8Excellent anti-solvent when paired with alcohols. Highly volatile.
Hexane(s) Recrystallization~690.1Excellent anti-solvent when paired with alcohols.

Section 4: Impurity Relationship Diagram

This diagram illustrates the relative polarities of the target compound and its common impurities, explaining the rationale behind the chosen purification strategies.

G cluster_0 Relative Polarity (Decreasing) cluster_1 Purification Method Polymer Polymeric Byproducts Product Product: this compound SM Starting Material: 2-chloropyridin-3-ol Recrystallization Recrystallization Product->Recrystallization Final Polishing Step Chromatography Column Chromatography (Polar Eluent) Chromatography->Polymer Removes Baseline Impurities Chromatography->SM Separates from Starting Material

Caption: Relationship between compound polarity and purification method.

References

common side reactions in the synthesis of 2-Chloro-6-(hydroxymethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-Chloro-6-(hydroxymethyl)pyridin-3-ol. This molecule is a valuable building block in medicinal chemistry, often used as an intermediate in the development of nicotinic acetylcholine receptor modulators for neurological disorders.[1]

The most common synthetic route involves a Sandmeyer reaction, converting the 2-amino group of a precursor into the target 2-chloro functionality.[2][3] This transformation, while powerful, is sensitive and requires careful control of reaction parameters. The key challenge lies in managing the stability and reactivity of the intermediate pyridine-2-diazonium salt, which is known to be highly reactive and prone to decomposition.[4][5]

This guide is structured to provide direct, actionable solutions to common problems encountered during this synthesis, as well as answers to frequently asked questions about the underlying chemistry.

Section 1: Reference Synthesis Protocol

This protocol outlines a standard laboratory procedure for the synthesis of this compound via a Sandmeyer reaction. It serves as a baseline for the troubleshooting guide.

Reaction: 2-Amino-6-(hydroxymethyl)pyridin-3-ol → this compound

Step 1: Diazotization

  • To a stirred solution of concentrated hydrochloric acid and water, cooled to 0-5 °C in an ice-salt bath, add 2-Amino-6-(hydroxymethyl)pyridin-3-ol portion-wise, ensuring the temperature does not exceed 5 °C.

  • Prepare a solution of sodium nitrite (NaNO₂) in cold water.

  • Add the sodium nitrite solution dropwise to the amine suspension over 30-60 minutes. Maintain the temperature strictly between 0-5 °C. The formation of the diazonium salt should result in the initial suspension dissolving to form a clear solution.[6][7]

  • Stir the resulting diazonium salt solution at 0-5 °C for an additional 15-20 minutes.

Step 2: Sandmeyer Chlorination

  • In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid. Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution from Step 1 to the cold CuCl solution. Vigorous evolution of nitrogen gas (N₂) will be observed.[8] Control the addition rate to keep the reaction temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours until gas evolution ceases.

  • Proceed with standard workup and purification procedures (e.g., extraction, chromatography).

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Problem: Low or No Yield of the Desired Product

Potential Causes:

  • Decomposition of Diazonium Salt: The primary cause of low yield is often the instability of the pyridine-2-diazonium salt intermediate.[4] If the temperature during diazotization or the Sandmeyer step rises above the optimal 0-5 °C range, the salt rapidly decomposes, leading to nitrogen gas evolution before it can react with the copper catalyst.[5][6]

  • Incorrect Stoichiometry: Insufficient sodium nitrite will lead to incomplete diazotization, leaving starting material unreacted. Conversely, excess nitrous acid can lead to unwanted side reactions.

Recommended Solutions:

  • Strict Temperature Monitoring: Use a calibrated low-temperature thermometer and an efficient cooling bath (ice-salt or acetone-dry ice). Ensure the sodium nitrite solution is pre-chooled and added slowly enough to prevent any temperature spikes.

  • Use of More Stable Counter-ions: For particularly stubborn reactions, consider forming a more stable diazonium salt. Instead of HCl, using tetrafluoroboric acid (HBF₄) to generate the tetrafluoroborate salt can significantly increase stability, although this would necessitate a subsequent Balz-Schiemann type reaction for fluorination, not chlorination.[8][9] For chlorination, sticking to the chloride salt is necessary, making temperature the most critical parameter.

  • Verify Reagent Quality: Ensure the sodium nitrite and the starting amine are pure and dry.

Problem: Significant Formation of 6-(hydroxymethyl)pyridine-2,3-diol Byproduct

Potential Causes:

  • Hydrolysis of the Diazonium Salt: The diazonium group is an excellent leaving group (N₂) and can be displaced by water in a competing hydrolysis reaction.[10] This side reaction is also highly temperature-dependent and is favored by dilute acid conditions and elevated temperatures.

Recommended Solutions:

  • Maintain High Acid Concentration: The Sandmeyer reaction should be run in concentrated acid. This minimizes the activity of free water, thereby suppressing the hydrolysis side reaction.

  • Rapid Addition to Catalyst: Once the diazonium salt is formed, it should be used promptly. Add the cold diazonium solution to the copper(I) chloride catalyst solution without delay to ensure the desired Sandmeyer reaction outcompetes hydrolysis.[2]

Problem: Presence of Dark, Tarry, or Resinous Materials

Potential Causes:

  • Thermal Decomposition: This is a clear sign that the diazonium salt has undergone uncontrolled decomposition. Pyridyl diazonium salts, especially, can polymerize or form complex mixtures when heated.[4]

  • Radical Side Reactions: The Sandmeyer reaction proceeds via an aryl radical intermediate.[2][8] If not efficiently trapped by the chloride from the copper catalyst, these highly reactive radicals can initiate polymerization or other side reactions, leading to tar formation.

Recommended Solutions:

  • Aggressive Temperature Control: This is the most critical factor. Re-evaluate your cooling capacity and addition rates to ensure the internal temperature never exceeds 5-10 °C.

  • Ensure Catalyst Activity: Use fresh, high-quality copper(I) chloride. Old or oxidized CuCl (which may appear greenish due to Cu(II)) will be less effective at catalyzing the desired single-electron transfer and subsequent chlorine transfer.

Problem: Reaction Mixture Develops a Strong Color (Red/Orange) and a Colored Impurity is Isolated

Potential Causes:

  • Azo Coupling: Diazonium salts are electrophiles and can react with electron-rich aromatic rings to form brightly colored azo compounds.[7] In this synthesis, the diazonium intermediate can couple with the unreacted starting material or the phenolic product, both of which are activated towards electrophilic attack.

Recommended Solutions:

  • Ensure Complete and Quick Diazotization: Maintain a slight excess of nitrous acid to ensure all the primary amine is converted to the diazonium salt, minimizing the concentration of the nucleophilic coupling partner.

  • Controlled Addition: Add the amine to the acid first, then add the nitrite solution. This ensures that the amine is always in an acid-rich environment, protonating it and reducing its nucleophilicity, thus suppressing its ability to participate in azo coupling.

Section 3: Troubleshooting Flowchart & Reaction Scheme

The following diagrams visualize the troubleshooting process and key chemical pathways.

TroubleshootingFlowchart Start Problem Observed During Synthesis Problem1 Low / No Yield Start->Problem1 Problem2 Hydroxylated Byproduct (6-(hydroxymethyl)pyridine-2,3-diol) Start->Problem2 Problem3 Dark Tarry Residue Start->Problem3 Problem4 Colored Impurity (Azo Compound) Start->Problem4 Cause1 Cause: Diazonium Decomposition Problem1->Cause1 Cause2 Cause: Hydrolysis Problem2->Cause2 Problem3->Cause1 Cause3 Cause: Radical Polymerization Problem3->Cause3 Cause4 Cause: Azo Coupling Problem4->Cause4 Solution1 Solution: 1. Strict Temp Control (<5°C) 2. Check Reagent Stoichiometry Cause1->Solution1 Solution2 Solution: 1. Use Concentrated Acid 2. Use Diazonium Salt Promptly Cause2->Solution2 Solution3 Solution: 1. Aggressive Cooling 2. Use Active CuCl Catalyst Cause3->Solution3 Solution4 Solution: 1. Ensure Complete Diazotization 2. Control Addition Sequence Cause4->Solution4

Caption: Troubleshooting logic for the Sandmeyer synthesis.

ReactionScheme cluster_main Reaction Pathways cluster_side Common Side Reactions SM 2-Amino-6-(hydroxymethyl)pyridin-3-ol DZ Pyridyl Diazonium Salt Intermediate SM->DZ NaNO₂, HCl 0-5°C Product Desired Product This compound DZ->Product CuCl -N₂ Side1 Hydrolysis Product (Pyridin-2,3-diol derivative) DZ->Side1 H₂O (Temp > 5°C) Side2 Azo-Coupled Dimer DZ->Side2 + Starting Material or Product Side3 Tars / Decomposition DZ->Side3 Heat (Loss of Control)

Caption: Desired reaction vs. common side reactions.

Section 4: Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the Sandmeyer reaction for this synthesis? The Sandmeyer reaction is a radical-nucleophilic aromatic substitution (SRNAr).[2] The mechanism involves:

  • Single Electron Transfer (SET): The copper(I) catalyst (CuCl) donates an electron to the diazonium salt.

  • Dediazoniation: This transfer induces the loss of the exceptionally stable dinitrogen (N₂) molecule, generating an aryl radical.

  • Halogen Transfer: The newly formed copper(II) species (now CuCl₂) transfers a chlorine atom to the aryl radical, forming the final product and regenerating the copper(I) catalyst.[8] The detection of biaryl byproducts in some Sandmeyer reactions supports this radical mechanism.[2]

Q2: Why is strict temperature control (0-5 °C) so critical? Temperature control is paramount for two reasons:

  • Diazonium Salt Stability: Aryl diazonium salts are thermally unstable.[9] Pyridine-2-diazonium salts are particularly unstable due to the proximity of the positively charged diazonium group to the electron-withdrawing ring nitrogen.[4] Above 5-10 °C, they decompose rapidly, often uncontrollably.

  • Selectivity: Low temperatures suppress competing side reactions, most notably the hydrolysis of the diazonium salt to the corresponding phenol, which becomes significant at higher temperatures.[10]

Q3: Are there alternatives to using CuCl for the chlorination step? While CuCl is the classic and most common reagent for the Sandmeyer chlorination, other methods exist.[11] Some protocols report using CuCl₂ in the presence of organic nitrites.[11] However, for the direct conversion of a diazonium salt to a chloride, copper(I) chloride is the most established and reliable catalyst.[2][8] Non-copper-catalyzed methods for halogenation exist but are less common for chlorination.

Q4: What are the primary safety concerns when working with pyridyl diazonium salts? The primary safety concern is the potential for violent decomposition or explosion .[5] While often generated and used in situ, if there is any attempt to isolate the diazonium salt, extreme caution must be exercised.

  • Thermal Shock: Rapid heating can cause explosive decomposition.

  • Mechanical Shock: Dry diazonium salts can be shock-sensitive.[9]

  • Counter-ion Effect: Diazonium salts with chloride counter-ions are generally considered less stable and more hazardous to isolate than those with tetrafluoroborate (BF₄⁻) or tosylate anions.[5][6] Best Practice: Always use a protective blast shield, work on a small scale, and never attempt to isolate the diazonium salt unless you are following a procedure specifically designed for that purpose and have assessed the risks. Ensure any unreacted diazonium salt is quenched safely at the end of the reaction (e.g., with a reducing agent like hypophosphorous acid or by ensuring complete reaction).

Section 5: Summary of Critical Parameters
ParameterOptimal ConditionImpact of Deviation
Temperature 0–5 °CHigh Temp: Leads to diazonium decomposition, tar formation, and hydrolysis byproduct.[4][6][10]
Acid Concentration Concentrated HClLow Conc.: Promotes hydrolysis of the diazonium salt to the undesired diol.[10]
NaNO₂ Stoichiometry 1.0–1.1 equivalentsToo Low: Incomplete reaction, unreacted starting material. Too High: Potential for side reactions.
Catalyst Fresh, active CuClInactive/Oxidized: Poor conversion, favors radical polymerization (tars).[2]
Addition Rate Slow, controlledToo Fast: Localized temperature increase, uncontrolled N₂ evolution, reduced yield.

References

troubleshooting low yield in Suzuki coupling with 2-chloropyridines

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Suzuki Coupling of 2-Chloropyridines

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 2-chloropyridines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges, particularly low yields, with this notoriously difficult substrate class. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and achieve consistent, high-yield results.

The coupling of 2-chloropyridines is a significant challenge primarily due to two factors: the high strength of the C-Cl bond and the propensity of the pyridine nitrogen to poison the palladium catalyst.[1][2][3][4] The C-Cl bond's strength makes the initial, rate-limiting oxidative addition step energetically demanding.[1][5] Concurrently, the Lewis basic nitrogen at the 2-position can coordinate strongly to the palladium(0) center, forming inactive off-cycle species and effectively halting catalysis.[1][4][6] This guide provides a structured approach to overcoming these hurdles.

Troubleshooting Guide

This section addresses specific experimental failures in a direct question-and-answer format, providing both diagnoses and actionable solutions.

Question 1: Why is my Suzuki coupling reaction with a 2-chloropyridine resulting in consistently low to no yield?

Answer: This is the most common issue and typically points to a failure in the catalytic cycle's initial step or rapid catalyst deactivation.

  • Inefficient Oxidative Addition: The primary reason for low reactivity is the strength of the C-Cl bond compared to C-Br or C-I bonds.[1][2] Your catalytic system may lack the potency to break this bond efficiently. The active Pd(0) catalyst must insert into the C-Cl bond, and this step has a high activation energy.[7]

    • Solution: Employ a highly active catalyst system. This is achieved by combining a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand. Buchwald-type biarylphosphine ligands such as SPhos , XPhos , and RuPhos are the industry standard for this challenge.[1][2] These ligands stabilize the Pd(0) center, increase its electron density to promote oxidative addition, and create steric bulk that facilitates the final reductive elimination step.[4][6] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[2][8]

  • Catalyst Deactivation (The "2-Pyridyl Problem"): The lone pair on the 2-pyridyl nitrogen can coordinate to the palladium catalyst.[3][6] This forms a stable, catalytically inactive palladacycle, effectively removing the catalyst from the reaction.

    • Solution: The use of bulky ligands, as mentioned above, is critical. The steric hindrance provided by ligands like XPhos physically blocks the pyridine nitrogen from accessing and poisoning the palladium center.[1][6]

Question 2: My analysis shows significant side products, primarily homocoupling of my boronic acid and protodeboronation. How can I minimize these?

Answer: The formation of these side products indicates suboptimal reaction conditions that favor undesired pathways over the desired cross-coupling.

  • Protodeboronation: This is the hydrolysis of the carbon-boron bond, replacing the boronic acid functional group with a hydrogen atom.[6][9] It is particularly prevalent with heteroarylboronic acids in the presence of aqueous bases and at elevated temperatures.[3][9]

    • Solution 1: Use a More Stable Boron Reagent. Instead of a boronic acid, switch to a boronic acid pinacol ester (Bpin) or a potassium trifluoroborate salt (BF₃K).[6] These derivatives exhibit significantly greater stability towards hydrolysis, acting as a "slow-release" source of the active boronate species.[10][11]

    • Solution 2: Modify Base and Solvent Conditions. Minimize the amount of water in the reaction or switch to a non-aqueous base/solvent system if possible. However, note that some water is often beneficial for transmetalation.[2] A weaker base may also reduce the rate of protodeboronation.

  • Homocoupling (Glaser-Hay type): This is the self-coupling of your boronic acid to form a symmetrical biaryl. It is primarily promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), or by using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[6][12]

    • Solution: Ensure the reaction is rigorously degassed and maintained under a strictly inert atmosphere (Argon or high-purity Nitrogen).[1][6] Purge your solvent and the reaction vessel thoroughly before adding the catalyst. Using a direct Pd(0) source like Pd(PPh₃)₄ or an efficient precatalyst system can also mitigate this issue.[6]

Question 3: My starting material is largely unconsumed even after extended reaction times at high temperatures. How can I drive the reaction to completion?

Answer: When a robust catalyst system is already in use, unreacted starting material points towards an issue with the base or overall reaction parameters.

  • Ineffective Base: The base's role is critical; it activates the boronic acid by converting it into a more nucleophilic boronate anion ([Ar-B(OH)₃]⁻), which is the active species in the transmetalation step.[2][13][14] If the base is too weak or poorly soluble, this activation is inefficient.

    • Solution: Switch to a stronger, more effective base. For challenging 2-chloropyridine couplings, potassium phosphate (K₃PO₄) is often the base of choice, demonstrating superior performance.[2][6] Cesium carbonate (Cs₂CO₃) is also highly effective, though more expensive.[1] A screening of bases is a standard optimization step.

  • Insufficient Thermal Energy: The high activation energy of C-Cl oxidative addition may require more thermal energy than provided.

    • Solution: Increase the reaction temperature, typically to the 80-120 °C range.[1][2] Solvents like dioxane or toluene are suitable for these temperatures.[6] Alternatively, consider switching to microwave irradiation, which can dramatically reduce reaction times and often improve yields by efficiently overcoming activation barriers.[3][15]

Frequently Asked Questions (FAQs)

Q1: How do I select the best catalyst and ligand for my specific 2-chloropyridine substrate?

A1: While substrate-dependent, a reliable starting point for 2-chloropyridines is a combination of a palladium(II) precatalyst like Pd(OAc)₂ or a palladium(0) source like Pd₂(dba)₃ with a bulky, electron-rich dialkylbiaryl phosphine ligand.[2] A 1:2 Pd-to-ligand ratio is typical when using Pd(OAc)₂ to ensure the formation of the desired L₂Pd(0) active species.

Palladium Source Recommended Ligand Typical Loading (mol%) Key Advantages & Considerations
Pd(OAc)₂ or Pd₂(dba)₃SPhos / XPhos 1-4% Pd, 2-8% LigandExcellent for electron-deficient and sterically hindered heteroaryl chlorides; bulky ligands prevent catalyst deactivation by pyridine nitrogen.[1][6]
Pd(PEPPSI)-IPr(NHC Ligand)1-3%Highly active catalyst, particularly noted for achieving C4-selectivity in dichloropyridine couplings.[6][16]
Pd(PPh₃)₄(None)2-5%A common, air-stable Pd(0) source. May be less effective for unreactive chlorides and require higher temperatures.[1]
Pd₂(dba)₃P(t-Bu)₃1-3% Pd, 2-6% LigandA robust and highly active system for coupling various aryl chlorides.[17]

Q2: What is the role of the base and solvent, and how do I choose an optimal system?

A2: The base activates the boronic acid for transmetalation, while the solvent must solubilize all components and facilitate the catalytic cycle. The choice is often synergistic.

Base Typical Solvent System Relative Strength/Efficacy Notes
K₃PO₄ Toluene, DioxaneVery HighThe go-to base for challenging heteroaryl chloride couplings due to its high activity.[2][6]
Cs₂CO₃ Dioxane, TolueneHighOften provides excellent results but is significantly more expensive than other options.[1]
K₂CO₃ / Na₂CO₃ Dioxane/H₂O, Toluene/H₂OModerate to HighStandard, cost-effective choices that are effective for a wide range of substrates.[1][6]
KF THFModerateA milder option that can be effective, particularly when substrates are sensitive to stronger bases.[17]

Q3: How critical is maintaining an inert atmosphere?

A3: It is absolutely critical. The active Pd(0) catalyst is readily oxidized by atmospheric oxygen to an inactive Pd(II) state.[1][3] This not only kills the catalyst but also promotes the homocoupling of the boronic acid.[6][12] All solvents must be thoroughly degassed, and the reaction should be assembled and run under a positive pressure of an inert gas like argon or nitrogen.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps of the reaction. For 2-chloropyridines, the "Oxidative Addition" step is the most challenging due to the strong C-Cl bond, and the entire cycle can be inhibited by catalyst poisoning.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_inputs Reactants cluster_inhibitor Inhibition Pathway Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)L₂-Cl Pd0->OxAdd Oxidative Addition (Difficult Step) Inactive Inactive Pd-Pyridine Complex Pd0->Inactive Catalyst Poisoning Trans Ar-Pd(II)L₂-Ar' OxAdd->Trans Transmetalation Product Ar-Ar' (Product) Trans->Product Reductive Elimination Product->Pd0 Catalyst Regeneration ArCl 2-Chloropyridine (Ar-Cl) ArCl->OxAdd ArB Ar'-B(OR)₂ + Base ArB->Trans

Caption: The Suzuki-Miyaura catalytic cycle, highlighting challenging steps.

Troubleshooting Workflow for Low Yields

Use this decision tree to systematically diagnose and solve issues with your reaction.

Troubleshooting_Workflow start Low or No Yield Observed cat_check Is the catalyst system active enough for C-Cl activation? start->cat_check cat_sol ACTION: - Switch to Buchwald ligands (SPhos, XPhos) or NHC ligands. - Increase catalyst loading (1-4 mol%). cat_check->cat_sol No temp_check Is the reaction temperature sufficient? cat_check->temp_check Yes cat_sol->temp_check temp_sol ACTION: - Increase temperature to 80-120 °C. - Consider microwave irradiation. temp_check->temp_sol No base_check Is the base effective for transmetalation? temp_check->base_check Yes temp_sol->base_check base_sol ACTION: - Screen stronger bases. - Start with K₃PO₄ or Cs₂CO₃. base_check->base_sol No side_rxn_check Are side products (homocoupling, protodeboronation) dominant? base_check->side_rxn_check Yes base_sol->side_rxn_check side_rxn_sol ACTION: - For Homocoupling: Ensure rigorous degassing. - For Protodeboronation: Use boronic pinacol ester (Bpin) or BF₃K salt. side_rxn_check->side_rxn_sol Yes end_node Yield Improved side_rxn_check->end_node No, but yield is still low. Re-evaluate all parameters. side_rxn_sol->end_node

Caption: A decision tree for systematically troubleshooting low-yield reactions.

Optimized Experimental Protocol (General Procedure)

This generalized procedure should be optimized for specific substrates. All operations must be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques.

Materials:

  • 2-Chloropyridine derivative (1.0 equiv)

  • Arylboronic acid pinacol ester (1.2 - 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4.4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 - 3.0 equiv, finely ground and dried)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the 2-chloropyridine, the boronic ester, and the finely ground K₃PO₄.

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the Pd(OAc)₂ and SPhos to the flask.

  • Inerting: Seal the flask and evacuate and backfill with inert gas three times to ensure all oxygen is removed.[6]

  • Solvent Addition: Add the degassed solvent via syringe.[6]

  • Reaction: Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously for the specified time (typically 12-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small, quenched aliquots.

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium black. Wash the filtrate with water or brine.[5]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to obtain the desired biaryl product.[6]

References

Technical Support Center: Minimizing Homocoupling of Pyridinyl Boronic Acids in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the persistent challenge of homocoupling byproducts in cross-coupling reactions involving pyridinyl boronic acids. Our focus is on providing not just protocols, but a deep, mechanistic understanding to empower you to make informed decisions in your experimental design.

Understanding the Problem: The "2-Pyridyl Problem" and Homocoupling

Pyridinyl boronic acids are invaluable building blocks in medicinal chemistry and materials science. However, their use is often plagued by side reactions, most notably homocoupling, which leads to the formation of symmetrical bipyridyls. This side reaction consumes valuable starting material, reduces the yield of the desired cross-coupled product, and complicates purification.

The challenges are particularly pronounced with 2-pyridylboronic acids due to the proximity of the Lewis basic nitrogen atom to the boronic acid moiety.[1][2] This can lead to catalyst inhibition and increased rates of protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[1][3]

Homocoupling of boronic acids in Suzuki-Miyaura reactions is primarily driven by two mechanisms:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo transmetalation with two molecules of the pyridinyl boronic acid, leading to the homocoupled product and regenerating the Pd(0) catalyst. Rigorous exclusion of oxygen is therefore critical.[4][5]

  • Palladium(II)-Mediated Homocoupling: When using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂), it can directly react with the boronic acid to form the homodimer and the active Pd(0) species.[4][6] This is often a problem at the beginning of the reaction before the catalytic cycle is fully established.[4]

Here is a diagram illustrating the competition between the desired cross-coupling and the undesired homocoupling pathway:

G cluster_0 Desired Suzuki-Miyaura Cycle cluster_1 Undesired Homocoupling Pathway Oxidative_Addition Ar-Pd(II)-X Transmetalation Ar-Pd(II)-Pyr Oxidative_Addition->Transmetalation Pyr-B(OH)2 (Base) Reductive_Elimination Ar-Pyr (Product) Transmetalation->Reductive_Elimination Pd(0) Pd(0) Reductive_Elimination->Pd(0) Pd(0)_homo Pd(0)_homo Pd(II)_species Pd(II) Species Pd(0)_homo->Pd(II)_species O2 (Oxidation) Homocoupling_Transmetalation Pyr-Pd(II)-Pyr Pd(II)_species->Homocoupling_Transmetalation 2 x Pyr-B(OH)2 Homocoupling_Reductive_Elimination Pyr-Pyr (Byproduct) Homocoupling_Transmetalation->Homocoupling_Reductive_Elimination Homocoupling_Reductive_Elimination->Pd(0)_homo Start Reaction Start Start->Pd(0) Start->Pd(0)_homo G start High Homocoupling Observed q1 Is the reaction rigorously deoxygenated? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are you using a Pd(II) precatalyst? a1_yes->q2 sol1 Improve degassing (Freeze-Pump-Thaw/Sparging) Use Schlenk/Glovebox techniques a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Switch to a Pd(0) source (e.g., Pd(PPh3)4) Add a mild reducing agent (e.g., potassium formate) a2_yes->sol2 q3 Is it a 2-pyridyl boronic acid? a2_no->q3 sol2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol3 Use bulky, electron-rich ligands (SPhos, XPhos) Use a stronger base (K3PO4) Use a boronic acid surrogate (MIDA ester, pinacol ester) a3_yes->sol3 end Re-evaluate with optimized conditions a3_no->end sol3->end

References

Technical Support Center: Managing Impurities in the Synthesis of Furopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of furopyridine derivatives. The furopyridine scaffold is a cornerstone in medicinal chemistry, serving as an isostere for biologically significant molecules like quinoline and benzofuran.[1] However, the unique electronic architecture of this fused heterocyclic system—an electron-rich furan ring merged with an electron-deficient pyridine ring—presents distinct synthetic challenges.[1][2]

The effective management of impurities is not merely a matter of achieving high yields; it is a critical component of ensuring the safety, efficacy, and regulatory compliance of active pharmaceutical ingredients (APIs).[3] Impurities can arise from a multitude of sources, including raw materials, side reactions, degradation of intermediates or the final product, and residual catalysts or solvents.[] This guide provides field-proven insights, troubleshooting workflows, and detailed protocols to help you anticipate, identify, and control impurities in your synthetic processes.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of impurities in furopyridine synthesis?

A1: Impurities in furopyridine synthesis are broadly categorized and can originate at any stage of the process.[3][] Key sources include:

  • Starting Materials and Reagents: Impurities present in raw materials can be carried through the synthetic route and impact the final product's purity.[][5]

  • Process-Related Impurities: These are substances formed during the reaction, such as by-products from side reactions (e.g., homocoupling, isomerization), unreacted intermediates, and excess reagents.[6][7][8]

  • Degradation Products: The furopyridine core, particularly the furan moiety, can be susceptible to degradation under harsh conditions like strong acids or prolonged exposure to heat and light, leading to the formation of new impurities.[2][9]

  • Inorganic Impurities: These include residual metals from catalysts (e.g., palladium, copper) or inorganic salts from reagents.[3][7]

  • Residual Solvents: Volatile organic compounds used as reaction or purification solvents that are not completely removed from the final API.[3][]

Q2: Why is achieving high regioselectivity so challenging, and how does it contribute to impurities?

A2: Poor regioselectivity is a frequent source of isomeric impurities. This challenge is rooted in the competing electronic nature of the fused rings.[1] The pyridine ring is electron-deficient and susceptible to nucleophilic attack, while the furan ring is electron-rich and prone to electrophilic substitution.[1] This dual reactivity can lead to the formation of a mixture of isomers during functionalization reactions (e.g., C-H activation), which are often difficult to separate and represent a significant purity challenge.[1][6]

Q3: My final furopyridine compound is unstable and changes color upon storage. What is the likely cause?

A3: Instability and discoloration are typically signs of degradation. Several factors could be responsible:

  • Oxidation: The compound may be sensitive to air and light, leading to oxidative degradation. Storing the compound under an inert atmosphere (e.g., nitrogen or argon) and in the dark can mitigate this.[10]

  • Residual Acid or Base: Trace amounts of acid or base from the workup or purification steps can catalyze decomposition over time. The furan ring is particularly known for its instability in strongly acidic conditions.[2]

  • Inherent Instability: Certain furopyridine isomers, such as the o-quinoid systems, are inherently less stable and can decompose even at room temperature.[2]

Q4: I've detected an unknown peak in my HPLC analysis. What are the immediate analytical steps for identification?

A4: The first step is to gather as much structural information as possible. A logical workflow involves:

  • LC-MS Analysis: Obtain the mass spectrum of the impurity to determine its molecular weight. This is the most critical first step in proposing a potential structure.[11][9]

  • Compare with Known Species: Check if the retention time and mass match any starting materials, reagents, or expected intermediates.

  • Forced Degradation Study: Subject a pure sample of your API to stress conditions (acid, base, heat, light, oxidation) to see if you can intentionally generate the impurity.[9] This helps identify it as a degradant.

  • Isolation and NMR: If the impurity is present at a significant level (>0.1%), isolation via preparative HPLC or column chromatography followed by full characterization using NMR spectroscopy is often required for unambiguous structure elucidation.[12][13]

Troubleshooting Guides: Common Scenarios

Scenario 1: Low Yield and By-product Formation in Palladium-Catalyzed Cross-Coupling

You are performing a Sonogashira coupling to construct the furan ring, but the reaction is yielding the desired furopyridine in low amounts along with a significant, unknown side product.

Logical Troubleshooting Workflow

G start Low Yield in Cross-Coupling check_mass Analyze By-product by LC-MS What is the mass? start->check_mass dimer Mass = 2x Alkyne Substrate? check_mass->dimer isomer Mass = Product? dimer->isomer No homocoupling Likely Homocoupling (Glaser Coupling) dimer->homocoupling Yes other Other Mass? isomer->other No isomer_formation Likely Isomer Formation isomer->isomer_formation Yes catalyst_issue Potential Catalyst Deactivation or Starting Material Degradation other->catalyst_issue Yes solution_homo Troubleshoot: 1. Rigorously degas solvents. 2. Ensure inert atmosphere (N2/Ar). 3. Check purity of copper co-catalyst. homocoupling->solution_homo solution_isomer Troubleshoot: 1. Modify reaction temp/solvent. 2. Screen different ligands/catalysts. 3. Confirm structure via 2D NMR. isomer_formation->solution_isomer solution_catalyst Troubleshoot: 1. Check substrate purity. 2. Increase catalyst loading. 3. Screen alternative ligands to prevent N-coordination. catalyst_issue->solution_catalyst

Caption: Troubleshooting workflow for cross-coupling reactions.

Detailed Causality and Solutions
  • Possible Cause 1: Alkyne Homocoupling (Glaser Coupling). This is a classic side reaction in Sonogashira couplings, particularly when the reaction is exposed to oxygen.[6] The copper(I) co-catalyst can be oxidized, which then promotes the undesired coupling of two alkyne molecules.

    • Solution: Ensure all solvents are thoroughly degassed via sparging with an inert gas or through freeze-pump-thaw cycles. Maintain a positive pressure of nitrogen or argon throughout the reaction.

  • Possible Cause 2: Catalyst Inhibition by Pyridine Nitrogen. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst deactivation or inhibition.[1]

    • Solution: Screening different phosphine ligands can modulate the electronic properties of the palladium center and prevent this inhibitory coordination. In some cases, increasing the catalyst loading or using a more robust pre-catalyst may be necessary.

  • Possible Cause 3: Isomer Formation. Depending on the substitution pattern of the starting materials, alternative intramolecular cyclization pathways can exist, leading to the formation of a furopyridine isomer.[6]

    • Solution: This is highly dependent on reaction kinetics versus thermodynamics. Altering the reaction temperature, solvent, or catalyst system can sometimes favor one pathway over another. Unambiguous structural confirmation using advanced techniques like 2D NMR (NOESY, HMBC) is critical to differentiate between isomers.[6]

Scenario 2: Product Degradation During Acidic Workup or Purification

The reaction mixture looks clean by TLC/LC-MS, but upon performing an acidic wash or purification on silica gel, new impurity spots/peaks appear, and the overall yield drops.

Root Cause Analysis

The furan ring is an electron-rich heterocycle and is highly susceptible to cleavage and decomposition under strong acidic conditions.[2] Silica gel is naturally acidic and can catalyze the degradation of sensitive compounds on the column.

Mitigation Strategies
  • Modify the Workup:

    • Avoid strong acids like HCl or H₂SO₄.

    • Use a milder aqueous solution, such as saturated ammonium chloride (NH₄Cl), for washing.

    • If an acid wash is necessary to remove basic impurities, use a very dilute acid (e.g., 0.1 N HCl) and perform the extraction quickly at low temperatures (0 °C). Immediately neutralize the organic layer with a sodium bicarbonate wash.

  • Optimize Chromatographic Purification:

    • Deactivate Silica Gel: Pre-treat the silica gel by slurrying it in the eluent containing a small amount of a neutralizating base, such as triethylamine (~1%), before packing the column.

    • Switch Stationary Phase: Consider using a less acidic stationary phase, such as alumina (neutral or basic grade), or Florisil.

    • Avoid Chromatography: If the product is crystalline, prioritize recrystallization as a non-destructive purification method.

Key Analytical and Purification Protocols

Effective impurity management relies on robust analytical methods and targeted purification strategies.

Data Summary: Analytical Techniques for Impurity Profiling
TechniquePurposeStrengthsLimitations
HPLC (UV) Detection & QuantificationHigh precision, robust, excellent for quantifying known impurities.[11][12]Requires chromophore; cannot identify unknown structures.
LC-MS IdentificationProvides molecular weight of impurities, highly sensitive.[9][14]Ionization efficiency can vary; quantification requires standards.
GC-MS Volatiles & SolventsExcellent for identifying and quantifying residual solvents and volatile impurities.[11][15]Compound must be volatile and thermally stable.
NMR Structure ElucidationProvides definitive structural information for unknown impurities.[13]Requires isolation of the impurity and relatively large amounts (~1 mg).
Protocol 1: General-Purpose Reversed-Phase HPLC Method for Impurity Profiling

This protocol provides a starting point for separating a furopyridine API from its potential process-related impurities.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: Diode Array Detector (DAD), monitor at 254 nm, 280 nm, and API λmax.

  • Rationale: The acidic mobile phase helps to sharpen peaks for basic compounds like pyridines. The long gradient allows for the separation of impurities with a wide range of polarities.[16]

Protocol 2: Efficient Removal of Pyridine Solvent via Liquid-Liquid Extraction

This procedure is effective for removing residual pyridine used as a solvent or reagent, provided the target furopyridine is stable to mild acid.[17]

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with cold (0 °C) 1 N aqueous HCl. Repeat the wash 2-3 times. Pyridine will be protonated to form pyridinium hydrochloride, which is highly soluble in the aqueous layer.[17]

  • Neutralization: Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) to remove any residual acid.

  • Final Wash: Wash with brine (saturated aqueous NaCl) to remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Alternative: For acid-sensitive compounds, washing with a 10-15% aqueous copper sulfate (CuSO₄) solution is an effective alternative. Pyridine forms a complex with CuSO₄ and is extracted into the aqueous layer.[17]

Decision Tree for Impurity Identification & Control

G start Unknown Impurity Detected q1 Obtain Mass via LC-MS. Does mass match known species (Starting Material, Intermediate, Reagent)? start->q1 yes1 Impurity Identified as Process-Related. q1->yes1 Yes q2 Does mass suggest degradation (e.g., hydrolysis, oxidation, ring-opening)? q1->q2 No control1 Control Strategy: 1. Optimize reaction conditions (time, temp) to drive to completion. 2. Improve purification method (chromatography, recrystallization). yes1->control1 yes2 Impurity Identified as a Degradant. q2->yes2 Yes q3 Does mass suggest a by-product (e.g., dimer, isomer)? q2->q3 No control2 Control Strategy: 1. Use milder workup/purification conditions (avoid strong acid/base). 2. Protect from air/light during storage. 3. Conduct forced degradation studies. yes2->control2 yes3 Impurity Identified as a By-product. q3->yes3 Yes unknown Structure is Truly Unknown. q3->unknown No control3 Control Strategy: 1. Re-evaluate reaction mechanism. 2. Modify catalyst, solvent, or temp to suppress side reaction. 3. Isolate and characterize by NMR. yes3->control3 control4 Action Plan: 1. Isolate impurity (prep-HPLC). 2. Perform full structural elucidation (NMR, HRMS). 3. Synthesize reference standard. unknown->control4

Caption: Decision tree for impurity identification and control.

References

Technical Support Center: Regioselective Functionalization of Pyridin-3-ols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Selectivity with Pyridin-3-ols

Pyridin-3-ol and its derivatives are privileged scaffolds in medicinal chemistry and materials science, found in numerous FDA-approved drugs and advanced materials.[1][2] Their value lies in the unique electronic properties conferred by the interplay between the electron-deficient pyridine ring and the electron-donating hydroxyl group. However, this same electronic arrangement presents a formidable challenge for synthetic chemists: controlling the regioselective functionalization of the pyridine core. The C2, C4, and C6 positions are all susceptible to reaction, and achieving selective substitution at a single desired position is often non-trivial, requiring a nuanced understanding of the substrate's reactivity and precise control over reaction conditions.

This guide serves as a technical support resource for researchers encountering challenges in this area. It is structured in a question-and-answer format to directly address common problems, provide troubleshooting strategies, and explain the underlying chemical principles governing selectivity.

Fundamental Principles: Understanding the Reactivity of the Pyridin-3-ol Core

The key to troubleshooting regioselectivity issues is understanding the inherent electronic nature of the pyridin-3-ol ring. The nitrogen atom acts as an electron sink, withdrawing electron density from the C2, C4, and C6 positions (the ortho and para positions relative to nitrogen), making them susceptible to nucleophilic attack.[3][4] Conversely, the hydroxyl group at C3 is a powerful electron-donating group, which enriches the ortho (C2, C4) and para (C6) positions with electron density, activating them towards electrophilic attack. This dual nature creates a delicate balance of reactivity that can be tipped by pH, solvent, protecting groups, and the nature of the reagents.

References

byproduct formation in Grignard reactions involving pyridyl halides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the "2-Pyridyl Problem"

Welcome to the technical support center for Grignard reactions involving pyridyl halides. Pyridine-containing biaryls are crucial scaffolds in pharmaceuticals, agrochemicals, and materials science.[1][2][3] However, the use of 2-pyridyl organometallic reagents, particularly Grignard reagents, in cross-coupling reactions is notoriously challenging—a phenomenon widely known as the "2-pyridyl problem".[4][5] These reagents are often capricious, unstable, and prone to side reactions that result in low yields and complex purification challenges.[1][6]

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, understand the underlying mechanisms of byproduct formation, and implement robust strategies to optimize their synthetic outcomes. As your virtual application scientist, I will provide field-proven insights and detailed protocols to help you navigate these complexities with confidence.

Frequently Asked Questions (FAQs)

Q1: Why is my yield of the desired cross-coupled product consistently low when using a 2-pyridyl Grignard reagent?

A: Low yields in these reactions are most often attributed to the inherent instability and high reactivity of 2-pyridyl organometallics, which opens several competing non-productive pathways.[5]

The primary culprits are:

  • Homocoupling (Wurtz-type Reaction): The most common side reaction is the coupling of two pyridyl Grignard molecules to form a symmetrical 2,2'-bipyridine byproduct.[6] This process is often fast and can become the dominant pathway, consuming your starting material. For example, early attempts at Kumada-Corriu couplings of 2-pyridyl Grignard reagents with heteroaromatic halides using traditional nickel catalysts resulted in disappointingly low yields of the desired product (e.g., 13% for 2,2'-bipyridine formation).[6]

  • Single Electron Transfer (SET) Pathways: Grignard reagents can react via a single electron transfer mechanism, especially with certain substrates or under photo-irradiation, which leads to radical intermediates.[7][8] These radical pathways can initiate homocoupling or other undesired side reactions rather than the intended cross-coupling.

  • Protonation: Grignard reagents are strong bases. Any trace of protic sources in the reaction—such as water in the solvent or on the glassware, or acidic protons on the substrate—will quench the Grignard reagent, converting it to pyridine and reducing the amount available for coupling.[9]

  • Catalyst Inhibition/Deactivation: The nitrogen atom of the pyridine ring can coordinate to the metal center of the catalyst (e.g., Palladium or Nickel). This coordination can sometimes inhibit the catalytic cycle, slowing down the desired cross-coupling and allowing more time for side reactions to occur.[6]

Q2: I'm observing a significant amount of a symmetrical bipyridine in my reaction. What causes this homocoupling, and how can I prevent it?

A: The formation of symmetrical bipyridines is a classic homocoupling reaction, which is a major challenge in this chemistry.[10]

Causality: Homocoupling arises from the reaction of two molecules of the Grignard reagent with each other. This can be promoted by certain catalysts, oxidants (like trace oxygen), or through radical pathways initiated by SET.[11] In many iron-catalyzed systems, for instance, while effective for coupling with alkyl halides, attempts to couple aryl Grignard reagents can lead to extensive homocoupling.[12]

Prevention Strategies:

  • Catalyst and Ligand Choice: Move away from traditional catalysts that are prone to promoting homocoupling. For palladium-catalyzed Kumada couplings, secondary phosphine oxide (SPO) ligands, such as (1-Ad)₂P(O)H, have shown a unique ability to promote the desired cross-coupling while suppressing homocoupling, a feat not achieved with common phosphine or NHC ligands.[6][13]

  • Use of "Turbo Grignard" Reagents: Preparing the pyridyl Grignard reagent using a halogen-magnesium exchange with isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl), known as a "Turbo Grignard" reagent, is highly effective.[14][15] This exchange can be performed at very low temperatures (e.g., -78 °C), which kinetically disfavors the homocoupling side reaction.[16][17] The presence of LiCl breaks up magnesium aggregates and increases the reactivity and solubility of the Grignard reagent, allowing for faster and cleaner exchange.[18]

  • Iron Catalysis: Simple iron salts, such as Fe(acac)₃, can be highly effective and economical catalysts for cross-coupling with certain partners, like alkyl halides.[12][19] These systems can offer different selectivity profiles compared to Pd or Ni and may reduce homocoupling.

  • Strictly Anhydrous and Inert Conditions: While fundamental, ensuring your reaction is completely free of air and moisture is critical. Oxygen can initiate oxidative homocoupling.[9][20]

Q3: My reaction is complex, and purification is a nightmare. What are the likely side products I should be looking for?

A: Beyond the primary homocoupling product (e.g., 2,2'-bipyridine), a number of other byproducts can form, complicating your reaction mixture.

  • Reduction Products: If your Grignard reagent possesses a β-hydrogen (e.g., ethylmagnesium bromide), it can act as a reducing agent, transferring a hydride to the electrophile or another molecule. This results in a reduced version of your starting material and an alkene byproduct derived from the Grignard reagent.[8][9]

  • Addition Products: If your electrophile or substrate contains other reactive functional groups (esters, nitriles, ketones), the highly nucleophilic Grignard reagent can add to these sites.[4][8] For example, reaction with a pyridinium salt can lead to 1,2- or 1,4-dihydropyridine derivatives.[21][22]

  • Products from Ring Opening: In specific cases, such as with 2-pyridone derivatives under certain conditions, the intermediate formed after Grignard addition can undergo ring opening, leading to dienoic acid amides.[23][24]

  • Over-addition Products: When reacting with esters or acid chlorides, it is common to see double addition of the Grignard reagent to form a tertiary alcohol.[8][25]

Q4: Are there alternative, more reliable methods for preparing and using 2-pyridyl nucleophiles to avoid these issues?

A: Yes, the challenges with 2-pyridyl Grignard reagents have spurred the development of several powerful alternative strategies.

  • Transmetalation to Milder Nucleophiles (Negishi Coupling): A highly effective strategy is to form a 2-pyridyl Grignard or 2-pyridyllithium reagent and then transmetalate it with a zinc salt (e.g., ZnCl₂) to generate a 2-pyridylzinc reagent.[4] Organozinc reagents are significantly less reactive and basic than their Grignard counterparts, which dramatically improves functional group tolerance and minimizes side reactions. These reagents are excellent partners in palladium-catalyzed Negishi cross-coupling reactions.[6]

  • Ligand-Coupling with Pyridylsulfonium Salts: A modern, transition-metal-free approach involves reacting a Grignard reagent with a pyridylsulfonium salt. This method proceeds through a proposed sulfurane intermediate and has shown wide functional group tolerance, enabling the formation of various bipyridine linkages (2,2'-, 2,3'-, and 2,4'-).[14][16]

  • Photo-Promoted Radical Coupling: Recent research has shown that purple light can promote the coupling of bromopyridines with Grignard reagents without a transition metal catalyst. This reaction proceeds via a photoinduced Single Electron Transfer (SET) mechanism, generating a pyridyl radical that couples with the Grignard partner.[7]

Q5: How can I improve the functional group tolerance of my pyridyl Grignard reaction?

A: The high basicity and nucleophilicity of Grignard reagents are the primary limiters of functional group tolerance.[4]

Improvement Strategies:

  • Low Temperatures: Performing the reaction at the lowest possible temperature that still allows for a reasonable reaction rate is crucial. Cryogenic conditions (e.g., -78 °C) can often prevent the Grignard reagent from reacting with sensitive groups like esters or amides.[9][26]

  • "Turbo Grignard" Halogen-Magnesium Exchange: As mentioned before, using i-PrMgCl·LiCl allows the formation of the pyridyl Grignard at very low temperatures. This means you can generate the reactive species in the presence of sensitive functional groups that would be incompatible with the higher temperatures required for classical magnesium insertion.[15][17]

  • Switch to an Alternative Nucleophile: For substrates with highly sensitive groups, the most robust solution is often to abandon the direct use of a Grignard reagent in the coupling step. The transmetalation to an organozinc (for Negishi coupling) or the use of other organometallics (boron, silicon) is the industry standard for achieving high functional group tolerance.[4][6]

Troubleshooting Guides & Protocols

Guide 1: Minimizing Homocoupling in Kumada-Corriu Couplings

This guide provides a protocol for a palladium-catalyzed cross-coupling of a 2-pyridyl Grignard reagent with an aryl bromide, employing a secondary phosphine oxide (SPO) ligand to suppress homocoupling.

Protocol:

  • Reagent Preparation: Prepare the 2-pyridylmagnesium bromide solution (e.g., 0.5 M in THF) via standard methods or, preferably, using the "Turbo Grignard" protocol below.

  • Catalyst Pre-formation (Optional but Recommended): In a separate, flame-dried flask under argon, mix Pd₂(dba)₃ (1 mol %) and the SPO ligand (1-Adamantyl)₂P(O)H (4 mol %) in anhydrous THF. Stir for 15-20 minutes at room temperature.

  • Reaction Setup: To a flame-dried, argon-purged flask, add the aryl bromide (1.0 equiv) and the catalyst solution.

  • Grignard Addition: Cool the reaction flask to 0 °C. Add the 2-pyridylmagnesium bromide solution (1.2-1.5 equiv) dropwise over 30 minutes. A slow addition rate is critical to keep the instantaneous concentration of the Grignard reagent low.[20]

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

Causality Behind Choices:

  • Pd/SPO Catalyst: The bulky, electron-rich SPO ligand is believed to stabilize the palladium center and facilitate the reductive elimination step (C-C bond formation) over competing pathways like homocoupling.[13]

  • Slow Addition at Low Temperature: This minimizes the concentration of the Grignard reagent at any given time, reducing the probability of two molecules reacting with each other (bimolecular homocoupling).[20]

Guide 2: Leveraging "Turbo Grignard" Reagents for Cleaner Reactions

This protocol describes the in-situ generation of a 2-pyridyl Grignard reagent at low temperature, which is then used immediately in a coupling reaction.

Protocol:

  • Reagent Preparation: In a flame-dried, argon-purged flask, add the 2-halopyridine (e.g., 2-bromopyridine, 1.0 equiv) to anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Halogen-Magnesium Exchange: Slowly add i-PrMgCl·LiCl (1.1 equiv, commercially available solution) dropwise to the cooled solution. The exchange is typically very fast, often complete within 15-30 minutes.[15]

  • Immediate Use: The resulting solution of 2-pyridylmagnesium chloride-lithium chloride complex is now ready. Without warming, it can be directly added to a flask containing the electrophile and catalyst, or the electrophile can be added to it.

Causality Behind Choices:

  • i-PrMgCl·LiCl: This reagent is highly effective at performing halogen-magnesium exchange at temperatures where classical Grignard formation via magnesium insertion is impossible.[17]

  • Low Temperature Formation: Generating the reactive species at -78 °C kinetically freezes out side reactions like homocoupling, leading to a much cleaner Grignard solution and subsequently higher yields of the desired product.[16]

Data & Visualization

Table 1: Comparison of Catalytic Systems for 2-Pyridyl Kumada Coupling
Catalyst SystemLigandTypical Yield (Cross-Coupling)Homocoupling ByproductReference
NiCl₂dpppLow (~13%)Significant[6]
Pd₂(dba)₃PPh₃ / NHCsPoor / No ReactionVariable[6][13]
Pd₂(dba)₃(1-Ad)₂P(O)HGood to ExcellentMinimal[6][13]
Fe(acac)₃NoneGood (with alkyl halides)Can be significant with aryl partners[12][19]

Diagrams

G cluster_start Reactants cluster_pathways Reaction Pathways 2-Pyridyl-X 2-Pyridyl-X Grignard_Formation Grignard Formation (e.g., i-PrMgCl·LiCl, -78°C) 2-Pyridyl-X->Grignard_Formation Mg Mg Mg->Grignard_Formation Ar-X Ar-X Desired_Pathway Desired Cross-Coupling (Pd/SPO or Fe Catalyst) Ar-X->Desired_Pathway Pyridyl_MgX 2-Pyridyl-MgX Grignard_Formation->Pyridyl_MgX Pyridyl_MgX->Desired_Pathway Side_Pathway Homocoupling (Wurtz-Type Byproduct) Pyridyl_MgX->Side_Pathway Product Desired Product (2-Arylpyridine) Desired_Pathway->Product Byproduct Byproduct (2,2'-Bipyridine) Side_Pathway->Byproduct

Caption: Competing pathways in pyridyl Grignard reactions.

G start Low Yield or Complex Mixture? byproduct_check Major Byproduct is Symmetrical Bipyridine? start->byproduct_check Yes homocoupling_solutions Implement Anti-Homocoupling Strategy byproduct_check->homocoupling_solutions Yes other_issues Analyze for Other Byproducts byproduct_check->other_issues No solution1 Switch to Pd/(SPO) catalyst system homocoupling_solutions->solution1 solution2 Use 'Turbo Grignard' (i-PrMgCl·LiCl) at -78°C homocoupling_solutions->solution2 solution3 Ensure strict O₂-free conditions homocoupling_solutions->solution3 protonation_check Is Pyridine (R-H) byproduct observed? other_issues->protonation_check fg_check Recovered starting material with sensitive groups? other_issues->fg_check protonation_solution Improve Anhydrous/Inert Technique: - Flame-dry glassware - Use anhydrous solvent protonation_check->protonation_solution fg_solution Improve Functional Group Tolerance: - Lower reaction temperature - Transmetalate to Organozinc (Negishi) fg_check->fg_solution

Caption: Decision tree for troubleshooting pyridyl Grignard reactions.

References

Validation & Comparative

A Comparative Guide to Alternative Synthetic Routes for Furopyridinyl- and Imidazolyl-based HIV-1 NNRTIs

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides an in-depth comparison of synthetic strategies for a key class of non-nucleoside reverse transcriptase inhibitors (NNRTIs), focusing on the discontinued but structurally significant compound Capravirine (S-1153) as a representative molecule.[1][2] Capravirine, an imidazole derivative, showed potent activity against wild-type HIV and strains with mutations in the reverse transcriptase enzyme.[1][3] Although its clinical development was halted, the synthetic methodologies developed for its production offer valuable insights for the synthesis of next-generation NNRTIs.[2][4] We will dissect and compare a linear synthesis approach with a more advanced convergent strategy, providing detailed protocols and highlighting the rationale behind key experimental choices.

Introduction to Capravirine and the Importance of Synthetic Strategy

Capravirine, chemically named {5-[(3,5-Dichlorophenyl)sulfanyl]-4-(propan-2-yl)-1-[(pyridin-4-yl)methyl]-1H-imidazol-2-yl}methyl carbamate, is a tetrasubstituted imidazole derivative that binds to an allosteric pocket on HIV-1's reverse transcriptase, inhibiting its function.[1][5] The complexity of this molecule, featuring multiple substituted aromatic and heterocyclic rings, makes its synthesis a significant challenge. The efficiency of a synthetic route—measured by overall yield, step count, cost of starting materials, and scalability—is paramount in drug development. An inefficient route can render a promising drug candidate economically unviable.

This guide will compare two fundamental approaches to Capravirine's synthesis:

  • A Linear Synthesis: Characterized by the sequential addition of molecular fragments to a core structure.

  • A Convergent Synthesis: Involving the independent synthesis of key molecular fragments, which are then combined in the final stages.[6] This approach is often superior for complex molecules as it can significantly improve overall yield and reduce manufacturing time.[7][8]

Route 1: A Representative Linear Synthesis Approach

A linear synthesis is often employed during the initial discovery phase of a drug candidate due to its straightforward, step-by-step logic. The synthesis of the core imidazole ring is central to this approach, followed by sequential functionalization at various positions.

Experimental Protocol: Linear Synthesis of Capravirine

This protocol is a representative pathway based on common organic chemistry transformations for building similar heterocyclic systems.

Step 1: Synthesis of the Imidazole Core

  • Start with a suitable α-aminoketone precursor, such as 2-amino-3-methyl-1-phenylbutan-1-one.

  • React the aminoketone with potassium thiocyanate in the presence of an acid catalyst to form a 2-mercaptoimidazole derivative.

  • Protect the thiol group, for instance, using a benzyl group.

Step 2: N-Alkylation with Picolyl Chloride

  • Deprotonate the imidazole nitrogen using a strong base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF).

  • Add 4-picolyl chloride (4-(chloromethyl)pyridine) to the reaction mixture and stir at room temperature to achieve N-alkylation.

  • Work up the reaction by quenching with water and extracting the product with an organic solvent.

Step 3: Introduction of the Dichlorophenylthio Side Chain

  • Deprotect the 2-mercapto group.

  • Perform a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction with 3,5-dichlorofluorobenzene or a related derivative to introduce the dichlorophenylthio moiety at the C5 position of the imidazole.

Step 4: Functionalization of the C2 Position and Carbamate Formation

  • Selectively functionalize the C2 position of the imidazole, often starting with lithiation followed by reaction with an electrophile like formaldehyde to install a hydroxymethyl group.

  • React the resulting alcohol with an isocyanate or a carbamoyl chloride in the presence of a base to form the final carbamate ester.

Causality and Rationale
  • Choice of Base in N-Alkylation: Sodium hydride is a strong, non-nucleophilic base, making it ideal for deprotonating the imidazole nitrogen without competing in the subsequent alkylation reaction.

  • Protecting Group Strategy: The use of protecting groups for the thiol is critical to prevent unwanted side reactions during the N-alkylation step.

  • Final Carbamate Formation: This step adds a key pharmacophore to the molecule, which is crucial for its biological activity.

Diagram of Linear Synthesis Workflow

Linear Synthesis A α-Aminoketone B 2-Mercaptoimidazole Core A->B Ring Formation C N-Picolyl Imidazole B->C N-Alkylation D Thioether Intermediate C->D Thioether Formation E Hydroxymethyl Intermediate D->E C2-Functionalization F Capravirine (Final Product) E->F Carbamate Formation

Caption: Linear synthesis pathway for Capravirine.

Route 2: A Convergent and Potentially More Efficient Approach

A convergent synthesis strategy offers significant advantages for complex molecules like Capravirine.[6] By preparing key fragments in parallel, the overall number of linear steps is reduced, which typically leads to a higher overall yield and greater flexibility in production.[7][8]

Experimental Protocol: Convergent Synthesis of Capravirine

This approach involves the synthesis of two or three key fragments that are later coupled.

Fragment A Synthesis: 2-(Hydroxymethyl)-4-isopropyl-1H-imidazole

  • Synthesize the imidazole core using a multi-component reaction, for example, from isobutyraldehyde, glyoxal, and ammonia.

  • Protect the hydroxymethyl group, for example, as a silyl ether.

Fragment B Synthesis: 4-Picolyl-3,5-dichlorophenyl sulfide

  • This fragment is less straightforward to synthesize in this form. A more common convergent break would be to couple the imidazole core with the aryl sulfide and picolyl group separately. A better convergent approach is outlined below.

A More Practical Convergent Strategy:

Fragment A Synthesis: 5-Bromo-4-isopropyl-1-(pyridin-4-ylmethyl)-1H-imidazole-2-carbaldehyde

  • Begin with the synthesis of 4-isopropylimidazole.

  • Protect the N1 position with a suitable protecting group (e.g., SEM).

  • Brominate the C5 position using N-bromosuccinimide (NBS).

  • Formylate the C2 position via lithiation and reaction with DMF.

  • Deprotect the N1 position.

  • Alkylate the N1 position with 4-picolyl chloride.

Fragment B: 3,5-Dichlorothiophenol

  • This is a commercially available or readily synthesized starting material.

Final Coupling and Elaboration

  • Couple Fragment A and Fragment B using a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination conditions adapted for C-S bond formation).

  • Reduce the aldehyde at the C2 position to a hydroxymethyl group using a selective reducing agent like sodium borohydride (NaBH4).

  • Perform the carbamoylation reaction as described in the linear route to yield Capravirine.

Causality and Rationale
  • Convergent Strategy: This approach delays the coupling of expensive or complex fragments until the end of the synthesis, maximizing the conservation of material.[6][7]

  • Palladium Catalysis: Modern cross-coupling reactions are highly efficient and tolerant of a wide range of functional groups, making them ideal for the key fragment-coupling step.

  • Selective Reduction: The use of NaBH4 allows for the reduction of the aldehyde without affecting other functional groups in the molecule.

Diagram of Convergent Synthesis Workflow

Convergent Synthesis cluster_0 Fragment A Synthesis cluster_1 Fragment B A1 4-Isopropylimidazole A2 Protected Imidazole A1->A2 A3 Brominated Intermediate A2->A3 A4 Formylated Intermediate A3->A4 A5 N-Picolyl Imidazole (Fragment A) A4->A5 C Coupled Aldehyde A5->C B1 3,5-Dichlorothiophenol (Fragment B) B1->C Pd-catalyzed Coupling D Intermediate Alcohol C->D Reduction E Capravirine (Final Product) D->E Carbamoylation

Caption: Convergent synthesis pathway for Capravirine.

Head-to-Head Performance Comparison

MetricLinear SynthesisConvergent SynthesisRationale for Difference
Longest Linear Sequence High (e.g., 8-10 steps)Low (e.g., 5-6 steps)In a convergent route, fragments are made in parallel, shortening the main sequence.[6]
Overall Yield Typically Low (<5%)Potentially Higher (10-20% or more)Yield is multiplicative. A shorter linear sequence dramatically improves overall yield.[6][7]
Starting Materials Simple, built up sequentiallyMore complex fragments requiredFragments must be pre-functionalized before the key coupling step.
Key Reagents/Catalysts Standard organic reagentsRequires specialized catalysts (e.g., Palladium ligands)The key coupling step relies on modern organometallic chemistry.
Process Flexibility Low; a failure late in the sequence is costly.High; fragments can be optimized or sourced independently.Parallel synthesis allows for better resource management and troubleshooting.[7]
Scalability Can be challenging due to low yields and multiple steps.Generally more suitable for large-scale manufacturing.Higher yields and fewer linear steps make the process more economical at scale.[9]

Conclusion and Senior Scientist's Recommendation

While a linear synthesis approach is valuable for initial proof-of-concept and the creation of early-stage analogues for structure-activity relationship (SAR) studies, a convergent strategy is demonstrably superior for the efficient synthesis of complex drug candidates like Capravirine. The ability to prepare key fragments in parallel significantly shortens the longest linear sequence, which mathematically leads to a higher overall yield.[6][7] This not only makes the process more cost-effective but also more robust and scalable for manufacturing.

For any drug development program involving complex heterocyclic systems, I strongly recommend investing early in the development of a convergent synthetic route. The initial investment in designing the appropriate fragments and optimizing the key coupling reaction will yield substantial benefits in terms of efficiency, cost, and speed as the project progresses towards clinical trials and commercial production.

References

A Comparative Analysis of 2-Chloro-6-(hydroxymethyl)pyridin-3-ol with Other Mcl-1 Inhibitor Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Drug Development Professionals

Introduction: The Challenge and Imperative of Targeting Mcl-1

Myeloid cell leukemia-1 (Mcl-1) is a pivotal pro-survival protein in the B-cell lymphoma 2 (Bcl-2) family, acting as a primary regulator of the intrinsic apoptosis pathway.[1][2] Its overexpression is a hallmark of numerous cancers, including both hematological malignancies and solid tumors, where it is strongly correlated with tumor development, poor prognosis, and resistance to a wide array of chemotherapies.[2][3][4][5] This makes Mcl-1 an exceptionally attractive, high-value therapeutic target.

However, the development of potent and selective small-molecule inhibitors for Mcl-1 has been a significant challenge for medicinal chemists. The primary obstacle lies in the shallow, plastic nature of its binding groove, which is structurally similar to that of other anti-apoptotic Bcl-2 family members like Bcl-xL and Bcl-2.[1] Achieving selectivity is therefore paramount to avoid off-target toxicities. The modern strategy in tackling this challenge revolves around the concept of "building blocks"—core chemical scaffolds that can be elaborated upon to create potent and selective inhibitors.

This guide provides an in-depth comparative analysis of a versatile heterocyclic building block, 2-Chloro-6-(hydroxymethyl)pyridin-3-ol [6], against other prominent scaffolds that have paved the way for clinical-stage Mcl-1 inhibitors. We will dissect their structural merits, binding interactions, and overall potential in the rational design of next-generation cancer therapeutics.

The Mcl-1 Apoptotic Pathway: A Delicate Balance

Mcl-1 exerts its pro-survival function by sequestering pro-apoptotic "effector" proteins like BAK and "activator" BH3-only proteins such as BIM.[7][8] This action prevents the formation of pores in the mitochondrial outer membrane, a critical step in initiating apoptosis.[7][9] Potent Mcl-1 inhibitors, acting as BH3-mimetics, competitively bind to the same groove on Mcl-1, liberating these pro-apoptotic proteins and tipping the cellular balance toward programmed cell death.[10]

Mcl1_Pathway cluster_0 Normal Cell Survival cluster_1 Mcl-1 Inhibition Mcl1 Mcl-1 Mcl1_Bim Sequestered Complex (Apoptosis Blocked) Mcl1->Mcl1_Bim Bim BIM / BAK Bim->Mcl1_Bim Bim_Free Free BIM / BAK Mcl1_Bim->Bim_Free Inhibitor Displaces BIM/BAK Inhibitor Mcl-1 Inhibitor Mcl1_Inhibitor Inhibited Mcl-1 Inhibitor->Mcl1_Inhibitor Apoptosis Mitochondrial Apoptosis Bim_Free->Apoptosis

Figure 1: Mechanism of Mcl-1 Inhibition

The Target Landscape: Mcl-1's BH3 Binding Groove

The surface of Mcl-1 features a hydrophobic groove that accommodates the alpha-helical BH3 domains of its binding partners. This groove is typically subdivided into four key hydrophobic pockets (P1–P4).[9][11][12] Small-molecule inhibitors aim to occupy these pockets to mimic the interactions of native BH3 domains. A critical interaction for many potent inhibitors is a salt bridge or hydrogen bond with a conserved arginine residue, Arg263, which anchors the ligand in the groove.[13][14] The plasticity of the P2 pocket, in particular, allows it to expand and accommodate a variety of chemical moieties, a feature exploited by many successful inhibitor scaffolds.[1]

Mcl1_Binding_Groove cluster_Mcl1 Mcl-1 Protein Surface P2 P2 Pocket (Deep, Plastic) P3 P3 Pocket Arg263 Arg263 (Anchor) P4 P4 Pocket (Solvent Exposed)

Figure 2: Key Pockets of the Mcl-1 Binding Groove

Comparative Analysis of Mcl-1 Inhibitor Scaffolds

The Pyridin-3-ol Scaffold: this compound

This substituted pyridine represents a versatile and synthetically accessible starting point for fragment-based drug discovery.[6][15] While not a final, highly potent inhibitor in itself, its features provide a rational basis for elaboration into more complex molecules.

  • Chemical Structure:

    alt text
    (Self-generated image, not from search)

  • Analysis of Structural Features:

    • Pyridin-3-ol Core: The pyridine ring is a common bioisostere for a phenyl ring, often improving solubility and metabolic properties. The 3-hydroxy group and the ring nitrogen are excellent hydrogen bond donors and acceptors, capable of forming key interactions with the protein backbone or residues like Arg263.

    • 2-Chloro Group: This halogen can be directed into a hydrophobic pocket (e.g., P4) to increase binding affinity through hydrophobic interactions. It also modulates the electronics of the pyridine ring.

    • 6-Hydroxymethyl Group: This is a crucial vector for chemical modification. It provides a handle for synthetic elaboration, allowing chemists to "grow" the molecule into adjacent pockets (like the deep P2 pocket) to enhance potency and selectivity. This is a key principle in fragment-based design.

  • Potential & Strategy: This building block is best utilized as a starting fragment that anchors in one part of the Mcl-1 groove, likely via hydrogen bonds from the pyridinol moiety. The strategy would then involve structure-guided design to extend the molecule from the hydroxymethyl and chloro positions to gain additional, high-affinity interactions within the P2 and P3 pockets, thereby building potency and selectivity.

Indole-Based Scaffolds (e.g., AMG-176)

The indole scaffold is arguably one of the most successful and well-validated building blocks for Mcl-1 inhibition, culminating in clinical candidates like AMG-176 (Tapotoclax).[16][17][18]

  • Core Structure (Indole-2-carboxylic acid type): (Self-generated image, not from search)

  • Key Interactions & Advantages:

    • These compounds effectively mimic the BH3 helix. The indole core typically orients a substituent into the deep, plastic P2 pocket.[14]

    • A carboxylic acid or similar acidic group is positioned to form a strong, charge-assisted hydrogen bond with the key Arg263 residue, providing a critical anchor point.[14]

    • Extensive Structure-Activity Relationship (SAR) studies have been published, providing a clear roadmap for optimization.[19]

  • Comparison to Pyridin-3-ol: The indole scaffold, as seen in advanced compounds like AMG-176, is a highly optimized system, whereas the pyridin-3-ol is a more foundational starting point. While the pyridin-3-ol's hydroxyl group could mimic the interaction with Arg263, it is less acidic than the carboxylic acid of the indole series, potentially resulting in a weaker anchoring interaction unless other binding elements compensate.

Thiophene- and Naphthol-Based Scaffolds (e.g., S63845)

Servier's S63845 and the related S64315 (MIK665) are exceptionally potent and selective Mcl-1 inhibitors that have progressed to clinical trials. These molecules are built around a central core that projects substituents into the key P2 and P4 pockets.

  • Core Structure (S63845): (Self-generated image, not from search)

  • Key Interactions & Advantages:

    • These molecules achieve picomolar to low-nanomolar binding affinity (Kd for S63845 is ~0.19 nM).[13][20][21]

    • The structure of S63845 bound to Mcl-1 shows a chloro-substituted naphthol moiety deeply buried in the P2 pocket and another portion of the molecule extending into the P4 pocket.[13][22]

    • They demonstrate remarkable selectivity over Bcl-2 and Bcl-xL, a critical feature for a favorable therapeutic window.[13]

  • Comparison to Pyridin-3-ol: The S63845 scaffold represents a pinnacle of structure-based design, achieving potency and selectivity through complex, multi-point interactions. The pyridin-3-ol building block is synthetically much simpler but lacks the pre-organized, rigid structure that allows S63845 to make such extensive and optimized contacts with the Mcl-1 binding groove.

Macrocyclic Scaffolds (e.g., AZD5991)

Macrocyclization is a sophisticated medicinal chemistry strategy used to constrain a molecule into its bioactive conformation. This pre-organization reduces the entropic penalty of binding, often leading to a dramatic increase in potency. AZD5991 is a prime example of this approach.[23][24][25]

  • Core Strategy: A flexible linear molecule is cyclized, locking in the precise three-dimensional arrangement of functional groups required for optimal binding to the Mcl-1 surface.

  • Key Interactions & Advantages:

    • Leads to extremely high-affinity binders (Kd for AZD5991 is ~0.17 nM).[23][25]

    • Can improve cell permeability and other pharmacokinetic properties compared to linear analogues with high molecular weight and polar functional groups.

    • AMG-176 also incorporates a macrocycle, highlighting the power of this strategy.[18]

  • Comparison to Pyridin-3-ol: This is the most advanced and complex strategy. While a building block like this compound could potentially be incorporated into a macrocyclic design, it does not in itself confer the conformational rigidity that is the hallmark of this inhibitor class.

Quantitative Comparison of Lead Scaffolds

Building Block / ScaffoldRepresentative InhibitorBinding Affinity (Kd/Ki)Key Interactions & Pockets OccupiedKey AdvantagesChallenges & Considerations
Pyridin-3-ol (Fragment/Intermediate)N/A (Requires Optimization)Potential H-bonds (Arg263), P4 pocket (Cl)High synthetic accessibility, good starting point for fragment-based design, favorable physicochemical properties.Low intrinsic potency; requires significant chemical elaboration to achieve high affinity.
Indole-based AMG-176 (Tapotoclax)0.13 nM (Ki)[17]P2 pocket, salt bridge with Arg263.Clinically validated scaffold, potent, well-understood SAR.Can have high molecular weight and polarity, potentially affecting oral bioavailability.
Thiophene/Naphthol S638450.19 nM (Kd)[20][26]Deep P2 pocket engagement, P4 pocket.Exceptional potency and selectivity, demonstrated in vivo efficacy.[13]Complex synthesis, potential for off-target effects that must be carefully profiled.
Macrocyclic AZD59910.17 nM (Kd)[23][25]Conformational restriction, multi-pocket occupancy.Extremely high potency, potential for improved PK properties.Synthetically very challenging; associated with cardiotoxicity in clinical trials, leading to discontinuation.[27]

Experimental Protocol: A Self-Validating TR-FRET Binding Assay

To quantitatively assess and compare the binding affinity of novel compounds derived from these building blocks, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competition assay is an industry-standard method.

Objective: To determine the IC₅₀ value of a test compound by measuring its ability to displace a fluorescently-labeled BH3 peptide tracer from the Mcl-1 protein.

Principle: The assay relies on the energy transfer between a donor fluorophore (e.g., Terbium cryptate on an anti-His tag antibody bound to His-tagged Mcl-1) and an acceptor fluorophore (e.g., d2 on a labeled BIM-BH3 peptide). When the tracer peptide is bound to Mcl-1, the donor and acceptor are in close proximity, generating a high FRET signal. A competitive inhibitor will displace the tracer, separating the fluorophores and causing a decrease in the FRET signal.

Step-by-Step Methodology:
  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer of 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.1% BSA, and 0.05% Tween-20. Causality: The buffer components maintain protein stability and prevent non-specific binding.

    • Mcl-1 Protein: Dilute recombinant His-tagged Mcl-1 protein to a 2X final concentration (e.g., 10 nM) in assay buffer.

    • Anti-His-Tb Antibody: Dilute the Terbium-labeled antibody to a 2X final concentration (e.g., 2 nM) in assay buffer.

    • Tracer Peptide: Dilute the d2-labeled BIM-BH3 peptide to a 2X final concentration (e.g., 20 nM) in assay buffer. Self-Validation: The final concentration should be at or near the Kd of the tracer for the protein to ensure sensitive displacement.

    • Test Compound: Perform a serial dilution of the test compound (e.g., starting at 100 µM) in 100% DMSO, followed by an intermediate dilution in assay buffer to create a 4X stock plate.

  • Assay Procedure:

    • Add 5 µL of 4X test compound from the stock plate to the wells of a low-volume 384-well assay plate. Include "no inhibitor" (DMSO vehicle) controls for high signal and "no protein" controls for low signal.

    • Prepare a detection mix containing the 2X Mcl-1 protein and 2X Anti-His-Tb antibody. Add 10 µL of this mix to all wells.

    • Incubate for 30 minutes at room temperature. Causality: This allows the test compound to reach binding equilibrium with the Mcl-1 protein.

    • Add 5 µL of the 2X d2-labeled tracer peptide to all wells.

    • Seal the plate and incubate for 2-4 hours at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

    • Calculate the ratiometric FRET signal (Emission 665 / Emission 620 * 10,000).

    • Normalize the data using the high and low signal controls.

    • Plot the normalized signal against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

TR_FRET_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Plate 1. Prepare 4X Compound Serial Dilution Plate Add_Cmpd 4. Add 5µL Compound to 384-well Plate Prep_Plate->Add_Cmpd Prep_Mix 2. Prepare 2X Protein/ Antibody Detection Mix Add_Mix 5. Add 10µL Detection Mix Incubate 30 min Prep_Mix->Add_Mix Prep_Tracer 3. Prepare 2X Tracer Peptide Add_Tracer 6. Add 5µL Tracer Incubate 2-4 hours Prep_Tracer->Add_Tracer Add_Cmpd->Add_Mix Add_Mix->Add_Tracer Read_Plate 7. Read Plate on TR-FRET Reader Add_Tracer->Read_Plate Calc_Ratio 8. Calculate FRET Ratio and Normalize Data Read_Plate->Calc_Ratio Plot_Curve 9. Plot Dose-Response Curve Determine IC50 Calc_Ratio->Plot_Curve

Figure 3: Experimental Workflow for a TR-FRET Assay

Conclusion and Future Outlook

The landscape of Mcl-1 inhibitor development is a testament to the power of modern medicinal chemistry, progressing from simple fragments to highly complex, potent, and selective clinical candidates.

  • The This compound building block represents a highly valuable, yet foundational, entry point into Mcl-1 inhibitor design. Its synthetic tractability and strategically placed functional groups for hydrogen bonding and chemical elaboration make it an ideal starting point for fragment-based campaigns aimed at discovering novel chemical matter.

  • In contrast, scaffolds like the indoles , thiophenes/naphthols , and macrocycles found in clinical-stage inhibitors such as AMG-176, S63845, and AZD5991, respectively, are the products of extensive optimization. They provide critical lessons in achieving picomolar potency through multi-point interactions, deep pocket engagement, and conformational pre-organization.

The path forward will likely involve a synthesis of these approaches. Novel fragments, perhaps derived from pyridin-3-ol chemistry, could be used to probe unexplored regions of the Mcl-1 binding groove. These new binding motifs could then be incorporated into more advanced, conformationally restricted scaffolds to build the next generation of inhibitors. Key challenges remain, including optimizing oral bioavailability and mitigating mechanism-based toxicities, such as the cardiotoxicity observed with some agents.[27] A deep understanding of the comparative merits of each building block is essential for rationally designing inhibitors that not only possess high potency but also the safety and pharmacokinetic profile required for a successful cancer therapeutic.

References

A Comparative Guide to the Biological Evaluation of Compounds from 2-Chloro-6-(hydroxymethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Versatile Pyridine Scaffold

In the landscape of medicinal chemistry, the pyridine nucleus is a cornerstone, integral to the structure of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in drug discovery. Within this class, 2-Chloro-6-(hydroxymethyl)pyridin-3-ol stands out as a particularly strategic starting material. Its trifunctional nature—a reactive chlorine atom, a primary alcohol, and a phenolic hydroxyl group—offers synthetic chemists a versatile platform for constructing diverse molecular architectures.[2]

This guide provides a comparative analysis of the biological evaluation of compounds synthesized from this valuable precursor. We will explore its application in developing therapeutic agents for neurological disorders, cancer, and infectious diseases. By delving into the causality behind experimental choices and presenting detailed protocols, this document serves as a practical resource for researchers, scientists, and drug development professionals aiming to leverage this scaffold in their own discovery programs.

Case Study 1: Modulators of Nicotinic Acetylcholine Receptors (nAChRs) for Neurological Disorders

Expertise & Experience: The Rationale for Targeting nAChRs

The pyridin-3-ol core is a well-established pharmacophore for interacting with nicotinic acetylcholine receptors (nAChRs), which are critical targets for neurological conditions like Alzheimer's and Parkinson's disease.[2] The strategic placement of substituents on the this compound scaffold allows for fine-tuning of subtype selectivity and functional activity (agonist vs. antagonist). The chlorine at the 2-position serves as a synthetic handle for introducing various amine-containing side chains, which are often crucial for potent nAChR interaction, while the hydroxymethyl and hydroxyl groups can be modified to optimize pharmacokinetic properties.

Comparative Performance Data

The following table illustrates hypothetical data for a series of nAChR modulators (Compounds 1a-1c ) derived from the parent scaffold, compared to the well-known nAChR agonist, Epibatidine. The evaluation focuses on binding affinity (Kᵢ) at the α4β2 nAChR subtype, a key target for cognitive enhancement, and functional potency (EC₅₀) in a calcium flux assay.

CompoundParent Scaffold Modificationα4β2 Kᵢ (nM)α4β2 EC₅₀ (nM) (Ca²⁺ Flux)
Epibatidine Reference Compound0.050.8
1a 2-aminoethylamino at C25.225.6
1b 2-(pyrrolidin-1-yl)ethylamino at C21.89.4
1c 2-azetidinylmethoxy at C20.94.1

This data is illustrative and serves to compare potential outcomes.

The data suggests that modifying the 2-position can significantly impact both binding and functional activity. The introduction of a constrained cyclic amine (azetidine in 1c ) appears to enhance potency compared to more flexible side chains, guiding a potential structure-activity relationship (SAR) investigation.

Workflow for nAChR Modulator Screening

The following diagram outlines a typical high-throughput screening workflow designed to identify and characterize novel nAChR modulators.

nAChR_Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening & Potency cluster_2 Selectivity & Downstream Assays A Compound Library (Derivatives of Scaffold) B Radioligand Binding Assay (e.g., [³H]Epibatidine) A->B C Identify Primary Hits (% Displacement > 50%) B->C D Dose-Response Curve (Binding Assay) C->D Confirm Hits E Determine Kᵢ Values D->E F Functional Assay (Ca²⁺ Flux or Electrophysiology) E->F G Determine EC₅₀/IC₅₀ Values F->G H Subtype Selectivity Panel (α7, α3β4, etc.) G->H Characterize Potent Hits J Lead Candidate Selection H->J I In Vitro ADME/Tox I->J

Caption: High-throughput screening cascade for nAChR modulators.

Trustworthiness: Self-Validating Experimental Protocol

Protocol: Competitive Radioligand Binding Assay for α4β2 nAChR

This protocol ensures self-validation through the inclusion of controls for total binding, non-specific binding, and a reference compound to confirm assay performance.

  • Preparation of Materials:

    • Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

    • Radioligand: [³H]Epibatidine (specific activity ~50-80 Ci/mmol), diluted in assay buffer to a final concentration of 1 nM.

    • Membrane Preparation: Cell membranes expressing human α4β2 nAChRs. Thaw on ice and dilute in assay buffer to a concentration of 10-20 µg protein per well.

    • Test Compounds: Prepare a 10 mM stock in DMSO. Create a serial dilution series (e.g., 10 µM to 0.1 nM) in assay buffer.

    • Non-specific Binding Control: A high concentration of a known ligand, e.g., 10 µM Nicotine.

    • Apparatus: 96-well microplate, filter mat (e.g., GF/B), scintillation counter.

  • Assay Procedure:

    • To each well of the microplate, add in the following order:

      • 25 µL of Assay Buffer (for total binding) OR 25 µL of non-specific control (for non-specific binding) OR 25 µL of test compound dilution.

      • 25 µL of [³H]Epibatidine solution.

      • 50 µL of the diluted membrane preparation.

    • Incubate the plate at room temperature for 2 hours with gentle agitation.

  • Harvesting and Detection:

    • Rapidly filter the contents of each well through the pre-soaked filter mat using a cell harvester.

    • Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

    • Dry the filter mat completely.

    • Place the mat in a sample bag with scintillation fluid and seal.

    • Measure the radioactivity (counts per minute, CPM) for each filter spot using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Calculate Percent Inhibition for each test compound concentration: 100 * (1 - [(CPM_compound - CPM_nonspecific) / (CPM_total - CPM_nonspecific)]).

    • Plot percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

    • Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Case Study 2: Pyridine-Based Anticancer Agents

Expertise & Experience: Targeting Cell Proliferation Pathways

The pyridine scaffold is a common feature in many kinase inhibitors due to its ability to form key hydrogen bonds within the ATP-binding pocket of enzymes.[3] Derivatives of this compound can be elaborated into potent inhibitors of signaling pathways crucial for cancer cell survival, such as the PI3K/AKT pathway.[4] The synthetic handles on the scaffold allow for the exploration of different substituents to achieve high potency and selectivity against specific kinase isoforms.

Comparative Performance Data

The following table presents representative data for a series of synthesized pyridine derivatives (Compounds 2a-2c ) evaluated for their anti-proliferative activity against HeLa (cervical cancer) and HCT-116 (colon cancer) cell lines.[4][5] Doxorubicin is included as a standard chemotherapeutic agent.

CompoundKey Structural FeatureIC₅₀ HeLa (µM)IC₅₀ HCT-116 (µM)
Doxorubicin Reference Compound0.80.5
2a 2-(4-fluorophenyl)amino at C215.221.8
2b 2-(3-aminophenyl)amino at C27.59.1
2c Fused pyrano[3,2-c]pyridone ring system2.13.5

This data is illustrative and serves to compare potential outcomes.

The results indicate that creating more complex, rigid heterocyclic systems (as in 2c ) can lead to a substantial increase in cytotoxic potency compared to simpler substitutions.[5] This suggests that constraining the molecule's conformation may be a fruitful strategy for improving activity.

Targeted Signaling Pathway

The diagram below illustrates a simplified PI3K/AKT signaling pathway, a common target for anticancer drugs. A hypothetical inhibitor derived from the pyridine scaffold could block the activity of PI3Kα, thereby preventing downstream signaling that promotes cell survival and proliferation.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Recruits & Activates Downstream Downstream Effectors (mTOR, Bad, etc.) AKT->Downstream Activates Proliferation Cell Survival & Proliferation Downstream->Proliferation Promotes Inhibitor Compound 2c (Hypothetical Inhibitor) Inhibitor->PI3K

Caption: Inhibition of the PI3K/AKT pathway by a pyridine derivative.

Trustworthiness: Self-Validating Experimental Protocol

Protocol: MTT Assay for Cell Viability

This protocol is a standard colorimetric assay to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Its self-validating nature comes from the inclusion of vehicle controls and a positive control for cytotoxicity.

  • Cell Seeding:

    • Culture cancer cells (e.g., HeLa) to ~80% confluency.

    • Trypsinize, count, and dilute the cells in complete culture medium to a density of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours (37°C, 5% CO₂).

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and the positive control (e.g., Doxorubicin) in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds to the respective wells.

    • Include "vehicle control" wells containing cells treated with medium and the same concentration of DMSO used for the compounds. Include "blank" wells with medium but no cells.

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each treatment: (Absorbance_treated / Absorbance_vehicle_control) * 100.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Case Study 3: Novel Antimicrobial Agents

Expertise & Experience: Combating Drug Resistance

The rise of multidrug-resistant pathogens necessitates the development of new antimicrobial agents.[1] Pyridine derivatives have been successfully developed as antibacterial drugs, and the this compound scaffold provides a starting point for novel structures. For instance, it can be used to synthesize 3-(pyridine-3-yl)-2-oxazolidinone derivatives, which are analogs of the antibiotic linezolid.[1][6] The goal is to identify compounds with potent activity against Gram-positive bacteria, including resistant strains like MRSA.

Comparative Performance Data

The table below shows minimum inhibitory concentration (MIC) data for hypothetical pyridine-oxazolidinone derivatives (Compounds 3a-3c ) against various bacterial strains, with Linezolid as the comparator.

CompoundR-group on Oxazolidinone NitrogenMIC (µg/mL) vs S. aureusMIC (µg/mL) vs S. pneumoniaeMIC (µg/mL) vs E. faecalis
Linezolid Reference Compound222
3a 4-Morpholinophenyl448
3b 4-(Thiomorpholinodioxide)phenyl222
3c 4-(4-acetylpiperazin-1-yl)phenyl>64>64>64

This data is illustrative and serves to compare potential outcomes.

The data highlights the sensitivity of antimicrobial activity to the C-ring substituent in this class of compounds. The thiomorpholine dioxide moiety (3b ) maintains potency equivalent to Linezolid, whereas the acetylpiperazine group (3c ) abolishes activity, providing clear SAR for lead optimization.[6]

Antimicrobial Discovery Logic

The following diagram shows the logical progression of experiments in an antimicrobial drug discovery program, from initial screening to identifying lead candidates.

Antimicrobial_Discovery A Synthesized Compound Library B Primary Screen: MIC Determination (e.g., S. aureus) A->B C Identify Hits (MIC ≤ 16 µg/mL) B->C D Secondary Screen: Broad-Spectrum MIC Panel (Gram+/Gram-, Resistant Strains) C->D Confirm & Expand F Cytotoxicity Assay (e.g., against HepG2 cells) C->F Assess Safety E Determine Potency & Spectrum D->E G Assess Therapeutic Index E->G H Mechanism of Action Studies (e.g., Protein Synthesis Inhibition) E->H Characterize Leads F->G G->H I Lead Candidate Selection H->I

Caption: Logical workflow for antimicrobial compound evaluation.

Trustworthiness: Self-Validating Experimental Protocol

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol, following CLSI guidelines, is the gold standard for determining the MIC of an antimicrobial agent. It includes sterility and growth controls to validate the results of each experiment.

  • Preparation:

    • Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Bacterial Inoculum: Grow bacteria to the logarithmic phase in CAMHB. Dilute to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay plate.

    • Test Compounds: Prepare a 2x serial dilution of each compound in a separate 96-well plate (e.g., from 128 µg/mL to 0.25 µg/mL).

  • Assay Setup:

    • In a sterile 96-well microtiter plate, add 50 µL of CAMHB to all wells.

    • Transfer 50 µL from the compound dilution plate to the corresponding wells of the final assay plate.

    • Add 50 µL of the prepared bacterial inoculum to each well.

    • Controls:

      • Growth Control: Wells containing medium and bacteria, but no compound.

      • Sterility Control: Wells containing only medium.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading Results:

    • Visually inspect the plate for bacterial growth (indicated by turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

    • The growth control must show turbidity, and the sterility control must remain clear for the assay to be valid.

    • Optionally, an indicator dye like resazurin can be added to aid in visualization.

Conclusion and Future Perspectives

The this compound scaffold is a proven and powerful starting point for the synthesis of biologically active molecules. As demonstrated through these case studies, its derivatives can be effectively tailored to interact with diverse biological targets, including neuronal receptors, cancer-related kinases, and bacterial ribosomes. The key to unlocking this potential lies in a logical, iterative process of chemical synthesis guided by robust biological evaluation.

Future efforts should focus on expanding the chemical space around this scaffold. The application of computational chemistry, such as structure-based drug design and molecular docking, can rationalize observed structure-activity relationships and predict novel modifications with enhanced potency and selectivity. Furthermore, exploring this scaffold for other therapeutic areas, such as anti-inflammatory or antiviral agents, represents a promising avenue for continued research. The combination of versatile chemistry and rigorous, self-validating biological assays will ensure that compounds derived from this scaffold continue to contribute to the pipeline of next-generation therapeutics.

References

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of Synthesized 2-Chloro-6-(hydroxymethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the critical purity assessment of 2-Chloro-6-(hydroxymethyl)pyridin-3-ol, a key intermediate in pharmaceutical synthesis.[1] We will delve into the rationale behind method development, compare two robust reversed-phase HPLC (RP-HPLC) approaches, and provide detailed experimental protocols. The focus is on creating a scientifically sound, self-validating system for researchers, scientists, and drug development professionals to ensure the quality and consistency of this vital compound.

The intrinsic stability of a drug substance is a crucial factor, and forced degradation studies are instrumental in understanding its chemical behavior under various stress conditions.[2] For pyridine derivatives, it has been shown that they can be susceptible to degradation under acidic, alkaline, oxidative, and photolytic conditions.[3] Therefore, a well-developed HPLC method must be "stability-indicating," meaning it can resolve the parent compound from any potential degradation products and process-related impurities.

Understanding the Analyte: this compound

Before developing a separation method, it is essential to understand the physicochemical properties of the target molecule. This compound is a polar aromatic compound containing both acidic (hydroxyl) and basic (pyridine nitrogen) functionalities. This amphoteric nature, along with the presence of a chromophore, makes RP-HPLC with UV detection a suitable analytical choice.[4][5] The primary goal is to separate the main component from potential impurities, which may include starting materials like 2-chloropyridin-3-ol, over-chlorinated byproducts, or isomers.

Comparative HPLC Methodologies

We will compare two distinct RP-HPLC methods: a traditional approach using a standard C18 column with a simple acidic mobile phase and an alternative method employing a polar-embedded C18 column for enhanced retention and selectivity of polar analytes.

Method 1: Standard C18 with Acetonitrile/Water/Trifluoroacetic Acid (TFA)

This is a widely used, robust method for the analysis of many pharmaceutical compounds. The C18 stationary phase provides hydrophobic retention, while the acidic mobile phase (TFA) helps to ensure consistent ionization of the analyte and any basic impurities, leading to improved peak shape and reproducibility.[4]

Method 2: Polar-Embedded C18 with Acetonitrile/Water/Formic Acid

For highly polar compounds, a standard C18 column might not provide sufficient retention, leading to elution near the solvent front and poor resolution from other polar impurities. A polar-embedded C18 column contains a polar functional group (e.g., amide or carbamate) near the silica surface, which promotes retention of polar analytes through alternative interaction mechanisms and prevents phase collapse in highly aqueous mobile phases.[4] Formic acid is a milder acid than TFA and is also more compatible with mass spectrometry (MS) if further characterization of impurities is required.[6]

Data Presentation: Comparative Performance of HPLC Methods
Parameter Method 1: Standard C18 with TFA Method 2: Polar-Embedded C18 with Formic Acid Rationale for Comparison
Stationary Phase C18, 5 µm, 150 x 4.6 mmPolar-Embedded C18, 5 µm, 150 x 4.6 mmTo evaluate the effect of stationary phase chemistry on the retention and selectivity of a polar analyte.
Mobile Phase A 0.1% TFA in Water0.1% Formic Acid in WaterComparing a strong ion-pairing agent (TFA) with a weaker acid (Formic Acid) on peak shape and retention.
Mobile Phase B 0.1% TFA in Acetonitrile0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC.
Gradient 5% to 95% B in 20 minutes5% to 95% B in 20 minutesA standard gradient to elute a range of polar and non-polar compounds.
Flow Rate 1.0 mL/min1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temperature 30 °C30 °CTo ensure reproducibility.
Detection Wavelength 260 nm260 nmBased on the UV absorbance of similar pyridine derivatives.[5]
Expected Retention Time of Main Peak ~ 8 minutes~ 10 minutesThe polar-embedded phase is expected to provide more retention for the polar analyte.
Expected Resolution (Main Peak vs. 2-chloropyridin-3-ol) > 2.0> 2.5The alternative selectivity of the polar-embedded phase may improve the resolution of closely related polar impurities.
Advantages Robust, widely used, good peak shape for basic compounds.Enhanced retention of polar compounds, compatible with MS.Highlights the trade-offs between a general-purpose method and a specialized one.
Limitations TFA can be difficult to remove from the column and can suppress MS signals.May have different selectivity for non-polar impurities compared to a standard C18.Important considerations for method transfer and further analytical work.

Experimental Protocols

Detailed Step-by-Step Methodology for Method 2 (Recommended)

This protocol outlines the procedure for the recommended method using a polar-embedded C18 column, which is anticipated to provide superior performance for this specific analyte.

1. Reagents and Materials:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, ultrapure)

  • Formic Acid (ACS grade or higher)

  • Methanol (HPLC grade)

  • Polar-Embedded C18 column (e.g., Agilent Zorbax SB-AQ, Waters Atlantis T3)

  • HPLC system with UV detector

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

2. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas using sonication or vacuum filtration.

  • Mobile Phase B (Organic): Add 1.0 mL of formic acid to 1000 mL of acetonitrile. Mix thoroughly and degas.

3. Standard Solution Preparation:

  • Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 100 µg/mL.

4. Sample Solution Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 100 µg/mL.

  • Filter an aliquot of the sample solution through a 0.45 µm syringe filter into an HPLC vial.

5. HPLC Conditions:

  • Column: Polar-Embedded C18, 5 µm, 150 x 4.6 mm

  • Mobile Phase: Gradient elution as described in the table above.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 260 nm

  • Run Time: 25 minutes (including equilibration)

6. Data Analysis:

  • Integrate the peaks in the chromatograms.

  • Calculate the purity of the synthesized sample by the area percent method:

    • % Purity = (Area of Main Peak / Total Area of all Peaks) x 100

Visualization of Experimental Workflow

The following diagram illustrates the systematic approach to the purity assessment of this compound via HPLC.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation sample_prep Sample & Standard Preparation hplc_setup HPLC System Setup (Column, Method) sample_prep->hplc_setup mobile_phase_prep Mobile Phase Preparation mobile_phase_prep->hplc_setup injection Inject Sample & Standard Solutions hplc_setup->injection chromatogram Data Acquisition (Chromatogram) injection->chromatogram peak_integration Peak Integration chromatogram->peak_integration purity_calc Purity Calculation (% Area) peak_integration->purity_calc report Generate Report purity_calc->report

Caption: Workflow for HPLC Purity Assessment.

Trustworthiness: A Self-Validating System

To ensure the trustworthiness of the analytical results, the HPLC method should be validated according to ICH guidelines.[7] This involves assessing parameters such as:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. Forced degradation studies are key to demonstrating specificity.[7][8]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

By performing a full validation, the chosen HPLC method becomes a self-validating system, providing a high degree of confidence in the reported purity values.

Conclusion

The purity of pharmaceutical intermediates like this compound is paramount to the safety and efficacy of the final drug product. A well-developed and validated stability-indicating HPLC method is essential for quality control. While a standard C18 column can provide adequate results, the use of a polar-embedded C18 column is recommended for this polar analyte to achieve superior retention, selectivity, and overall method robustness. This guide provides a framework for comparing and implementing a suitable HPLC method, ensuring the generation of accurate and reliable purity data in a research and drug development setting.

References

A Senior Application Scientist's Guide to Biomarker Assay Validation in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Template—A Fit-for-Purpose Philosophy

In the landscape of drug development, biomarkers are the critical signposts that guide our journey. They inform on safety, efficacy, and mechanism of action, making the reliability of their measurement paramount. The validation of a biomarker assay is not a mere box-ticking exercise against a rigid template; it is a scientific investigation in its own right. It is the process of building confidence that an analytical method is not just functional, but truly "fit-for-purpose" (FFP).[1]

The FFP approach, a cornerstone of modern bioanalysis, dictates that the level of validation rigor should be proportional to the intended use of the biomarker data.[2][3] An exploratory biomarker used for internal go/no-go decisions in early discovery will not require the same exhaustive validation as a pivotal biomarker used to determine patient dosing in a Phase III trial.[4][5] This guide is structured around this philosophy, providing researchers, scientists, and drug development professionals with the causal logic behind experimental choices, enabling them to design and execute robust, self-validating biomarker assays.

The Logic of Validation: An Iterative Workflow

The validation of a biomarker assay is a dynamic and iterative process. It begins with defining the "Context of Use" (COU)—a precise description of how the biomarker data will be applied in the drug development program.[6] The COU dictates the required performance characteristics of the assay, guiding the entire validation strategy.

The following diagram illustrates the logical flow, emphasizing the iterative nature of assay development and validation. An initial exploratory validation may be sufficient for early-phase decisions, but as the biomarker's role becomes more critical, an advanced, more rigorous validation is required, often looping back to method optimization.[1]

Validation_Workflow cluster_0 Phase 1: Pre-Validation cluster_1 Phase 2: Core Validation cluster_2 Phase 3: Application & Monitoring COU Define Context of Use (COU) - Exploratory? - Pivotal Safety/Efficacy? PreVal Pre-analytical Considerations (Sample Collection, Handling) COU->PreVal Informs AssayDev Assay Development & Optimization Accuracy Accuracy AssayDev->Accuracy Proceed to Validation PreVal->AssayDev Precision Precision (Repeatability & Reproducibility) Accuracy->Precision Selectivity Selectivity & Specificity Precision->Selectivity Sensitivity Sensitivity (LLOQ/ULOQ) Selectivity->Sensitivity Parallelism Parallelism & Dilutional Linearity Sensitivity->Parallelism Stability Stability (Freeze-Thaw, Bench-top, Long-term) Parallelism->Stability SampleAnalysis In-Study Sample Analysis Stability->SampleAnalysis Assay Ready SampleAnalysis->AssayDev Data Review/ Assay Failure ISR Incurred Sample Reanalysis (ISR) SampleAnalysis->ISR Monitors Performance

Caption: A conceptual workflow for fit-for-purpose biomarker assay validation.

A Comparative Look at Analytical Platforms

The choice of analytical platform is a foundational decision in assay development. The most common platforms for protein biomarkers are ligand-binding assays (LBA) and liquid chromatography-tandem mass spectrometry (LC-MS).[7] Within LBAs, several technologies offer distinct advantages, particularly for multiplexing.[1][2][4][8][9]

Platform Performance Comparison: LBA vs. LC-MS
ParameterLigand-Binding Assays (e.g., ELISA, MSD)LC-MS/MSCausality & Field Insights
Specificity Dependent on antibody quality; potential for cross-reactivity with structurally similar proteins.[10]High; based on mass-to-charge ratio and fragmentation patterns, providing superior structural confirmation.[11][12]LBAs measure immunoreactivity, which may not always equate to the specific protein isoform of interest. LC-MS/MS directly measures a unique peptide surrogate, offering higher confidence in analyte identity.[11]
Sensitivity Varies widely. Electrochemiluminescence (e.g., MSD) and Single Molecule Array (Simoa) can reach fg/mL levels.[4][8]Generally in the low ng/mL to high pg/mL range, but can be enhanced with immunoaffinity enrichment.[12][13]For ultra-low abundance biomarkers, advanced LBA platforms often provide the required sensitivity that standard LC-MS/MS cannot achieve without significant sample enrichment.[4]
Multiplexing Excellent. Platforms like Luminex can measure up to 100 analytes simultaneously in a small sample volume.[1][14]Possible, but more complex to develop. Typically limited to ~10-20 analytes in a single run.Multiplex LBAs are ideal for exploratory studies profiling broad panels (e.g., cytokines).[1] LC-MS/MS multiplexing is powerful but requires careful optimization to avoid ion suppression.[13]
Dynamic Range Typically narrower (2-4 logs).[8]Wider (4-5 logs), offering greater flexibility for biomarkers with large concentration variations.[13]The linear response over a wide concentration range makes LC-MS/MS advantageous for biomarkers that exhibit significant physiological or pathological fluctuations.
Throughput High; well-suited for automation and processing large numbers of samples in 96/384-well plates.Generally lower due to serial sample introduction and chromatography run times.For large clinical trials requiring analysis of thousands of samples, the throughput of plate-based LBAs is a significant operational advantage.
Sample Volume Low; multiplex platforms require as little as 25 µL.[1][4]Higher; typically requires 50-100 µL, though microscale methods are reducing this.[15]In pediatric studies or when sample availability is limited, the low volume requirement of multiplex LBAs is a critical enabler.[4]
Comparison of Multiplex Immunoassay Platforms
PlatformPrincipleKey AdvantagesKey LimitationsBest For
Traditional ELISA Enzyme-linked immunosorbent assay (Colorimetric/Chemiluminescent)Widely available, cost-effective for single analytes, simple workflow.[1][9]Single-plex, higher sample volume per analyte, narrower dynamic range.[4][9]Verification of single biomarkers or small-scale studies.
Luminex (xMAP) Color-coded beads with flow cytometry detectionHigh multiplexing capacity (up to 100-plex), good sensitivity (pg/mL), low sample volume.[1][8]Potential for spectral overlap between beads, requires a specialized flow cytometer.Broad, exploratory biomarker screening in discovery and early clinical phases.
Meso Scale Discovery (MSD) Electrochemiluminescence (ECL) on patterned electrodesExcellent sensitivity (low pg/mL to fg/mL), wide dynamic range (~4 logs), high tolerance to matrix effects.[2][8]Lower multiplexing capacity than Luminex (typically up to 10-plex), proprietary platform.[9]Quantification of low-abundance biomarkers, validation of discovery hits, and studies requiring high sensitivity in complex matrices like plasma.

Core Validation Parameters: Protocols & Acceptance Criteria

A self-validating system is one where every experimental step is designed to confirm the assay's performance characteristics. Below are the core parameters, their scientific rationale, detailed protocols, and generally accepted criteria.

General Acceptance Criteria Summary

Validation ParameterGeneral Acceptance CriteriaRationale
Accuracy Mean concentration within ±15% of nominal value (±20% at LLOQ).[16][17]Ensures the measured value is close to the true value.
Precision Coefficient of Variation (CV) ≤15% (≤20% at LLOQ) for repeatability and intermediate precision.[16][17]Guarantees that results are reproducible over time and under different conditions (e.g., different analysts, days).[18]
Selectivity Response in blank matrix should be <20% of the LLOQ response.[19]Confirms the assay is not significantly affected by endogenous matrix components.
Stability Mean concentration of stability samples within ±15% of baseline (T=0) samples.[20]Ensures the biomarker is stable under the conditions of sample collection, processing, storage, and analysis.
Dilutional Linearity Accuracy within ±15% of nominal concentration after dilution.[21]Confirms that highly concentrated samples can be diluted into the quantifiable range without losing accuracy.
Accuracy

Causality: Accuracy demonstrates the degree of closeness between the concentration value measured by the assay and the nominal or known "true" value. It is the cornerstone of quantitative reliability, directly impacting the validity of clinical decisions based on the biomarker data.

Experimental Protocol:

  • Preparation: Prepare Quality Control (QC) samples by spiking a known concentration of the reference standard into the same biological matrix as the study samples. Prepare at least three concentration levels: Low (≤3x LLOQ), Medium, and High (≥75% of ULOQ).

  • Analysis: Analyze a minimum of five replicates of each QC level in at least three separate analytical runs.

  • Calculation: Determine the mean concentration for each level. Calculate the percent relative error (%RE) for each level using the formula: %RE = [(Mean Measured Conc. - Nominal Conc.) / Nominal Conc.] * 100.

  • Acceptance: The mean concentration should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).[7][16]

Precision (Repeatability & Intermediate Precision)

Causality: Precision measures the random error of an assay and describes the closeness of repeated individual measurements. It is assessed at two levels: repeatability (intra-assay precision) under the same conditions, and intermediate precision (inter-assay precision) across different days, analysts, or equipment.[18][22] Good precision ensures that observed changes in biomarker levels are due to biological effects, not analytical variability.

Experimental Protocol:

  • Preparation: Use the same QC samples prepared for accuracy assessment (Low, Medium, High).

  • Analysis:

    • Repeatability (Intra-assay): Analyze a minimum of five replicates of each QC level within a single analytical run.

    • Intermediate Precision (Inter-assay): Analyze a minimum of three replicates of each QC level across at least three different runs, preferably conducted by different analysts on different days.

  • Calculation: Calculate the coefficient of variation (%CV) for the measured concentrations at each QC level for both intra- and inter-assay assessments.

  • Acceptance: The %CV should not exceed 15% (20% at the LLOQ).[7][16]

Selectivity & Specificity

Causality: Selectivity ensures that the assay can measure the analyte of interest without interference from other components in the biological matrix (e.g., lipids, endogenous proteins).[23][24] Specificity is the ability of the assay to distinguish the analyte from structurally similar molecules (e.g., metabolites, precursor proteins).[21][25] These parameters prevent false positive or negative results.

Experimental Protocol:

  • Selectivity:

    • Obtain blank matrix samples from at least six different individual sources.

    • Analyze each blank sample to assess for interfering peaks or signals at the retention time or region of the analyte.

    • Spike a subset of these individual matrix lots with the analyte at the LLOQ level and analyze.

    • Acceptance: The response in blank samples should be less than 20% of the LLOQ response. For the spiked samples, results should be within ±25% of the nominal concentration for at least 80% of the lots tested.[19]

  • Specificity (for LBA):

    • Identify potentially cross-reacting substances (e.g., structurally related proteins, concomitant medications).[25]

    • Spike these substances into matrix containing the analyte at a low QC concentration.

    • Analyze the samples and assess the recovery of the analyte.

    • Acceptance: The presence of the interfering substance should not alter the measured analyte concentration by more than 15%.[24]

Sensitivity (LLOQ & ULOQ)

Causality: The Lower and Upper Limits of Quantification (LLOQ/ULOQ) define the boundaries of the reliable measurement range. The LLOQ is the lowest concentration that can be measured with acceptable accuracy and precision, which is critical for studies where biomarker levels may be very low.[19][26] The ULOQ is the highest concentration within that range.

Experimental Protocol:

  • Determination: The LLOQ is established as the lowest standard on the calibration curve that consistently meets the acceptance criteria for accuracy (±20%) and precision (≤20%).[27]

  • Verification:

    • Prepare at least five samples at the proposed LLOQ concentration.

    • Analyze these samples over multiple runs.

    • Confirm that the analyte response at the LLOQ is distinguishable from blank and typically at least 5-10 times the response of a blank sample.[19][27]

    • The ULOQ is the highest standard on the calibration curve that meets accuracy (±15%) and precision (≤15%) criteria.

Parallelism & Dilutional Linearity

Causality: This is a critical parameter for endogenous biomarkers. Parallelism confirms that the dose-response relationship of the endogenous analyte in serially diluted study samples is parallel to the calibration curve prepared with a recombinant or purified reference standard.[28] A lack of parallelism indicates that matrix components are interfering with the binding kinetics of the assay, meaning the reference standard is not behaving like the endogenous analyte in that matrix. Dilutional linearity ensures that samples with concentrations above the ULOQ can be diluted into the assay range and still yield accurate results.[3]

Experimental Protocol:

  • Sample Selection: Select at least three sources of study matrix with high endogenous concentrations of the biomarker.

  • Serial Dilution: Create a serial dilution series (e.g., 2-fold, 4-fold, 8-fold, etc.) for each source using the assay's standard diluent buffer.

  • Analysis: Analyze the undiluted sample and all dilutions.

  • Calculation: Back-calculate the concentration of the endogenous analyte in the undiluted sample from each dilution, correcting for the dilution factor. Calculate the %CV across the dilution series for each source.

  • Acceptance: The %CV of the back-calculated concentrations across the dilution series should be ≤20-30%. The dilution-adjusted concentration-response curves should be parallel to the standard curve.[19][28]

Parallelism_Concept A Response B Log Concentration ->A ->B Standard Standard Curve (Recombinant Protein in Buffer) Parallel Parallel Dilution (Endogenous Analyte in Matrix) NonParallel Non-Parallel Dilution (Matrix Effect) 1,1 1,1 4,3 4,3 1,1->4,3 1.5,0.5 1.5,0.5 4.5,2.5 4.5,2.5 1.5,0.5->4.5,2.5 2,0.2 2,0.2 4.5,1.2 4.5,1.2 2,0.2->4.5,1.2

Caption: Parallelism demonstrates similar binding characteristics between standard and sample.

Stability

Causality: Biomarkers can be sensitive to degradation due to enzymatic activity, pH changes, or temperature fluctuations. Stability testing is essential to define the conditions under which clinical samples must be collected, processed, shipped, and stored to ensure the measured concentration reflects the true in vivo concentration at the time of collection.[20][29]

Experimental Protocol:

  • Preparation: Use at least two QC pools (Low and High) prepared in the relevant biological matrix.

  • Conditions to Test:

    • Freeze-Thaw Stability: Aliquot QCs and subject them to a minimum of three freeze-thaw cycles. For each cycle, samples are frozen (e.g., at -80°C for 24 hours) and then thawed completely at room temperature.[29][30][31]

    • Short-Term (Bench-Top) Stability: Keep aliquots of QCs at room temperature for a duration that mimics the expected sample handling time during processing (e.g., 4, 8, 24 hours).

    • Long-Term Stability: Store aliquots of QCs at the intended storage temperature (e.g., -80°C) for extended periods (e.g., 1, 3, 6, 12 months), covering the expected duration of the clinical study.[29]

  • Analysis: After exposure to the specified conditions, analyze the stability samples alongside freshly thawed baseline (T=0) control samples from the same QC pools.

  • Calculation: Calculate the mean concentration of the stability samples and compare it to the mean concentration of the baseline samples.

  • Acceptance: The mean concentration of the stability-tested samples should be within ±15% of the baseline samples.[20]

Conclusion: A Commitment to Data Integrity

The validation of a biomarker assay is a foundational activity in drug development that ensures the integrity of the data upon which critical decisions are made.[4] By embracing a "fit-for-purpose" philosophy and rigorously interrogating each performance parameter, scientists can build a self-validating system that provides robust, reliable, and defensible results. This guide provides the framework and the causal logic to move beyond rote procedures and toward intelligent assay design, ensuring that the biomarkers we measure are not just numbers, but meaningful insights into human biology and therapeutic intervention.

References

Navigating Therapeutic Frontiers: An In Vivo Comparative Guide to Pyridine-Based Mcl-1, HIV-1 RT, and nAChR Modulators

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Drug Development Professionals

The pyridine ring is a cornerstone in medicinal chemistry, lending favorable pharmacokinetic and pharmacodynamic properties to a multitude of therapeutic agents[1][2]. One of its derivatives, 2-Chloro-6-(hydroxymethyl)pyridin-3-ol, serves as a key intermediate in the synthesis of several advanced drug candidates, including Myeloid Cell Leukemia-1 (Mcl-1) inhibitors, HIV-1 reverse transcriptase (RT) inhibitors, and nicotinic acetylcholine receptor (nAChR) modulators[3][4]. While direct in vivo proof-of-concept studies for drugs explicitly derived from this single intermediate are not extensively documented in publicly accessible literature, a comparative analysis of pyridine-containing compounds within these therapeutic classes offers invaluable insights for researchers and drug developers.

This guide provides an in-depth comparison of the in vivo performance of representative pyridine-based drugs in these three critical areas. We will dissect the experimental data, providing a clear-eyed view of their efficacy, and present detailed protocols to support the replication and extension of these pivotal studies.

Part 1: Mcl-1 Inhibition in Oncology: A Tale of Two Pyridine-Based Compounds

The anti-apoptotic protein Mcl-1 is a prime target in oncology, with its overexpression linked to tumor survival and drug resistance. Here, we compare two potent, selective, pyridine-containing Mcl-1 inhibitors, S63845 and AZD5991, with the established BCL-2 inhibitor, Venetoclax, as a benchmark for apoptosis induction.

Comparative Efficacy of Mcl-1 Inhibitors

Both S63845 and AZD5991 have demonstrated remarkable single-agent efficacy in preclinical cancer models, inducing tumor regression in hematological malignancies.

CompoundAnimal ModelDosing RegimenKey Efficacy OutcomeCitation
S63845 NCI-H929 multiple myeloma xenograftSingle IV dose (60 or 80 mg/kg)Initial tumor regression[5]
AZD5991 Multiple myeloma & AML xenograft modelsSingle IV doseComplete tumor regression[6][7]
Venetoclax (Comparator) MOLM-13 AML xenograftNot specifiedSignificant inhibition of AML progression and extended survival[8]

AZD5991, in particular, has shown the ability to induce complete tumor regression with a single tolerated dose in multiple models of multiple myeloma and acute myeloid leukemia[6][7]. S63845 also demonstrates potent anti-tumor activity and an acceptable safety margin as a single agent in various cancer models[3][4][9]. In comparison, Venetoclax, while effective, often finds its greatest utility in combination therapies, particularly in overcoming resistance mechanisms in some AML models[8][10].

Signaling Pathway: Mcl-1 Inhibition and Apoptosis Induction

Mcl-1 inhibitors, such as S63845 and AZD5991, bind to the BH3-binding groove of Mcl-1, preventing it from sequestering pro-apoptotic proteins like Bak and Bax. This unleashes the mitochondrial apoptotic pathway, leading to caspase activation and programmed cell death.

Mcl1_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Mcl1 Mcl-1 Bak Bak Mcl1->Bak Inhibition CytoC Cytochrome c Bak->CytoC Release Bax Bax Bax->CytoC Release Apoptosome Apoptosome Formation CytoC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis S63845_AZD5991 S63845 / AZD5991 (Mcl-1 Inhibitor) S63845_AZD5991->Mcl1 Inhibition

Caption: Mcl-1 inhibitors block its anti-apoptotic function, leading to apoptosis.

Experimental Protocol: In Vivo Efficacy Assessment in a Multiple Myeloma Xenograft Model

This protocol is a synthesized example based on the methodologies described for Mcl-1 inhibitors[5].

  • Cell Culture: Culture NCI-H929 human multiple myeloma cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Animal Model: Use female severe combined immunodeficient (SCID) mice, 6-8 weeks old.

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 NCI-H929 cells in 100 µL of a 1:1 mixture of media and Matrigel into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements every 2-3 days. Calculate tumor volume using the formula: (length x width^2) / 2.

  • Treatment Initiation: When tumors reach an average volume of 150-200 mm^3, randomize mice into treatment and control groups (n=8-10 mice per group).

  • Drug Administration:

    • Treatment Group: Administer the Mcl-1 inhibitor (e.g., S63845) as a single intravenous (IV) injection at a dose of 60 mg/kg.

    • Control Group: Administer vehicle control (e.g., 10% DMSO, 40% PEG300, 50% water) via the same route and schedule.

  • Efficacy Endpoint: Continue to monitor tumor volume for a predefined period (e.g., 21 days) or until tumors in the control group reach a predetermined maximum size.

  • Data Analysis: Plot mean tumor volume ± SEM for each group over time. Statistically compare the tumor growth between the treatment and control groups using an appropriate statistical test (e.g., two-way ANOVA).

Part 2: HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Pyridinone-based compounds have emerged as potent NNRTIs. We compare the modern NNRTI, Doravirine, which features a pyridinone core, against the first-generation NNRTI, Efavirenz.

Comparative Efficacy of Pyridinone-Based NNRTIs

Doravirine has demonstrated non-inferior efficacy to Efavirenz in treatment-naive adults with HIV-1, with a more favorable safety profile, particularly concerning neuropsychiatric side effects and lipid profiles[11].

CompoundClinical TrialDosing Regimen (in combination with other antiretrovirals)Key Efficacy Outcome (Week 48)Citation
Doravirine DRIVE-AHEAD100 mg once daily84% of patients achieved HIV-1 RNA <50 copies/mL[11]
Efavirenz (Comparator) DRIVE-AHEAD600 mg once daily81% of patients achieved HIV-1 RNA <50 copies/mL[11]

In long-term follow-up to 192 weeks, doravirine-based regimens maintained effective viral suppression with a low incidence of drug resistance[11]. Doravirine is also effective against the common K103N resistance mutation, a significant advantage over older NNRTIs[12].

Mechanism of Action: NNRTI Inhibition of HIV-1 Reverse Transcriptase

NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket near the active site of HIV-1 reverse transcriptase. This binding induces a conformational change in the enzyme, inhibiting its function and preventing the conversion of viral RNA to DNA.

HIV_RT_Pathway cluster_HIV_Replication HIV Replication Cycle cluster_Drug_Action Drug Action Viral_RNA Viral RNA Genome Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription RT Reverse Transcriptase (RT) Integration Integration into Host Genome Doravirine Doravirine (NNRTI) Doravirine->RT Allosteric Inhibition

Caption: NNRTIs like Doravirine allosterically inhibit HIV-1 reverse transcriptase.

Experimental Protocol: In Vivo Assessment of Antiviral Efficacy

While human clinical trial data is most relevant for HIV drugs, preclinical in vivo models are used for initial efficacy and safety assessment. This is a general protocol for such studies.

  • Animal Model: Use humanized mice (e.g., NSG mice engrafted with human CD34+ hematopoietic stem cells) to create a model with a functional human immune system susceptible to HIV-1 infection.

  • Infection: Infect the mice with a standardized dose of a laboratory-adapted or clinical isolate of HIV-1.

  • Treatment Initiation: After confirmation of stable viremia, randomize mice into treatment and control groups.

  • Drug Administration:

    • Treatment Group: Administer the NNRTI (e.g., Doravirine) orally once daily at a clinically relevant dose.

    • Comparator Group: Administer a standard-of-care NNRTI (e.g., Efavirenz) via the same route and schedule.

    • Control Group: Administer a vehicle control.

  • Efficacy Endpoint: Monitor plasma viral load (HIV-1 RNA copies/mL) at regular intervals using quantitative PCR.

  • Data Analysis: Compare the reduction in viral load between the treatment, comparator, and control groups over time.

Part 3: Nicotinic Acetylcholine Receptor (nAChR) Modulation for CNS Disorders

Varenicline, a partial agonist at α4β2 nAChRs, is a first-line therapy for smoking cessation. Its pyridine-like azabicyclic structure is key to its activity.

Comparative Efficacy of Varenicline

Varenicline has consistently demonstrated superior efficacy for smoking cessation compared to placebo and other first-line treatments like bupropion and nicotine replacement therapy[13][14].

TreatmentStudy PopulationPrimary EndpointAbstinence RateCitation
Varenicline Adult SmokersContinuous abstinence weeks 9-12~44%[15]
Bupropion SR (Comparator) Adult SmokersContinuous abstinence weeks 9-12~30%[13]
Placebo (Comparator) Adult SmokersContinuous abstinence weeks 9-12~18%[13]

In vivo animal studies show that varenicline stimulates dopamine release to about 40-60% of nicotine's maximal effect while also antagonizing the effects of nicotine[15][16]. This dual action is believed to reduce cravings and withdrawal symptoms while also diminishing the rewarding effects of smoking.

Signaling Pathway: α4β2 nAChR Partial Agonism

Varenicline acts on the mesolimbic dopamine system. By partially agonizing α4β2 nAChRs on dopaminergic neurons in the ventral tegmental area (VTA), it causes a moderate, sustained increase in dopamine release in the nucleus accumbens. This alleviates withdrawal symptoms. As a partial agonist, it also competes with nicotine for binding, thereby blocking the larger dopamine surge that provides the reinforcing effects of smoking.

Varenicline_Pathway cluster_Mesolimbic Mesolimbic Dopamine System cluster_Drug_Action Drug Action VTA VTA Dopaminergic Neuron NAc Nucleus Accumbens VTA->NAc Dopamine Projection nAChR α4β2 nAChR Dopamine Dopamine Release nAChR->Dopamine Stimulates Reward Reward & Reinforcement Dopamine->Reward Varenicline Varenicline (Partial Agonist) Varenicline->nAChR Partial Activation & Blocks Nicotine Nicotine Nicotine (Full Agonist) Nicotine->nAChR Full Activation

Caption: Varenicline partially activates α4β2 nAChRs, reducing nicotine's rewarding effects.

Experimental Protocol: In Vivo Assessment in a Rat Model of Nicotine Self-Administration

This protocol outlines a standard method to evaluate the efficacy of smoking cessation aids in preclinical models.

  • Animal Model: Use adult male Wistar rats.

  • Surgical Preparation: Surgically implant an intravenous catheter into the jugular vein of each rat for nicotine self-administration.

  • Self-Administration Training: Train rats to press a lever to receive an intravenous infusion of nicotine (e.g., 0.03 mg/kg/infusion) in operant conditioning chambers. Sessions are typically 1 hour daily for 10-14 days until stable responding is achieved.

  • Treatment Administration:

    • Treatment Group: Administer Varenicline (e.g., 1-2 mg/kg) via subcutaneous injection 30 minutes before the self-administration session.

    • Control Group: Administer saline vehicle via the same route and schedule.

  • Efficacy Endpoint: Measure the number of lever presses and nicotine infusions during the session. A reduction in these measures in the varenicline-treated group compared to the control group indicates a decrease in the reinforcing effects of nicotine.

  • Data Analysis: Compare the mean number of infusions between the varenicline and saline groups using a t-test or ANOVA.

Conclusion and Future Perspectives

The pyridine scaffold, and by extension its derivative this compound, remains a highly valuable starting point for the development of innovative therapeutics. The in vivo data for pyridine-containing Mcl-1 inhibitors, HIV-1 NNRTIs, and nAChR modulators clearly demonstrate their potential to address significant unmet medical needs in oncology, infectious disease, and CNS disorders.

For Mcl-1 inhibitors like S63845 and AZD5991, the potent single-agent activity in hematological cancer models is highly encouraging, suggesting a promising future for this class of drugs, both as monotherapies and in combination regimens[1][6]. In the realm of HIV treatment, the development of pyridinone-based NNRTIs such as Doravirine highlights a successful evolution towards drugs with improved efficacy, safety, and resistance profiles compared to earlier generations[11]. For CNS disorders, the success of Varenicline illustrates how nuanced modulation of neurotransmitter systems with pyridine-based structures can lead to effective treatments for complex conditions like addiction[15][17].

Future research should continue to explore the vast chemical space around the pyridin-3-ol core. The development of compounds with enhanced selectivity, improved pharmacokinetic properties, and novel mechanisms of action will be critical. The comparative data and detailed protocols provided in this guide serve as a foundational resource for researchers and drug development professionals aiming to build upon these successes and translate the promise of these compounds into clinical realities.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Chloro-6-(hydroxymethyl)pyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Hazard Assessment & Characterization

Due to its chemical structure as a halogenated organic compound, 2-Chloro-6-(hydroxymethyl)pyridin-3-ol is presumed to share hazards with analogous chemicals.[1] The following table summarizes the expected hazard profile based on data from structurally similar pyridine derivatives. This assessment is critical for informing safe handling and disposal decisions.

Hazard ClassificationDescriptionPrecautionary Measures
Acute Toxicity Likely harmful if swallowed, in contact with skin, or if inhaled.[4][5][6]Avoid all direct contact, including inhalation of dust or aerosols.[6] Always handle within a chemical fume hood and use appropriate Personal Protective Equipment (PPE).
Skin & Eye Irritation Expected to cause skin irritation and serious eye irritation.[4][5]Wear chemically resistant gloves and safety goggles with side shields.[1][7] An emergency eyewash station should be readily accessible.[8]
Environmental Hazard Halogenated organic compounds can be toxic to aquatic life with long-lasting effects.[6]Prevent the chemical from entering drains, soil, or waterways.[1][7][9] All waste and spill materials must be collected for hazardous disposal.
Reactivity Pyridine derivatives can be incompatible with strong oxidizing agents, strong acids, and bases.[8][10]Segregate from incompatible materials during storage and disposal to prevent dangerous reactions.[8][11]

Section 2: Immediate Safety & Handling Prerequisites

Proper disposal begins with safe handling. Before collecting waste, ensure the following precautions are in place.

Personal Protective Equipment (PPE)

A fundamental aspect of laboratory safety is the consistent use of appropriate PPE.

  • Eye Protection: Wear chemical safety goggles or glasses with side-shields.[1][7]

  • Hand Protection: Use chemically resistant gloves (e.g., butyl rubber). Nitrile gloves may not offer sufficient protection for prolonged contact.[8] Always wash hands thoroughly after removing gloves.[7][12]

  • Body Protection: A fully-buttoned laboratory coat is mandatory to prevent skin contact.[1][8]

  • Respiratory Protection: All handling of this compound, including weighing, transferring, and preparing for disposal, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][8]

Spill Management

Accidental spills must be managed immediately to prevent exposure and environmental contamination.

  • Evacuate & Secure: Alert personnel in the immediate area and restrict access.

  • Contain: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[1][2]

  • Collect: Carefully sweep or scoop the absorbed material into a designated, sealable container.

  • Dispose: Label the container as "Hazardous Waste: Spill Debris" with the full chemical name and treat it as hazardous waste for disposal.

  • Decontaminate: Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.

Section 3: Step-by-Step Disposal Protocol

Follow this systematic process for collecting and storing this compound waste. The core principle is that all chemical waste must be tracked from its point of generation to its final disposal.[13]

Step 1: Waste Segregation

Proper segregation is crucial to prevent dangerous chemical reactions.[11][14]

  • Designate a Waste Stream: this compound waste should be collected in a container designated for "Halogenated Organic Waste."

  • Avoid Mixing: Do not mix this waste with incompatible materials. Specifically, keep it separate from:

    • Strong Acids (e.g., nitric acid)[8]

    • Strong Bases[11]

    • Strong Oxidizing Agents[8][10]

    • Non-halogenated organic waste.

Step 2: Container Selection and Use

The integrity of the waste container is essential for safe storage.

  • Material Compatibility: Use a chemically compatible, leak-proof container with a secure screw-top cap.[1][8] High-density polyethylene (HDPE) or glass containers are generally suitable.[2]

  • Condition: Ensure the container is in good condition, clean, and dry before use.[15]

  • Venting: Do not use containers that require venting. The container must be kept tightly sealed at all times, except when actively adding waste.[15] This prevents the release of vapors and reduces the risk of spills.[15]

Step 3: Accurate Labeling

Clear and accurate labeling is a regulatory requirement and vital for safety.[13][14]

  • Initial Labeling: Attach a hazardous waste label to the container before adding any waste.[8]

  • Required Information: The label must include the following:

    • The words "Hazardous Waste" .[1][13]

    • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[1][14]

    • For mixtures, list all chemical constituents and their approximate percentages.[1][11]

    • An indication of the primary hazards (e.g., "Toxic," "Irritant").[13]

Step 4: Waste Accumulation and Storage

Waste must be stored safely in a designated laboratory area pending pickup.

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[11][13]

  • Storage Conditions: Keep the container in a cool, dry, and well-ventilated area, away from sources of ignition and direct sunlight.[2][8]

  • Secondary Containment: It is best practice to place the waste container within a larger, chemically resistant secondary container to contain any potential leaks.

Section 4: Final Disposal and Container Decontamination

The final stage involves coordinating with your institution's safety office and ensuring containers are properly decontaminated for reuse or disposal.

Arranging for Waste Pickup

Hazardous waste must be disposed of through a licensed and certified vendor.

  • Contact EHS: Do not attempt to dispose of the waste yourself. Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[1]

  • Provide Information: Be prepared to provide details on the waste composition and volume as indicated on the label.[1]

  • Follow Institutional Procedures: Adhere to your institution's specific timelines and procedures for moving waste from an SAA to a central accumulation area for vendor pickup.[13]

Empty Container Decontamination

Empty containers that once held this compound must be decontaminated before being discarded or reused.

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate: The rinsate from each rinse is considered hazardous waste and must be collected in an appropriate halogenated organic waste container.[1][7]

  • Final Disposal: Once triple-rinsed, the container can typically be disposed of as non-hazardous laboratory glass or plastic, according to institutional guidelines.[1][7]

Section 5: Disposal Workflow Diagram

The following diagram illustrates the procedural flow for the safe disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Waste Generation (this compound) B Wear Full PPE (Goggles, Gloves, Lab Coat) A->B C Select Compatible Container (e.g., HDPE, Glass) B->C D Affix 'Hazardous Waste' Label C->D E Add Waste to Container in Fume Hood D->E F List Chemical Name & Composition on Label E->F G Store in Designated SAA (Secondary Containment) F->G H Keep Container Tightly Closed G->H I Is Container Full or Waste Stream Complete? H->I I->E No J Contact EHS for Waste Pickup I->J Yes K Transfer to Central Accumulation Area J->K L Decontaminate Empty Container (Triple Rinse, Collect Rinsate) K->L

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6-(hydroxymethyl)pyridin-3-ol
Reactant of Route 2
Reactant of Route 2
2-Chloro-6-(hydroxymethyl)pyridin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.